molecular formula C10H12F3N3 B1303364 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine CAS No. 87394-63-6

1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B1303364
CAS No.: 87394-63-6
M. Wt: 231.22 g/mol
InChI Key: FRFKCMNQNNNZNO-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine is a useful research compound. Its molecular formula is C10H12F3N3 and its molecular weight is 231.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12F3N3/c11-10(12,13)8-2-1-3-15-9(8)16-6-4-14-5-7-16/h1-3,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFKCMNQNNNZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701007523
Record name 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine
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Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87394-63-6, 87394-50-1
Record name 1-[3-(Trifluoromethyl)-2-pyridinyl]piperazine
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Record name 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine
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Foundational & Exploratory

Technical Whitepaper: 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine (CAS 87394-63-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine, a key intermediate in the synthesis of potent therapeutic agents. This guide covers its chemical properties, detailed synthesis protocols, and its role in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) receptor antagonists.

Core Compound Properties

This compound is a heterocyclic compound featuring a trifluoromethyl-substituted pyridine ring linked to a piperazine moiety. The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, enhancing its utility as a scaffold in medicinal chemistry.[1]

PropertyValueSource(s)
CAS Number 87394-63-6[2]
Molecular Formula C₁₀H₁₂F₃N₃[2]
Molecular Weight 231.22 g/mol [2]
Purity ≥98% (Commercially available)[2]
Topological Polar Surface Area (TPSA) 28.16 Ų[2]
logP (octanol-water) 1.51[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 1[2]
Storage Conditions 4°C, protect from light[2]

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. The primary precursor for this synthesis is 2-chloro-3-(trifluoromethyl)pyridine.

Synthesis of Precursor: 2-Chloro-3-(trifluoromethyl)pyridine

Several methods have been reported for the synthesis of 2-chloro-3-(trifluoromethyl)pyridine. One common approach involves the oxidation of 3-(trifluoromethyl)pyridine to its N-oxide, followed by chlorination.[3]

Experimental Protocol:

  • N-Oxidation: 3-(Trifluoromethyl)pyridine is reacted with an oxidizing agent, such as hydrogen peroxide in acetic acid, to form 3-(trifluoromethyl)pyridine N-oxide.

  • Chlorination: The resulting 3-(trifluoromethyl)pyridine N-oxide is then allowed to react with a chlorinating agent, such as phosphorus oxychloride (POCl₃).[3] The reaction mixture is typically heated to drive the reaction to completion.

  • Work-up and Purification: After the reaction, excess chlorinating agent is removed, and the mixture is carefully quenched with ice water. The product, 2-chloro-3-(trifluoromethyl)pyridine, is then extracted with an organic solvent (e.g., 1,2-dichloroethane), washed, and purified.[3]

Synthesis of this compound

This final step involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with piperazine.

Experimental Protocol:

  • Reaction Setup: A reaction vessel is charged with 2-chloro-3-(trifluoromethyl)pyridine and an excess of piperazine. Given the reduced reactivity of the halopyridine, the reaction is typically carried out by heating the mixture in neat piperazine.

  • Reaction Conditions: The reaction mixture is heated to a temperature sufficient to drive the nucleophilic substitution, which could range from 80°C to 120°C, and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess piperazine is removed. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound as a solid.

G reactant1 2-Chloro-3-(trifluoromethyl)pyridine product This compound reactant1->product Heat (neat) reactant2 Piperazine reactant2->product caption Synthesis Workflow

Synthesis Workflow

Biological Significance and Application in Drug Development

While this compound itself has not been extensively characterized for its biological activity, it is a crucial intermediate in the synthesis of potent and selective TRPV1 receptor antagonists. The structure-activity relationship studies of a series of pyridinylpiperazine ureas revealed that the presence of a 3-substituted pyridin-2-ylpiperazine moiety is critical for high-affinity antagonism of the TRPV1 receptor.

Role as a TRPV1 Receptor Antagonist Intermediate

Derivatives of this compound have been synthesized and evaluated for their ability to modulate TRPV1 activity. The TRPV1 receptor, a non-selective cation channel, is a key player in nociception and is activated by various stimuli including heat, protons, and capsaicin.[4][5] Antagonists of this receptor are of significant interest for the development of novel analgesics.

The following table summarizes the in vitro activity of a key derivative synthesized from this compound.

Compound ID (from source)Derivative StructureTargetAssayIC₅₀ (nM)Source
41 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amidehTRPV1Ca²⁺ flux3.2
41 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amiderTRPV1Ca²⁺ flux1.3
TRPV1 Signaling Pathway

The activation of the TRPV1 receptor by an agonist (e.g., capsaicin) leads to the influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of sensory neurons. The subsequent increase in intracellular Ca²⁺ triggers downstream signaling cascades. Key kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC) can phosphorylate TRPV1, leading to its sensitization and lowering the threshold for activation, a process implicated in inflammatory pain.[6] Conversely, dephosphorylation contributes to the desensitization of the channel.[4] Antagonists, derived from intermediates like this compound, block this channel activation.

TRPV1_Signaling_Pathway cluster_stimuli Agonists cluster_downstream Cellular Response cluster_modulation Modulation Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Heat Heat (>43°C) Heat->TRPV1 Activates Protons Protons (Low pH) Protons->TRPV1 Activates Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Opens Sensitization Sensitization TRPV1->Sensitization Leads to Depolarization Neuron Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal PKA PKA PKA->TRPV1 Phosphorylates PKC PKC PKC->TRPV1 Phosphorylates Antagonist Antagonist (e.g., Pyridinylpiperazine ureas) Antagonist->TRPV1 Blocks caption TRPV1 Signaling Pathway

TRPV1 Signaling Pathway

Conclusion

This compound is a valuable chemical intermediate, primarily utilized in the synthesis of novel TRPV1 receptor antagonists. Its synthesis is achievable through standard organic chemistry techniques. The development of molecules derived from this scaffold holds promise for the discovery of new therapeutics for pain management. Further research into the direct biological effects of this compound and the optimization of its derivatives could lead to the identification of novel drug candidates.

References

Trifluoromethyl-Pyridinyl-Piperazine Derivatives: A Comprehensive Technical Guide on Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse biological activities of trifluoromethyl-pyridinyl-piperazine and related trifluoromethyl-phenyl-piperazine derivatives. This class of compounds has garnered significant interest in various fields, from agriculture to medicine, owing to its wide-ranging pharmacological effects. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant biological pathways and workflows to facilitate further research and development.

Antiviral Activity in Plants

Recent studies have highlighted the potential of trifluoromethyl-pyridinyl-piperazine derivatives as a novel class of plant activators, demonstrating significant efficacy against plant viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV)[1][2][3]. These compounds are believed to induce systemic acquired resistance (SAR) in plants, a form of broad-spectrum and long-lasting immunity.

Quantitative Antiviral Activity Data

A series of novel trifluoromethyl-pyridine piperazine derivatives (designated as compounds A1-A27) were synthesized and evaluated for their antiviral activities. The results, summarized below, indicate that several of these compounds exhibit protective activity superior to the commercialized agent ningnanmycin[3].

CompoundProtective Activity vs. TMV (EC50, µg/mL)Protective Activity vs. CMV (EC50, µg/mL)
A16 18.4 347.8
Ningnanmycin50.2359.6

Table 1: In vivo protective activities of the most potent trifluoromethyl-pyridinyl-piperazine derivative (A16) against TMV and CMV, compared to ningnanmycin. Data sourced from Zhang et al., 2022.[3]

Mechanism of Action: Induction of Plant Defense Pathways

The antiviral activity of these compounds is not due to direct virucidal effects but rather the activation of the plant's own defense mechanisms. Studies have shown that active compounds can induce the activity of several key defense-related enzymes, including superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL)[1][2][3]. Furthermore, these derivatives trigger the phenylpropanoid biosynthesis pathway, a crucial component of plant defense that leads to the production of various antimicrobial and structural compounds that reinforce cell walls.[1][2][3]

plant_defense_pathway Trifluoromethyl-Pyridinyl-Piperazine Trifluoromethyl-Pyridinyl-Piperazine Plant Cell Plant Cell Trifluoromethyl-Pyridinyl-Piperazine->Plant Cell Induces Defense Enzyme Activation Defense Enzyme Activation Plant Cell->Defense Enzyme Activation Phenylpropanoid Pathway Phenylpropanoid Pathway Plant Cell->Phenylpropanoid Pathway SOD, PPO, PAL SOD, PPO, PAL Defense Enzyme Activation->SOD, PPO, PAL Systemic Acquired Resistance Systemic Acquired Resistance Defense Enzyme Activation->Systemic Acquired Resistance Phenylpropanoid Pathway->Systemic Acquired Resistance

Caption: Induced plant defense mechanism by trifluoromethyl-pyridinyl-piperazine derivatives.

Experimental Protocol: Antiviral Activity Assay (Half-Leaf Method)

The antiviral activities of the synthesized compounds were primarily assessed using the half-leaf method, a standard technique in plant virology.

  • Virus Inoculation: The leaves of a susceptible host plant, such as Nicotiana tabacum L., are mechanically inoculated with a suspension of the virus (e.g., TMV).

  • Compound Application: Immediately after inoculation, one half of each leaf is treated with a solution of the test compound at a specific concentration (e.g., 500 µg/mL), while the other half is treated with a control solution (e.g., solvent only).

  • Incubation: The plants are then kept in a controlled environment (e.g., greenhouse) for a period sufficient for local lesions to develop (typically 2-3 days).

  • Lesion Counting: The number of local lesions on both the treated and control halves of the leaves are counted.

  • Calculation of Inhibition Rate: The protective activity of the compound is calculated as the percentage reduction in the number of lesions on the treated half compared to the control half.

antiviral_assay_workflow Start Start Virus Inoculation Virus Inoculation Start->Virus Inoculation Compound Application Compound Application Virus Inoculation->Compound Application Incubation Incubation Compound Application->Incubation Lesion Counting Lesion Counting Incubation->Lesion Counting Calculate Inhibition Calculate Inhibition Lesion Counting->Calculate Inhibition End End Calculate Inhibition->End

Caption: Workflow for the half-leaf antiviral activity assay.

Serotonergic System Modulation

Trifluoromethyl-phenyl-piperazine (TFMPP) derivatives are well-documented for their significant interactions with the serotonergic system, acting as non-selective serotonin receptor agonists.[4] These compounds exhibit high affinity for various 5-HT receptor subtypes, making them valuable tools in neuroscience research and potential scaffolds for the development of drugs targeting mood disorders, appetite, and other neurological conditions.[5][6]

Quantitative Receptor Binding Affinity

TFMPP and its derivatives display agonistic activity at several 5-HT receptors, with a notable exception at the 5-HT2A receptor where it can act as a weak partial agonist or antagonist.[5][6] The binding affinities (Ki) of some of these derivatives for the 5-HT1A receptor are in the nanomolar range, indicating potent interactions.

Compound5-HT1A Receptor Binding Affinity (Ki, nM)
6a 1.28
18a 1.66

Table 2: Binding affinities of selected piperazine derivatives for the 5-HT1A receptor. Data sourced from a study on piperazine derivatives with potential antidepressant activity.[7]

Signaling Pathways and Pharmacological Effects

The interaction of TFMPP derivatives with 5-HT receptors triggers a cascade of intracellular signaling events that ultimately lead to various physiological and behavioral effects. For instance, agonism at 5-HT1A and 5-HT2C receptors has been linked to effects on mood, anxiety, and appetite.[5][6] These compounds have been shown to increase monoaminergic neurotransmission, particularly affecting serotonergic pathways.[5][6] The diverse effects of TFMPP also include influences on the release of acetylcholine, dopamine, and norepinephrine.[5][6]

serotonergic_pathway TFMPP TFMPP 5-HT_Receptors 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2C TFMPP->5-HT_Receptors Agonist Monoaminergic_Neurotransmission Monoaminergic_Neurotransmission 5-HT_Receptors->Monoaminergic_Neurotransmission Modulates Behavioral_Effects Mood Anxiety Appetite Monoaminergic_Neurotransmission->Behavioral_Effects Influences

Caption: Simplified signaling pathway of TFMPP derivatives in the serotonergic system.

Experimental Protocol: 5-HT1A Receptor Binding Assay

The affinity of compounds for the 5-HT1A receptor is typically determined through a competitive radioligand binding assay.

  • Membrane Preparation: Membranes are prepared from a cell line or brain tissue expressing the 5-HT1A receptor (e.g., rat cortical membranes).

  • Incubation: The membranes are incubated with a specific radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Anti-Influenza Virus Activity

Derivatives of pyridinyl-piperazine have also been investigated as potential antiviral agents against the influenza A virus. One notable example is the optimization of JNJ4796, a small molecule fusion inhibitor that targets the conserved stem region of hemagglutinin.[8]

Quantitative Anti-Influenza Activity

Structure-activity relationship (SAR) studies on the piperazine and phenyl rings of JNJ4796 have led to the identification of compounds with potent in vitro activity against both wild-type and oseltamivir-resistant influenza A virus strains.[8]

CompoundAnti-IAV H1N1 (IC50, µM)Anti-Oseltamivir-Resistant IAV H1N1 (IC50, µM)Cytotoxicity (CC50, µM)
(R)-2c 0.03 - 0.06 0.03 - 0.06 > 200

Table 3: In vitro anti-influenza activity and cytotoxicity of the optimized compound (R)-2c. Data sourced from a study on JNJ4796 derivatives.[8]

Experimental Protocol: In Vitro Anti-Influenza Assay (IC50 Determination)

The in vitro efficacy of anti-influenza compounds is commonly assessed using a cell-based assay.

  • Cell Culture: A suitable cell line, such as Madin-Darby Canine Kidney (MDCK) cells, is cultured in 96-well plates.

  • Virus Infection: The cells are infected with the influenza A virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound.

  • Incubation: The plates are incubated for a period that allows for viral replication (e.g., 48-72 hours).

  • Quantification of Viral Activity: The extent of viral replication is quantified using methods such as a cytopathic effect (CPE) reduction assay, a neutral red uptake assay, or by measuring the amount of a viral protein (e.g., hemagglutinin) using an ELISA.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of the viral activity, is calculated from the dose-response curve.

Antimicrobial and Antifungal Activities

The versatile piperazine scaffold, often in combination with other heterocyclic rings, has been explored for its potential antimicrobial and antifungal properties. Synthesized derivatives have been screened against a panel of pathogenic bacteria and fungi.[9]

Spectrum of Activity

Studies have shown that certain piperazine derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The antibacterial activity has been tested against organisms such as Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. Antifungal activity has been evaluated against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus.[9]

Experimental Protocol: Antimicrobial and Antifungal Screening

The antimicrobial and antifungal activities of new compounds are typically determined using broth microdilution or agar diffusion methods to ascertain the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Standardized suspensions of the test microorganisms are prepared.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent and serially diluted in a liquid growth medium in 96-well plates (for broth microdilution).

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Trifluoromethyl-pyridinyl-piperazine and its related analogs represent a privileged scaffold with a remarkable breadth of biological activities. From protecting crops against viral diseases to modulating critical neurotransmitter systems in the central nervous system and combating microbial and viral infections, these compounds hold immense promise for future development in both agriculture and medicine. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of this versatile chemical class.

References

Unraveling the Multifaceted Mechanisms of Action of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine is a piperazine derivative that has been investigated for various biological activities. It is crucial to distinguish it from its phenyl analog, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), a well-known psychoactive substance with significant serotonergic activity. In contrast, the primary research on this compound and its derivatives has focused on its potential as an anti-plant virus agent and as a modulator of the TRPV1 receptor. This technical guide synthesizes the current understanding of the mechanisms of action for this class of compounds, providing a clear overview for research and development professionals.

Clarification of Compound Identity

It is essential to differentiate between the pyridinyl and phenyl analogs of this piperazine compound.

  • This compound : Contains a pyridine ring system. Primary research indicates its derivatives have applications in agriculture as anti-plant virus agents and in pharmacology as TRPV1 receptor antagonists.

  • 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) : Contains a benzene ring system. It is a known psychoactive compound that acts as a serotonin receptor agonist and reuptake inhibitor.[1][2][3][4]

This guide will focus exclusively on the pyridinyl compound as requested.

Mechanism of Action as an Anti-Plant Virus Agent

Derivatives of this compound have demonstrated notable efficacy against plant viruses, particularly Cucumber Mosaic Virus (CMV).[5] The proposed mechanism of action for certain derivatives involves the inhibition of viral replication through interaction with viral proteins.

Molecular Docking and Dynamics Simulation Insights

Molecular modeling studies have provided a plausible mechanism for the antiviral activity of these compounds. It is suggested that derivatives of this compound can bind to the CMV coat protein.[5] This binding is thought to interfere with the self-assembly of viral particles, a critical step in the viral replication cycle.

Proposed Mechanism of Anti-Plant Virus Activity Compound This compound Derivative Binding Binding to CMV-CP Compound->Binding CMV_CP Cucumber Mosaic Virus Coat Protein (CMV-CP) CMV_CP->Binding Inhibition Inhibition of Viral Self-Assembly Binding->Inhibition Reduction Reduced Viral Replication Inhibition->Reduction

Proposed Anti-Plant Virus Mechanism

Quantitative Data on Anti-CMV Activity

The following table summarizes the quantitative data for the curative, protective, and inactivation activities of various synthesized derivatives against Cucumber Mosaic Virus (CMV).

CompoundCurative Activity (EC50, µg/mL)Protective Activity (EC50, µg/mL)Inactivation Activity (EC50, µg/mL)
S1 119.6Not ReportedNot Reported
S2 168.9Not ReportedNot Reported
S5 Not Reported170.8Not Reported
S6 Not ReportedNot Reported22.2
S7 197.6Not ReportedNot Reported
S8 169.195.018.1
S10 97.9Not ReportedNot Reported
S11 73.9Not ReportedNot Reported
S15 224.4Not ReportedNot Reported
S28 125.2Not ReportedNot Reported
Ningnanmycin (Control) 314.7171.438.4
Data sourced from a study on novel trifluoromethylpyridine piperazine derivatives.[5]

Experimental Protocols: Anti-Plant Virus Assays

A generalized workflow for evaluating the anti-plant virus activity of these compounds is as follows:

Generalized Workflow for Anti-Plant Virus Assays cluster_curative Curative Activity cluster_protective Protective Activity cluster_inactivation Inactivation Activity c1 Inoculate Plant with Virus c2 Apply Test Compound c1->c2 c3 Observe Lesion Formation c2->c3 p1 Apply Test Compound p2 Inoculate Plant with Virus p1->p2 p3 Observe Lesion Formation p2->p3 i1 Mix Virus with Test Compound i2 Inoculate Plant with Mixture i1->i2 i3 Observe Lesion Formation i2->i3

Workflow for Antiviral Activity Assays

Mechanism of Action as a TRPV1 Receptor Antagonist

A derivative of this compound, specifically 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, has been identified as a high-affinity antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[6] The TRPV1 receptor is a non-selective cation channel that plays a crucial role in the detection and transduction of nociceptive stimuli.

Receptor Antagonism

As a TRPV1 antagonist, this derivative binds to the receptor but does not activate it. Instead, it blocks the binding of endogenous and exogenous agonists, such as capsaicin, thereby preventing the conformational changes required for channel opening and subsequent signal transduction. This mechanism of action is of significant interest for the development of novel analgesic agents.

Mechanism of TRPV1 Receptor Antagonism TRPV1 TRPV1 Receptor BindingSite TRPV1->BindingSite Agonist Agonist (e.g., Capsaicin) Agonist->BindingSite Binds and Activates Antagonist Pyridinylpiperazine Derivative Antagonist->BindingSite Binds and Blocks NoActivation No Channel Activation BindingSite->NoActivation When Antagonist is Bound Analgesia Potential Analgesic Effect NoActivation->Analgesia

TRPV1 Receptor Antagonism by a Derivative

Experimental Protocols: High-Throughput Screening

The identification of this TRPV1 antagonist was facilitated by high-throughput screening (HTS) of a compound library. A generalized workflow for such a screening process is depicted below.

Generalized High-Throughput Screening Workflow Library Compound Library HTS High-Throughput Screening Library->HTS Assay Recombinant Human TRPV1 Receptor Assay Assay->HTS Hits Identification of 'Hits' (Active Compounds) HTS->Hits SAR Structure-Activity Relationship (SAR) Studies Hits->SAR Optimization Lead Optimization SAR->Optimization Candidate Identification of Potent Antagonist Optimization->Candidate

High-Throughput Screening for TRPV1 Antagonists

Central Nervous System Activity

Despite the known CNS effects of the phenyl analog TFMPP, a thorough review of the available scientific literature reveals a lack of information regarding the mechanism of action of this compound within the central nervous system. Research on this compound has primarily been directed towards its applications in agriculture and as a peripheral receptor antagonist. Therefore, a detailed account of its core mechanism of action for a neuroscience-focused audience cannot be provided at this time.

This compound and its derivatives represent a versatile scaffold with demonstrated biological activities in distinct areas. The primary documented mechanisms of action are as anti-plant virus agents, likely through the inhibition of viral protein self-assembly, and as antagonists of the TRPV1 receptor, indicating potential for development as analgesics. There is currently no scientific evidence to suggest a mechanism of action in the central nervous system similar to its phenyl analog, TFMPP. Future research may uncover additional biological targets and therapeutic applications for this class of compounds.

References

A Technical Guide to Substituted Pyridinylpiperazine Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridinylpiperazine compounds represent a versatile and highly significant scaffold in medicinal chemistry. The unique combination of the pyridine and piperazine rings imparts a range of physicochemical properties that allow for broad-spectrum biological activity. These compounds have been extensively investigated for their therapeutic potential across various disease areas, most notably in central nervous system (CNS) disorders, oncology, and infectious diseases. This technical guide provides a comprehensive literature review of substituted pyridinylpiperazine compounds, with a focus on their synthesis, quantitative biological data, and the experimental methodologies used for their evaluation.

Core Synthesis Strategies

The synthesis of substituted pyridinylpiperazine derivatives typically involves a few key chemical reactions. A common and effective method is the nucleophilic aromatic substitution reaction.[1] In this approach, a substituted pyridine containing a good leaving group, such as a halogen (e.g., 2-chloro-3-nitropyridine), is reacted with piperazine or a piperazine derivative.[1] The reaction is often carried out under reflux in a suitable solvent like acetonitrile.[1] The electron-withdrawing nature of substituents on the pyridine ring, such as a nitro group, can facilitate this reaction by making the carbon atom at the substitution site more electrophilic.[1]

Another key synthetic step is the subsequent derivatization of the piperazine ring. The secondary amine of the piperazine provides a reactive handle for the introduction of various substituents. This is often achieved through N-alkylation or N-acylation reactions. For instance, pyridinylpiperazine intermediates can be reacted with substituted chloro-N-arylacetamides or similar electrophiles in the presence of a base like potassium carbonate to yield the final target compounds.[1] More advanced, modern synthetic methodologies, such as palladium-catalyzed cyclization reactions, have also been employed to create highly substituted piperazine rings with good regio- and stereochemical control.[2]

Therapeutic Applications and Biological Activity

The therapeutic potential of substituted pyridinylpiperazine compounds is vast, with derivatives showing activity against a range of biological targets. They are particularly prominent in the development of drugs for CNS disorders, acting on various neurotransmitter receptors.[3][4]

Central Nervous System (CNS) Disorders

Many pyridinylpiperazine derivatives exhibit significant activity at serotonin and dopamine receptors, making them valuable candidates for treating conditions like anxiety, depression, and schizophrenia.[5][6][7]

  • Serotonin 5-HT1A Receptor Agonists/Partial Agonists: A significant number of arylpiperazine derivatives, including those with a pyridinyl moiety, are potent 5-HT1A receptor ligands.[5][7][8][9][10] These compounds are investigated for their anxiolytic and antidepressant effects.[5][10] For example, buspirone, a well-known anxiolytic, is metabolized to a pyridinylpiperazine derivative.[5]

  • Dopamine D2 Receptor Antagonists: The piperazine scaffold is also a key feature in many dopamine D2 receptor antagonists used as antipsychotics.[6][11][12][13] These compounds are crucial in the management of schizophrenia.[6][12]

  • α2-Adrenoceptor Antagonists: Certain 1-(2-pyridinyl)piperazine derivatives have been identified as potent and selective α2-adrenoceptor antagonists.[14]

Urease Inhibition

Substituted pyridinylpiperazines have demonstrated potent urease inhibitory activity.[1] Urease is an enzyme that plays a key role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. The inhibition of this enzyme is a promising strategy for the treatment of these infections.[1] In one study, several 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide and N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives were synthesized and showed potent urease inhibition with IC50 values in the low micromolar range, significantly lower than the standard inhibitor thiourea.[1]

Anticancer Activity

The antiproliferative activity of pyridinylpiperazine derivatives has been investigated against various human cancer cell lines.[15][16] For instance, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their ability to inhibit the growth of cancer cells.[15] Some of these compounds showed good activity against cell lines such as Colo-205, MDA-MB-231, and IMR-32.[15] Another study reported novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines with potent antitumor activity, with one compound exhibiting IC50 values in the nanomolar range against four cancer cell lines and showing significant tumor growth inhibition in a xenograft model.[16]

Antimicrobial and Antifungal Activity

Derivatives incorporating a pyrimidine ring linked to a piperazine moiety have been synthesized and screened for their antibacterial and antifungal activities.[17] Some of these compounds displayed good antibacterial activity at a concentration of 40µg/ml and significant antifungal activity at the same concentration when compared to standard drugs.[17]

Quantitative Data Summary

The following tables summarize the quantitative biological data for selected substituted pyridinylpiperazine compounds from the reviewed literature.

Compound IDTargetAssayIC50 (µM)Reference
5b UreaseIn vitro inhibition assay2.0 ± 0.73[1]
7e UreaseIn vitro inhibition assay2.24 ± 1.63[1]
7c UreaseIn vitro inhibition assay7.38 ± 0.37[1]
7g UreaseIn vitro inhibition assay6.13 ± 0.40[1]
7i UreaseIn vitro inhibition assay5.65 ± 0.40[1]
7k UreaseIn vitro inhibition assay5.95 ± 0.43[1]
Thiourea (Standard) UreaseIn vitro inhibition assay23.2 ± 11.0[1]
Compound IDReceptorAssayKi (nM)Reference
4 5-HT1ARadioligand binding assay0.78 (0.4–1.4)[8]
7 5-HT1ARadioligand binding assay0.57 (0.2–1.3)[8]
8-OH-DPAT (Standard) 5-HT1ARadioligand binding assay0.25 (0.097–0.66)[8]
Compound IDCell LineAssayIC50 (µM)Reference
7a HepG2Antiproliferative assay0.029[16]
7a A549Antiproliferative assay0.147[16]
7a HCT116Antiproliferative assay0.098[16]
7a MCF-7Antiproliferative assay0.065[16]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

General Synthesis of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide Derivatives[1]
  • Synthesis of 1-(3-nitropyridin-2-yl)piperazine (Intermediate 3): A mixture of 2-chloro-3-nitropyridine (1) and an excess of piperazine (2) in acetonitrile is refluxed for 12 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is purified to yield the intermediate pyridinylpiperazine (3).[1]

  • Synthesis of 2-chloro-N-arylacetamides (Intermediates 4a-4o): These intermediates are synthesized according to previously reported methods.[1]

  • Final Product Synthesis (5a-5o): The pyridinylpiperazine intermediate (3) is reacted with the appropriate 2-chloro-N-arylacetamide (4a-4o) in the presence of potassium carbonate in acetonitrile. The reaction mixture is refluxed for 18–36 hours. The resulting solid is filtered, washed, and purified by column chromatography to afford the final products.[1]

In Vitro Urease Inhibition Assay[1]
  • Enzyme and Substrate Preparation: A solution of Jack bean urease is prepared in phosphate buffer. The substrate solution consists of urea and thiourea (as a standard inhibitor) in the same buffer.

  • Assay Procedure: The test compounds are pre-incubated with the urease solution. The enzymatic reaction is initiated by the addition of the urea substrate solution.

  • Measurement: The production of ammonia is quantified spectrophotometrically by measuring the absorbance at a specific wavelength.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the urease activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Antiproliferative Activity Assay (MTT Assay)[16]
  • Cell Culture: Human cancer cell lines (e.g., K562, Colo-205, MDA-MB 231, IMR-32) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Antibacterial and Antifungal Activity Assay (Cup-Plate Agar Diffusion Method)[18]
  • Media Preparation: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.

  • Inoculation: The agar plates are uniformly inoculated with the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Aspergillus niger, Candida albicans).

  • Cup Creation and Compound Addition: Wells or "cups" are made in the agar, and a specific concentration of the test compound dissolved in a solvent like DMF is added to each cup.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified duration (e.g., 24-48 hours).

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each cup is measured in millimeters. A standard antibiotic or antifungal agent is used as a positive control.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of substituted pyridinylpiperazine compounds.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Products Pyridine Substituted Pyridine (e.g., 2-chloro-3-nitropyridine) Step1 Nucleophilic Aromatic Substitution Pyridine->Step1 Piperazine Piperazine or Derivative Piperazine->Step1 Intermediate Pyridinylpiperazine Intermediate Step1->Intermediate Step2 N-Alkylation / N-Acylation FinalProduct Substituted Pyridinylpiperazine Derivative Step2->FinalProduct Intermediate->Step2

Caption: General synthetic workflow for substituted pyridinylpiperazine compounds.

Biological_Screening_Workflow Start Synthesized Pyridinylpiperazine Compounds InVitro In Vitro Assays Start->InVitro Enzyme Enzyme Inhibition (e.g., Urease) InVitro->Enzyme Receptor Receptor Binding (e.g., 5-HT1A, D2) InVitro->Receptor Cell Cell-Based Assays (e.g., Antiproliferative) InVitro->Cell InVivo In Vivo Studies (Animal Models) InVitro->InVivo Promising Candidates Toxicity Toxicity Assessment InVivo->Toxicity Efficacy Efficacy Evaluation InVivo->Efficacy Lead Lead Compound Identification Efficacy->Lead

Caption: Workflow for the biological evaluation of pyridinylpiperazine compounds.

Signaling_Pathway_Interaction cluster_receptors Receptor Targets cluster_effects Downstream Effects Compound Pyridinylpiperazine Derivative HT1A 5-HT1A Receptor Compound->HT1A Agonist/ Partial Agonist D2 Dopamine D2 Receptor Compound->D2 Antagonist Alpha2 α2-Adrenoceptor Compound->Alpha2 Antagonist Anxiolytic Anxiolytic Effect HT1A->Anxiolytic Antidepressant Antidepressant Effect HT1A->Antidepressant Antipsychotic Antipsychotic Effect D2->Antipsychotic BloodPressure Modulation of Blood Pressure Alpha2->BloodPressure

Caption: Interaction of pyridinylpiperazine derivatives with key CNS signaling pathways.

References

An In-Depth Technical Guide to 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine, a heterocyclic compound of significant interest in medicinal and agrochemical research. We will delve into its discovery and historical context, detail its synthetic pathways with expert insights into the experimental choices, and explore its current and potential applications. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction and Core Concepts

This compound (CAS No. 87394-63-6) is a fluorinated pyridinylpiperazine derivative.[1][2] Its structure marries two key pharmacophores: the trifluoromethylpyridine moiety and the piperazine ring. The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties, often enhancing metabolic stability, lipophilicity, and binding affinity of molecules.[3] The piperazine scaffold is a common feature in many centrally active drugs, contributing to their pharmacological profiles.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₂F₃N₃[1][6]
Molecular Weight231.22 g/mol [1][6]
CAS Number87394-63-6[1]
AppearanceNot specified in literature
Melting PointNot specified in literature
Boiling PointNot specified in literature
pKaNot specified in literature

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in readily available literature. However, its emergence is intrinsically linked to the broader exploration of trifluoromethylpyridines and piperazine derivatives in the latter half of the 20th century. The introduction of the trifluoromethyl group into pyridine rings was first reported in 1947, building on earlier work with benzotrifluorides.[7] This opened up new avenues for modifying the properties of pyridine-containing compounds.

The development of synthetic routes to key intermediates, such as 2-chloro-3-(trifluoromethyl)pyridine, was a critical enabler for the creation of compounds like the one in focus.[7] Research into piperazine derivatives has been extensive, with a significant number of drugs possessing this moiety demonstrating a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[4][5]

More recently, a 2022 study on novel trifluoromethylpyridine piperazine derivatives as potential plant activators has highlighted the contemporary relevance of this chemical scaffold.[8][9] This research underscores the continued interest in exploring the biological activities of this class of compounds in diverse applications.

Synthesis and Mechanistic Insights

The most logical and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group, typically a halide, from the trifluoromethylpyridine ring by piperazine.

Key Starting Material: 2-Chloro-3-(trifluoromethyl)pyridine

The synthesis of the target compound is contingent on the availability of the key precursor, 2-chloro-3-(trifluoromethyl)pyridine. This intermediate is typically synthesized from 3-picoline (3-methylpyridine) through a multi-step process involving chlorination and fluorination.[7]

Diagram 1: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine from 3-Picoline

G Picoline 3-Picoline Trichloromethyl 2-Chloro-3-(trichloromethyl)pyridine Picoline->Trichloromethyl Chlorination Trifluoromethyl 2-Chloro-3-(trifluoromethyl)pyridine Trichloromethyl->Trifluoromethyl Fluorination (e.g., HF)

Caption: General pathway for the synthesis of the key intermediate.

The chlorination of 3-picoline can be achieved through various methods, followed by a halogen exchange reaction to introduce fluorine, often using hydrogen fluoride.[7] The trifluoromethyl group is an electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack, making the subsequent reaction with piperazine feasible.

Nucleophilic Aromatic Substitution with Piperazine

The core synthetic step involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with piperazine.

Diagram 2: Synthesis of this compound

G Reactants 2-Chloro-3-(trifluoromethyl)pyridine + Piperazine Product This compound Reactants->Product Nucleophilic Aromatic Substitution (SNAr) Byproduct HCl

Caption: The key synthetic transformation.

Experimental Protocol: A Representative Procedure

The following is a generalized, representative protocol based on standard SNAr reactions involving similar substrates.

Materials:

  • 2-Chloro-3-(trifluoromethyl)pyridine

  • Piperazine (anhydrous)

  • Anhydrous aprotic solvent (e.g., Dioxane, Toluene, or DMF)

  • A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine, or K₂CO₃)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in an anhydrous aprotic solvent under an inert atmosphere, add piperazine (a slight excess, e.g., 1.1-1.5 eq).

  • Add a non-nucleophilic base (1.1-2.0 eq) to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the solvent used.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or crystallization, to afford the desired this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Piperazine is a nucleophile, and the presence of water could lead to undesired side reactions.

  • Inert Atmosphere: Prevents potential oxidation of the reactants or products, especially at elevated temperatures.

  • Excess Piperazine: Can be used to drive the reaction to completion and can also act as the base to neutralize the generated HCl.

  • Non-nucleophilic Base: A dedicated base is often preferred to ensure the free piperazine is available for the nucleophilic attack and to prevent side reactions.

  • Aprotic Solvent: Protic solvents can solvate the nucleophile, reducing its reactivity. Aprotic solvents are therefore preferred.

Applications and Future Directions

While specific applications of this compound as a standalone active pharmaceutical ingredient (API) are not extensively documented, its role as a key building block in the synthesis of more complex molecules is of significant interest.

Agrochemical Research

A recent study has demonstrated that derivatives of this compound exhibit promising antiviral activities in plants.[8][9] These compounds were shown to induce the activities of defense-related enzymes in tobacco plants, suggesting their potential as plant activators to enhance systemic acquired resistance against viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[8][9] The core this compound moiety serves as the foundational scaffold for these active derivatives.

Medicinal Chemistry and Drug Discovery

Given the prevalence of the piperazine ring in centrally active pharmaceuticals, it is highly probable that this compound and its derivatives have been and continue to be investigated in various drug discovery programs.[4][5][10] The trifluoromethyl group can impart favorable properties for drug candidates, and the pyridinylpiperazine scaffold is a known pharmacophore for various receptors and transporters in the central nervous system.

Potential Therapeutic Areas for Derivatives:

  • Antipsychotics: Many atypical antipsychotics feature a piperazine moiety.

  • Antidepressants: Several antidepressant drugs contain a piperazine ring in their structure.

  • Anxiolytics: The piperazine scaffold is also found in some anxiolytic agents.

Conclusion

This compound stands as a versatile and valuable building block in modern chemical synthesis. Its preparation, primarily through a robust nucleophilic aromatic substitution reaction, is well-established in principle. While its historical discovery is not prominently detailed, its contemporary relevance is evident from its use in the synthesis of novel agrochemicals with potential as plant immunomodulators. The inherent properties of its constituent pharmacophores suggest a continued role in the exploration of new therapeutic agents, particularly in the realm of central nervous system disorders. Further research into the specific biological activities of this compound and its derivatives is warranted and is likely to uncover new applications in both agriculture and medicine.

References

A Technical Guide to the Spectroscopic Characterization of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and professionals in drug development.

Disclaimer: Publicly available, experimentally verified spectroscopic data for 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine is limited. This guide presents data for the structurally related analog, 1-[3-(Trifluoromethyl)phenyl]piperazine , to provide a reference point for researchers. The experimental protocols are generalized based on standard laboratory practices and synthesis of similar compounds.

Introduction

This compound is a fluorinated organic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the piperazine and trifluoromethylpyridine moieties in various bioactive molecules. Spectroscopic analysis is crucial for the unequivocal identification and characterization of such compounds. This document provides a summary of expected spectroscopic data based on a close structural analog and outlines general experimental procedures for synthesis and analysis.

Spectroscopic Data (Analog Compound)

The following data is for the analog compound 1-[3-(Trifluoromethyl)phenyl]piperazine (CAS: 15532-75-9).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Data for 1-[3-(Trifluoromethyl)phenyl]piperazine

AssignmentChemical Shift (δ) ppm
Aromatic CH7.32
Aromatic CH7.11
Aromatic CH7.06
Aromatic CH7.04
Piperazine CH23.15
Piperazine CH23.00
Piperazine NH1.91

Solvent: CDCl3, Frequency: 399.65 MHz

Table 2: 13C NMR Data for 1-[3-(Trifluoromethyl)phenyl]piperazine

AssignmentChemical Shift (δ) ppm
Aromatic C-CF3131.5 (q, J = 31.7 Hz)
Aromatic CH129.3
CF3124.4 (q, J = 272.0 Hz)
Aromatic CH118.9
Aromatic CH115.3 (q, J = 3.8 Hz)
Aromatic CH111.8 (q, J = 3.8 Hz)
Piperazine CH250.8
Piperazine CH245.7

Solvent: CDCl3, Frequency: 100 MHz

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 1-[3-(Trifluoromethyl)phenyl]piperazine

m/zRelative Intensity (%)Proposed Fragment
230100[M]+•
21120[M-HF]+•
18785[M-C2H5N]+
17340[M-C3H7N]+•
15935[M-C4H9N2]+
14550[C7H4F3]+

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis is adapted from the known procedure for a similar compound.

  • Reaction Setup: To a solution of piperazine (1.2 equivalents) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add 2-chloro-3-(trifluoromethyl)pyridine (1.0 equivalent).

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine (1.5 equivalents), to the reaction mixture to act as a scavenger for the hydrochloric acid byproduct.

  • Reaction Conditions: Heat the mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be removed by filtration. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure this compound.

NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.[1][2] Ensure the sample is fully dissolved to form a homogeneous solution.[1]

  • Instrumentation: Acquire the NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for 1H NMR).

  • 1H NMR: Record the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • 13C NMR: Acquire the carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of the 13C isotope.[2]

  • 19F NMR: Obtain the fluorine spectrum. This is typically a sensitive nucleus with a wide chemical shift range.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

  • Instrumentation: Analyze the sample using a mass spectrometer, which consists of an ion source, a mass analyzer, and a detector.[3][4]

  • Ionization: Ionize the sample using a suitable technique such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile molecules.[3][5]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).[6]

  • Detection: Detect the separated ions to generate the mass spectrum.[5] The most intense peak in the spectrum is referred to as the base peak and is assigned a relative abundance of 100%.[4]

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants Reactants (2-chloro-3-(trifluoromethyl)pyridine, Piperazine) Reaction Chemical Reaction Reactants->Reaction Workup Work-up & Purification Reaction->Workup Product Purified Product Workup->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR Sample MS Mass Spectrometry Product->MS Sample Data Data Analysis & Structure Confirmation NMR->Data MS->Data

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

Potential Therapeutic Targets of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine is a heterocyclic compound belonging to the pyridinylpiperazine class of molecules. While direct pharmacological data and established therapeutic targets for this specific molecule in human or animal models are currently limited, its structural motifs—the trifluoromethylpyridine and piperazine moieties—are prevalent in a range of biologically active compounds. This technical guide consolidates the available information on this compound, its synthesis, and the known biological activities of its close structural analogs and derivatives. By examining the activities of these related compounds, we can infer potential therapeutic targets and future research directions for the title compound. The primary areas of interest based on analog activity include adrenergic and histaminic receptor modulation, as well as novel applications in host defense stimulation, extrapolated from its use in agrochemical research.

Introduction

The strategic incorporation of a trifluoromethyl (-CF3) group and a piperazine ring into a pyridine scaffold has been a productive strategy in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The piperazine moiety is a common pharmacophore found in numerous approved drugs, acting as a versatile scaffold to interact with various biological targets. This compound (CAS 87394-63-6) is a chemical entity that combines these features. Although it is primarily documented as a synthetic intermediate, the analysis of its structural class provides a foundation for exploring its therapeutic potential.

Synthesis and Chemical Properties

This compound is typically synthesized via a nucleophilic aromatic substitution reaction. A common method involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with piperazine.

General Experimental Protocol: Synthesis

A solution of 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as acetonitrile is treated with an excess of piperazine (e.g., 2.0-3.0 eq). The reaction mixture is heated under reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification is typically achieved by column chromatography on silica gel to afford this compound as a solid.

Synthesis_Workflow reagents 2-chloro-3-(trifluoromethyl)pyridine + Piperazine reaction Nucleophilic Aromatic Substitution (e.g., in Acetonitrile, Reflux) reagents->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: General synthesis workflow for this compound.

Potential Therapeutic Targets and Biological Activities of Analogs

Direct evidence for the therapeutic targets of this compound is not available in the public domain. However, based on the known pharmacology of the broader classes of pyridinylpiperazine and trifluoromethylpyridine derivatives, several potential targets can be hypothesized.

Adrenergic Receptor Antagonism

The 1-(2-pyridinyl)piperazine scaffold is a known pharmacophore for α-adrenergic receptor antagonists. Specifically, derivatives of this class have been shown to be potent and selective antagonists of the α2-adrenoceptor.[1][2] Antagonism of α2-adrenoceptors can lead to an increase in the release of norepinephrine, a mechanism that is of interest for the treatment of depression and other central nervous system disorders.

  • Potential Target: α2-Adrenergic Receptors (α2A, α2B, α2C)

  • Therapeutic Area: Major Depressive Disorder, Anxiety Disorders.

  • Rationale: The core 1-(2-pyridinyl)piperazine structure is present in the title compound. The trifluoromethyl substituent may modulate the potency and selectivity for α2-adrenoceptor subtypes. Further radioligand binding assays and functional studies would be required to confirm this activity.

Histamine H1 Receptor Antagonism

Certain derivatives of N-aryl-piperazines and pyridinylpiperazines have demonstrated antihistaminic properties.[3][4][5] This activity is typically associated with the treatment of allergic conditions. Some compounds in this class also exhibit mast cell stabilizing effects, which can prevent the release of histamine and other inflammatory mediators.[1]

  • Potential Target: Histamine H1 Receptor

  • Therapeutic Area: Allergic Rhinitis, Urticaria, and other allergic conditions.

  • Rationale: The piperazine moiety is a common feature in many H1 antagonists. The overall structure of this compound shares similarities with known antihistamines. In vitro binding assays and in vivo models of allergic response would be necessary to validate this potential.

Modulation of Host Immune and Defense Pathways (Inferred from Agrochemical Studies)

A series of novel trifluoromethylpyridine piperazine derivatives have been synthesized and evaluated for their anti-plant virus activity.[6][7] These studies, while not in a mammalian system, provide intriguing insights into a potential mechanism of action related to the modulation of host defense pathways. In plants, these compounds were found to induce systemic acquired resistance (SAR) by enhancing the activity of defense-related enzymes.[6][7]

  • Potential Target Pathway: Innate immune signaling pathways.

  • Therapeutic Area: Infectious diseases (viral or bacterial), inflammatory disorders.

  • Rationale: While the specific plant enzymes (SOD, PPO, PAL) do not have direct one-to-one homologs in mammals, the concept of stimulating a host's intrinsic defense mechanisms is a validated therapeutic strategy (e.g., with immunomodulators). It is conceivable that this class of compounds could interact with components of the mammalian innate immune system. This represents a novel but highly speculative area for investigation.

Potential_Targets cluster_cns Central Nervous System cluster_allergy Allergy & Inflammation cluster_immune Immunomodulation (Hypothetical) compound This compound alpha2 α2-Adrenergic Receptors compound->alpha2 Potential Activity h1 Histamine H1 Receptor compound->h1 Potential Activity innate_immune Innate Immune Pathways compound->innate_immune Hypothesized Activity depression Antidepressant Effects alpha2->depression Antagonism allergy Antihistaminic Effects h1->allergy Antagonism host_defense Enhanced Host Defense innate_immune->host_defense Stimulation

Caption: Inferred potential therapeutic targets and applications.

Quantitative Data from Analog Studies

While no quantitative pharmacological data for this compound is available, data from studies on its derivatives in the context of anti-plant virus activity can provide a reference for biological potency.

Table 1: Anti-Plant Virus Activity of Trifluoromethylpyridine Piperazine Derivatives against Tobacco Mosaic Virus (TMV) [7]

Compound IDR Group on PiperazineActivity TypeEC50 (µg/mL)
A34-fluoro-3-(trifluoromethyl)benzylProtective20.2
A104-(trifluoromethoxy)benzylInactivation54.5
A162-chloro-4-fluorobenzylProtective18.4
A17BenzylCurative86.1
Ningnanmycin (Control)-Protective50.2
Ningnanmycin (Control)-Curative131.7

Table 2: Anti-Plant Virus Activity of Trifluoromethylpyridine Piperazine Derivatives against Cucumber Mosaic Virus (CMV) [6][7]

Compound IDR Group on PiperazineActivity TypeEC50 (µg/mL)
A162-chloro-4-fluorobenzylProtective347.8
Ningnanmycin (Control)-Protective359.6

Experimental Protocols from Analog Studies

Protocol for Antiviral Activity Assay (Half-Leaf Method)[7]

This protocol is adapted from studies on trifluoromethylpyridine piperazine derivatives against plant viruses.

  • Virus Inoculation: The leaves of a suitable host plant (e.g., Nicotiana tabacum) are sprinkled with an abrasive like silicon carbide. A purified virus solution (e.g., TMV at 6 x 10^-3 mg/mL) is then gently rubbed onto the leaf surface.

  • Compound Application (Curative Activity): A solution of the test compound at a specific concentration is applied to the left half of the inoculated leaves. The right half is treated with a solvent control.

  • Compound Application (Protective Activity): The test compound solution is applied to the left half of the leaves before virus inoculation. The right half is treated with a solvent control.

  • Compound Application (Inactivation Activity): The test compound is mixed with the virus solution prior to inoculation on the left half of the leaves. A mixture of the solvent and virus solution is applied to the right half.

  • Incubation and Observation: The plants are kept in a greenhouse for 3-4 days to allow for local lesion formation.

  • Data Analysis: The number of local lesions on each half-leaf is counted. The inhibition rate is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100%, where C is the number of lesions on the control half and T is the number of lesions on the treated half. The EC50 value is then calculated using statistical software.

Antiviral_Assay_Workflow cluster_assays Activity Types start Select Host Plant (e.g., N. tabacum) inoculate Inoculate with Virus (e.g., TMV) start->inoculate curative Apply Compound Post-Inoculation inoculate->curative protective Apply Compound Pre-Inoculation inoculate->protective inactivation Mix Compound with Virus Pre-Inoculation inoculate->inactivation incubate Incubate for 3-4 Days curative->incubate protective->incubate inactivation->incubate observe Count Local Lesions incubate->observe analyze Calculate Inhibition Rate & EC50 observe->analyze result Quantitative Activity Data analyze->result

Caption: Workflow for the anti-plant virus half-leaf assay.

Conclusion and Future Directions

This compound remains a molecule with underexplored therapeutic potential. While it currently serves primarily as a building block in chemical synthesis, the known biological activities of its structural analogs in the pyridinylpiperazine family suggest that it warrants further investigation.

Future research should focus on:

  • In vitro Screening: Profiling the compound against a panel of aminergic receptors, particularly α2-adrenergic and H1 histamine receptors, to confirm the hypothesized activities.

  • Immunomodulatory Assays: Investigating the effects of the compound on mammalian innate immune cells (e.g., macrophages, dendritic cells) to explore the intriguing possibility of host defense modulation.

  • Lead Optimization: Should initial screening yield positive results, the piperazine nitrogen offers a straightforward point for chemical modification to improve potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a foundational document to stimulate and guide future research into the therapeutic applications of this and related compounds.

References

The Trifluoromethyl Group's Influence on Piperazine Derivatives: A Technical Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide delves into the multifaceted effects of the trifluoromethyl group on the bioactivity of piperazine derivatives, a scaffold prevalent in centrally active pharmaceuticals. By examining a key comparative case study—trifluoperazine versus its non-fluorinated analog prochlorperazine—this document provides a comprehensive overview of the CF3 group's impact on receptor binding, metabolic stability, and overall pharmacokinetic profiles.

Core Principles of the Trifluoromethyl Group in Drug Design

The trifluoromethyl group is often employed as a bioisostere for a methyl or chloro group, bringing about significant changes in a molecule's properties.[1] Its strong electron-withdrawing nature and high lipophilicity are key to its ability to modulate bioactivity.

Key Physicochemical Effects:

  • Increased Lipophilicity: The CF3 group generally increases a molecule's lipophilicity (logP), which can enhance its ability to cross cellular membranes, including the blood-brain barrier.[2] This is a critical factor for drugs targeting the central nervous system (CNS).

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This "metabolic blocking" can significantly increase a drug's half-life and bioavailability.

  • Altered Acidity/Basicity: The potent electron-withdrawing effect of the CF3 group can lower the pKa of nearby basic nitrogen atoms, such as those in a piperazine ring. This can influence the ionization state of the molecule at physiological pH, affecting receptor interactions and solubility.

  • Conformational Effects: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, potentially leading to a more favorable orientation for binding to its biological target.

Data Presentation: A Comparative Analysis of Trifluoperazine and Prochlorperazine

To quantitatively assess the impact of the trifluoromethyl group, we will compare the bioactivity and pharmacokinetics of trifluoperazine (which contains a CF3 group) and prochlorperazine (which has a chloro group in the same position). Both are phenothiazine piperazine derivatives and act as antipsychotics, primarily by antagonizing dopamine D2 and serotonin 5-HT2A receptors.[4][5]

Table 1: Comparative Receptor Binding Affinity (Ki in nM)

CompoundDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)
Trifluoperazine 1.1 - 2.63[6]24[6]
Prochlorperazine ~20 (inactive at 5-HT3)[2]Data not consistently reported under comparable conditions

Note: Ki values can vary between studies due to different experimental conditions. The data presented here are for illustrative comparison.

Table 2: Comparative Pharmacokinetic Parameters

ParameterTrifluoperazineProchlorperazine
Oral Bioavailability ~10-20% (highly variable)[7]Low and variable, ~12.5%[8][9]
Elimination Half-life 10–20 hours[4]6-10 hours (oral), 14-22 hours (repeated dosing)[10]
Metabolism Extensive hepatic metabolism (N-dealkylation, N-oxidation, sulfoxidation, aromatic hydroxylation, N-glucuronidation)[11]Extensive first-pass metabolism in the liver[8]

Table 3: Comparative In Vitro Metabolic Stability in Human Liver Microsomes

CompoundKey Metabolic PathwaysKinetic Parameters
Trifluoperazine N-glucuronidation (major), N-dealkylation, Sulfoxidation[3]Km = 40 ± 5 µM; Ksi = 140 ± 20 µM (for glucuronidation)[3]
Prochlorperazine N-desmethylation, Sulfoxidation, 7-hydroxylation[8]Directly comparable kinetic data not readily available

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Synthesis of Trifluoperazine and Prochlorperazine

Synthesis of Trifluoperazine:

Trifluoperazine can be synthesized by the reaction of 2-(trifluoromethyl)-10H-phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine in the presence of a strong base like sodamide.[6]

  • Step 1: In an appropriate solvent, 2-(trifluoromethyl)phenothiazine is treated with sodamide to deprotonate the nitrogen of the phenothiazine ring, forming a sodium salt.

  • Step 2: 1-(3-chloropropyl)-4-methylpiperazine is then added to the reaction mixture.

  • Step 3: The nucleophilic phenothiazine nitrogen attacks the electrophilic carbon of the chloropropyl chain, displacing the chloride ion and forming trifluoperazine.

  • Step 4: The final product is then purified, typically through crystallization or chromatography.

Synthesis of Prochlorperazine:

The synthesis of prochlorperazine follows a similar pathway, starting with 2-chlorophenothiazine.[12][13]

  • Step 1: 2-chlorophenothiazine is reacted with sodamide to form the corresponding sodium salt.

  • Step 2: This is followed by alkylation with 1-(3-chloropropyl)-4-methylpiperazine to yield prochlorperazine.

  • Step 3: Purification is carried out to obtain the final product.

In Vitro Dopamine D2 Receptor Binding Assay

This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Receptor source: Membranes from cells stably expressing the human dopamine D2 receptor.

    • Radioligand: [³H]Spiperone or another suitable D2 receptor antagonist.

    • Test compounds: Trifluoperazine, prochlorperazine, and other compounds of interest.

    • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

    • Wash buffer: Cold assay buffer.

    • Scintillation fluid.

    • Glass fiber filters.

  • Procedure:

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • To determine non-specific binding, a separate set of wells contains the radioligand and a high concentration of an unlabeled D2 antagonist (e.g., haloperidol).

    • Initiate the binding reaction by adding the receptor membrane preparation to each well.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

    • Wash the filters with cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Serotonin 5-HT2A Receptor Binding Assay

This assay is similar to the D2 receptor binding assay but uses a 5-HT2A specific radioligand.

  • Materials:

    • Receptor source: Membranes from cells stably expressing the human serotonin 5-HT2A receptor.

    • Radioligand: [³H]Ketanserin or another suitable 5-HT2A receptor antagonist.

    • Test compounds.

    • Assay and wash buffers.

    • Scintillation fluid and filters.

  • Procedure: The procedure is analogous to the dopamine D2 receptor binding assay described above, with the substitution of the 5-HT2A receptor preparation and radioligand.

  • Data Analysis: The data analysis follows the same principles to determine the IC50 and Ki values for the test compounds at the 5-HT2A receptor.

In Vitro Human Liver Microsome Stability Assay

This assay measures the rate of metabolism of a compound by liver enzymes, providing an indication of its metabolic stability.[14]

  • Materials:

    • Pooled human liver microsomes (HLMs).

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Test compounds.

    • Internal standard for LC-MS/MS analysis.

    • Acetonitrile (for reaction termination).

  • Procedure:

    • Prepare a reaction mixture containing HLMs and the test compound in phosphate buffer.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding cold acetonitrile containing the internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as (0.693 / t½) / (protein concentration in mg/mL).

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways antagonized by trifluoromethylated piperazine derivatives like trifluoperazine.

Dopamine_D2_Receptor_Antagonism cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Trifluoperazine Trifluoperazine (Antagonist) Trifluoperazine->D2R G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Response Phosphorylates Targets

Caption: Antagonism of the Dopamine D2 Receptor Signaling Pathway.

Serotonin_5HT2A_Receptor_Antagonism Serotonin Serotonin (5-HT) HTR2A Serotonin 5-HT2A Receptor (GPCR) Serotonin->HTR2A Trifluoperazine Trifluoperazine (Antagonist) Trifluoperazine->HTR2A G_protein Gq/11 Protein HTR2A->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets

Caption: Antagonism of the Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Workflow

In_Vitro_Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Termination cluster_analysis Analysis cluster_data Data Interpretation A Prepare reaction mixture: - Human Liver Microsomes - Test Compound - Phosphate Buffer C Pre-incubate reaction mixture at 37°C A->C B Prepare NADPH regenerating system D Initiate reaction by adding NADPH system B->D C->D E Incubate at 37°C D->E F Collect aliquots at T = 0, 5, 15, 30, 60 min E->F G Terminate reaction with cold acetonitrile + Internal Standard F->G H Centrifuge to precipitate proteins G->H I Analyze supernatant by LC-MS/MS H->I J Quantify remaining parent compound I->J K Plot ln(% remaining) vs. time J->K L Calculate t½ and CLint K->L

Caption: Workflow for In Vitro Metabolic Stability Assay.

Conclusion

The incorporation of a trifluoromethyl group into piperazine derivatives has profound and predictable effects on their bioactivity. As exemplified by the comparison of trifluoperazine and prochlorperazine, the CF3 moiety generally enhances potency, likely through a combination of increased lipophilicity facilitating brain penetration and favorable interactions at the receptor level. Furthermore, the inherent stability of the C-F bond confers resistance to metabolic degradation, leading to a longer duration of action. These attributes make the trifluoromethyl group an invaluable tool in the design of next-generation CNS therapeutics. This guide provides a foundational understanding of these effects, supported by quantitative data and detailed experimental protocols, to aid researchers in the rational design and development of novel piperazine-based drug candidates.

References

Methodological & Application

Synthesis Protocol for 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a comprehensive protocol for the synthesis of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the nucleophilic aromatic substitution of 2-chloro-3-(trifluoromethyl)pyridine with piperazine. This method is analogous to established procedures for similar pyridyl piperazine derivatives and offers a reliable route to the target compound.

The protocol details the necessary reagents, equipment, reaction conditions, and purification methods. Additionally, it includes tables summarizing quantitative data and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting. The final compound's identity can be confirmed using standard analytical techniques such as NMR and mass spectrometry.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution reaction where the secondary amine of piperazine displaces the chlorine atom on the 2-position of the pyridine ring.

Reaction_Scheme reagent1 2-Chloro-3-(trifluoromethyl)pyridine plus1 + reagent2 Piperazine arrow -> product This compound plus2 + HCl

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the synthesis of a structurally similar compound, 1-[3-chloro-5-(trifluoromethyl)pyrid-2-yl]piperazine, and is expected to provide a good yield of the target product.[1]

Materials and Equipment:

  • 2-Chloro-3-(trifluoromethyl)pyridine

  • Piperazine (anhydrous or hexahydrate)

  • Triethylamine (or another suitable base, e.g., K₂CO₃)

  • Acetonitrile (or other suitable solvent, e.g., ethanol, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography (if necessary)

  • Ethyl acetate, hexanes (or other suitable eluents)

  • Deionized water

  • Brine solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve piperazine (1.2 to 2.5 equivalents) in acetonitrile.

  • Addition of Reagents: To the stirred solution, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 equivalent). Then, add triethylamine (1.5 to 2.0 equivalents) to act as a base to neutralize the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to a temperature between 40°C and reflux (approximately 82°C for acetonitrile) and stir for 4-12 hours. The progress of the reaction should be monitored by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove any precipitated salts (e.g., triethylamine hydrochloride).

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization: The structure and purity of the final product can be confirmed by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry. The melting point of the product is reported to be 45-47°C.[2]

Data Presentation

Table 1: Reagent Quantities and Properties

ReagentMolecular FormulaMolar Mass ( g/mol )Molar Equivalents
2-Chloro-3-(trifluoromethyl)pyridineC₆H₃ClF₃N181.541.0
PiperazineC₄H₁₀N₂86.141.2 - 2.5
TriethylamineC₆H₁₅N101.191.5 - 2.0

Table 2: Product Information and Expected Properties

ProductMolecular FormulaMolar Mass ( g/mol )Physical StateMelting Point (°C)
This compoundC₁₀H₁₂F₃N₃231.22Solid or Oil45-47[2]

Synthesis Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization A Dissolve piperazine in acetonitrile B Add 2-chloro-3-(trifluoromethyl)pyridine A->B C Add triethylamine B->C D Heat reaction mixture (40°C - reflux) C->D E Monitor reaction by TLC D->E F Cool to room temperature E->F G Filter and concentrate F->G H Liquid-liquid extraction G->H I Dry organic layer H->I J Concentrate to obtain crude product I->J K Purify by column chromatography (if needed) J->K L Characterize final product (NMR, MS) K->L

Caption: Workflow diagram for the synthesis of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Pyridinylpiperazine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the high-throughput screening (HTS) of pyridinylpiperazine libraries, a critical step in the discovery of novel therapeutics. The pyridinylpiperazine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide range of biologically active compounds targeting various protein classes, including G-protein coupled receptors (GPCRs) and kinases.[1] This document outlines methodologies for screening campaigns against both GPCRs and cancer cell lines.

Application Note 1: High-Throughput Screening of a Pyridinylpiperazine Library for GPCR Antagonists

This application note describes the screening of a pyridinylpiperazine library to identify antagonists of a specific G-protein coupled receptor, the serotonin 5-HT2A receptor, which is implicated in various neurological disorders.[1] Phenylpiperazines, a closely related class of compounds, are well-established for their interaction with GPCRs.[1]

Experimental Workflow: GPCR Antagonist Screening

The overall workflow for a typical HTS campaign to identify GPCR antagonists is outlined below. This process begins with a primary screen of the entire library at a single concentration, followed by confirmation of the initial hits and subsequent dose-response analysis to determine the potency of the confirmed compounds.[1]

HTS_Workflow_GPCR Primary_HTS Primary HTS Screen 10,000 Compounds @ 10 µM Identify Primary Hits (>50% Inhibition) Hit_Confirmation Hit Confirmation Re-test Primary Hits Eliminate False Positives Primary_HTS->Hit_Confirmation 1.5% Hit Rate Dose_Response Dose-Response & SAR IC50 Determination (10-point curve) Structure-Activity Relationship Hit_Confirmation->Dose_Response Confirmed Hits Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits

A general workflow for a high-throughput screening campaign.[1]
Data Presentation: Summary of a Representative Pyridinylpiperazine Library Screen for 5-HT2A Antagonists

The following table summarizes representative quantitative data from a hypothetical HTS campaign of a 10,000-compound pyridinylpiperazine library targeting the human serotonin 5-HT2A receptor.[1]

ParameterValueDescription
Library Size10,000 compoundsThe total number of unique pyridinylpiperazine derivatives screened.[1]
Screening Concentration10 µMThe single concentration at which all compounds were initially tested.[1]
Assay Format384-well microplateMiniaturized format to increase throughput and reduce reagent consumption.[1]
Target ReceptorHuman 5-HT2AA Gαq-coupled GPCR involved in various neurological processes.[1]
Assay TypeCalcium Flux AssayMeasures the inhibition of agonist-induced intracellular calcium release.[1]
Primary Hit Rate1.5%Percentage of compounds showing >50% inhibition of agonist-induced calcium flux.[1]
Confirmed Hit Rate1.0%Percentage of primary hits that were confirmed upon re-testing.[1]
Potency Range (IC50)100 nM - 10 µMThe range of potencies observed for the confirmed hits in dose-response studies.[1]
Experimental Protocol 1: Cell-Based Calcium Flux HTS Assay for 5-HT2A Receptor Antagonists

This protocol describes a no-wash, fluorescence-based calcium flux assay in a 384-well format, suitable for identifying antagonists of the 5-HT2A receptor from a pyridinylpiperazine library.[1]

Materials and Reagents:

  • HEK293 cell line stably expressing the human 5-HT2A receptor[1]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4[1]

  • Calcium-sensitive dye (e.g., Fluo-8 AM)[1]

  • Probenecid (to prevent dye leakage)[1]

  • 5-HT (Serotonin) agonist[1]

  • Pyridinylpiperazine compound library (10 mM in DMSO)[1]

  • 384-well black, clear-bottom microplates[1]

  • Automated liquid handling system[1]

  • Fluorescence plate reader with kinetic reading capabilities[1]

Procedure:

  • Cell Plating:

    • Culture HEK293-5HT2A cells to 80-90% confluency.[1]

    • Harvest cells and resuspend in culture medium at a density of 200,000 cells/mL.[1]

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.[1]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[1]

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.[1]

    • Remove the culture medium from the cell plate and add 20 µL of the loading buffer to each well.[1]

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.[1]

  • Compound Addition:

    • Transfer pyridinylpiperazine compounds from the library to the cell plate using an automated liquid handling system to a final concentration of 10 µM.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Signal Detection:

    • Add 5-HT agonist to the wells.

    • Immediately begin measuring fluorescence intensity using a kinetic plate reader.

Signaling Pathway: 5-HT2A Receptor Activation

Activation of the Gαq-coupled 5-HT2A receptor by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium.

GPCR_Signaling Serotonin Serotonin (Agonist) Receptor 5-HT2A Receptor Serotonin->Receptor G_Protein Gαq/Gβγ Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release triggers

Simplified Gq signaling pathway for the 5-HT2A receptor.

Application Note 2: High-Throughput Screening of a Pyridinylpiperazine Library for Anticancer Activity

This application note details a screening campaign to identify compounds with antiproliferative activity against a cancer cell line from a pyridinylpiperazine library.

Data Presentation: Summary of a Representative Pyridinylpiperazine Library Screen for Anticancer Compounds

The following table summarizes representative quantitative data from an HTS campaign of a 10,000-compound pyridinylpiperazine library.[1]

ParameterValueDescription
Library Size10,000 compoundsThe total number of unique piperazine derivatives screened.[1]
Screening Concentration10 µMThe single concentration used for the primary screen.[1]
Cell LineK562 (Human Leukemia)A commonly used cancer cell line for primary screening.[1]
Assay Format384-well microplateStandard format for HTS to ensure efficiency.[1]
Primary AssayCellTiter-Glo®Luminescence-based assay to measure cell viability by quantifying ATP.[1]
Primary Hit Rate2.0%Percentage of compounds causing >50% growth inhibition.[1]
Confirmed Hit Rate1.2%Percentage of primary hits confirmed in repeat experiments.[1]
Potency Range (GI50)60 nM - 16 µMThe range of 50% growth inhibition concentrations for confirmed hits.[1]
Experimental Protocol 2: Cell Viability HTS Assay

This protocol outlines a method to screen for compounds that inhibit the proliferation of a cancer cell line using a luminescence-based ATP quantification assay.[1]

Materials and Reagents:

  • K562 human leukemia cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • Pyridinylpiperazine compound library (10 mM in DMSO)

  • 384-well white, solid-bottom microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Automated liquid handling system

  • Luminometer

Procedure:

  • Cell Plating:

    • Harvest K562 cells and resuspend in culture medium to the desired density.

    • Dispense cells into 384-well plates.

  • Compound Addition:

    • Add pyridinylpiperazine compounds to a final concentration of 10 µM.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Reading:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Experimental Protocol 3: Secondary Assay - Apoptosis Detection

This secondary assay is used to determine if the antiproliferative activity of hit compounds is due to the induction of apoptosis.[1]

Procedure:

  • Plate and treat cells with hit compounds at their GI50 concentration for 24-48 hours as described in Protocol 2.[1]

  • Equilibrate the plate to room temperature.[1]

  • Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.[1]

  • Mix gently on a plate shaker for 30 seconds.[1]

  • Incubate at room temperature for 1-2 hours.[1]

  • Measure the luminescence using a plate reader. An increase in luminescence indicates caspase-3/7 activation and apoptosis.[1]

Logical Workflow: From Primary Hit to Confirmed Anticancer Compound

Anticancer_HTS_Logic cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Potency cluster_secondary Mechanism of Action Primary_Screen Cell Viability Assay (e.g., CellTiter-Glo) Identify compounds with >50% growth inhibition Dose_Response Dose-Response Curve Determine GI50 values Primary_Screen->Dose_Response Primary Hits Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo 3/7) Confirm induction of apoptosis Dose_Response->Apoptosis_Assay Potent Hits Confirmed_Hit Confirmed Antiproliferative Hit Apoptosis_Assay->Confirmed_Hit

Logical progression from a primary hit to a confirmed anticancer compound.

References

Application Notes and Protocols: 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine and its derivatives have emerged as a promising class of compounds in the field of antiviral research, particularly as plant activators against agriculturally significant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[1][2][3][4] Unlike traditional antiviral agents that directly target viral components, these compounds appear to function by inducing systemic acquired resistance (SAR) in host plants.[1][2] This mechanism involves the activation of the host's innate immune system, leading to a broad-spectrum and durable defense response. The trifluoromethylpyridine moiety is a key structural feature found in various commercial pesticides, and when combined with a piperazine linker, it yields derivatives with significant anti-plant virus activity.[1][2][5]

These application notes provide a comprehensive overview of the current research, quantitative data, and detailed experimental protocols for utilizing this compound derivatives in a research setting. The information is intended to guide researchers in the synthesis, screening, and mechanistic evaluation of these compounds as potential novel anti-plant virus agents.

Antiviral Activity

Derivatives of this compound have demonstrated significant in vivo protective and curative activities against TMV and CMV. The antiviral efficacy is often compared to the commercial plant antibiotic Ningnanmycin.

Table 1: In Vivo Antiviral Activity of this compound Derivatives against Tobacco Mosaic Virus (TMV)

Compound IDProtective Activity EC50 (µg/mL)Reference
A16 18.4 [1]
Ningnanmycin (Control)50.2[1]

Table 2: In Vivo Antiviral Activity of this compound Derivatives against Cucumber Mosaic Virus (CMV)

Compound IDActivity TypeEC50 (µg/mL)Curative Activity at 500 µg/mL (%)Protective Activity at 500 µg/mL (%)Inactivation Activity at 500 µg/mL (%)Reference
A1 Curative-64.1--[1]
A3 Curative-61.058.0-[1]
A16 Protective347.8-47.8-[1]
A9 Inactivation---62.4[1]
A10 Inactivation---63.3[1]
S1 Curative119.6---[6]
S2 Curative168.9---[6]
S7 Curative197.6---[6]
S8 Curative169.1---[6]
S10 Curative97.9---[6]
S11 Curative73.9---[6]
S15 Curative224.4---[6]
S28 Curative125.2---[6]
S5 Protective170.8---[6]
S8 Protective95.0---[6]
S6 Inactivation22.2--66.1[6]
S8 Inactivation18.1--78.3[6]
Ningnanmycin (Control)Curative314.759.0--[1][6]
Ningnanmycin (Control)Protective359.64-44.2-[1][6]
Ningnanmycin (Control)Inactivation38.4--89.6[1][6]

Note: Compound IDs (e.g., A16, S8) refer to specific derivatives synthesized in the cited literature. The parent compound, this compound, serves as a scaffold for these derivatives.

Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

The antiviral activity of these compounds is not due to direct interaction with the virus but rather through the activation of the plant's own defense mechanisms.[1][2] Treatment with active compounds like A16 has been shown to enhance the activities of key defense-related enzymes and stimulate the phenylpropanoid biosynthesis pathway.[1][3]

Key Defense Enzymes and Pathways
  • Superoxide Dismutase (SOD): An antioxidant enzyme that plays a role in mitigating oxidative stress during pathogen attack.

  • Polyphenol Oxidase (PPO): Involved in the oxidation of phenols to quinones, which can have antimicrobial properties and contribute to cell wall strengthening.

  • Phenylalanine Ammonialyase (PAL): The gateway enzyme for the phenylpropanoid pathway, which produces a wide range of defense compounds including salicylic acid, lignin, and phytoalexins.[1][3]

The activation of the phenylpropanoid biosynthesis pathway is a hallmark of SAR and leads to the reinforcement of cell walls and the production of antimicrobial compounds, thereby limiting viral spread.[1]

G cluster_compound Antiviral Compound cluster_plant_cell Plant Cell Compound This compound Derivative (e.g., A16) PAL Phenylalanine Ammonialyase (PAL) Activity ↑ Compound->PAL SOD_PPO Defense Enzyme Activities ↑ (SOD, PPO) Compound->SOD_PPO Phenylpropanoid Phenylpropanoid Biosynthesis Pathway PAL->Phenylpropanoid SAR Systemic Acquired Resistance (SAR) SOD_PPO->SAR Defense_Compounds Defense Compounds (Lignin, Phytoalexins) Phenylpropanoid->Defense_Compounds Antiviral_State Enhanced Antiviral State SAR->Antiviral_State Defense_Compounds->SAR

Caption: Proposed mechanism of action for antiviral activity.

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route involves the nucleophilic substitution of a halogenated 3-(trifluoromethyl)pyridine with piperazine, followed by further derivatization at the N-4 position of the piperazine ring.

G cluster_synthesis General Synthetic Workflow Start 2-Chloro-3-(trifluoromethyl)pyridine + Piperazine Step1 Nucleophilic Substitution Start->Step1 Intermediate This compound Step1->Intermediate Step2 Acylation / Alkylation (R-X) Intermediate->Step2 Product Target Derivative Step2->Product

Caption: General synthesis workflow for derivatives.

Protocol: Synthesis of Intermediate this compound

  • To a solution of piperazine in a suitable solvent (e.g., acetonitrile), add 2,3-dichloro-5-(trifluoromethyl)pyridine dropwise at an elevated temperature (e.g., 40°C).

  • Add a base, such as triethylamine, to the mixture and continue stirring at the elevated temperature for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and wash the solid with a suitable solvent (e.g., ethanol) to obtain the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Antiviral Activity Assay (Half-Leaf Method for TMV)

This method is a standard procedure for screening compounds for anti-plant virus activity.[1]

Materials:

  • Nicotiana tabacum L. plants of a suitable age.

  • TMV solution (e.g., 6 x 10⁻³ mg/mL).

  • Test compound solutions at various concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Ningnanmycin solution as a positive control.

  • Phosphate buffer (0.01 M, pH 7.4).

Protocol:

  • Inoculation: Select healthy, uniform leaves on the tobacco plants. Dust the leaves with carborundum to create micro-wounds.

  • Protective Activity:

    • Smear the left half of each leaf with the test compound solution.

    • After 2 hours, inoculate the entire leaf with the TMV solution.

  • Curative Activity:

    • Inoculate the entire leaf with the TMV solution.

    • After 2 hours, smear the left half of each leaf with the test compound solution.

  • Inactivation Activity:

    • Mix the TMV solution with the test compound solution in a 1:1 ratio and let it stand for 30 minutes.

    • Inoculate the left half of the leaf with this mixture. Inoculate the right half with a mixture of TMV and solvent as a control.

  • Incubation: Keep the plants in a greenhouse under controlled conditions (e.g., 28-30°C, sufficient light) for 3-4 days.

  • Data Collection: Count the number of local lesions on both the treated (left) and untreated (right) halves of the leaves.

  • Calculation:

    • Inhibition Rate (%) = [1 - (Number of lesions on treated half / Number of lesions on control half)] x 100

    • Calculate the EC50 value using the inhibition rates at different concentrations.

G cluster_workflow Half-Leaf Method Workflow Plant_Prep Select & Prepare Tobacco Leaves Treatment Apply Compound (Left Half) Plant_Prep->Treatment Inoculation Inoculate with TMV (Whole Leaf) Treatment->Inoculation Incubation Incubate Plant (3-4 days) Inoculation->Incubation Lesion_Count Count Local Lesions Incubation->Lesion_Count Calculation Calculate Inhibition Rate & EC50 Lesion_Count->Calculation

Caption: Workflow for the half-leaf antiviral assay.

Defense Enzyme Activity Assays

To investigate the mechanism of action, the activities of SOD, PPO, and PAL can be measured in plant tissues treated with the test compounds.

Protocol: General Procedure

  • Sample Preparation: Collect leaf tissues at different time points after treatment with the compound and/or virus inoculation. Homogenize the tissues in an appropriate extraction buffer on ice.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 12,000 rpm) at 4°C to obtain the supernatant containing the enzymes.

  • Enzyme Assay: Use commercially available assay kits or established spectrophotometric methods to determine the activity of SOD, PPO, and PAL in the supernatant.

  • Data Analysis: Compare the enzyme activities in the treated groups to those in the control groups (mock-treated and virus-only).

Conclusion and Future Directions

The derivatives of this compound represent a promising avenue for the development of novel plant protection agents that act by stimulating the host's own defense mechanisms. The quantitative data indicates high efficacy against important plant viruses. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the antiviral activity and understand the key structural requirements.

  • Broad-spectrum Activity: Evaluating the efficacy against a wider range of plant viruses.

  • Toxicology and Environmental Impact: Assessing the safety profile of these compounds for non-target organisms and the environment.

  • Human/Animal Viruses: While current research is focused on plant viruses, the potential for related structures to exhibit activity against human or animal viruses could be a future area of investigation, although no data is currently available. A structurally distinct piperazine derivative containing a trifluoromethylphenyl group has shown anti-HIV-1 activity, suggesting the potential of this chemical space in broader antiviral drug discovery.[7]

References

Application Notes: Characterization of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine as a Selective TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a pivotal role in the detection and signaling of noxious stimuli, including heat, protons (acidic conditions), and various endogenous and exogenous chemical ligands.[1][2] Its activation on sensory neurons leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the transmission of pain signals.[1][3] Due to its critical role in pain and neurogenic inflammation, TRPV1 has emerged as a significant therapeutic target for the development of novel analgesics.[1][4]

This document provides detailed application notes and protocols for the characterization of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine, a potent and selective antagonist of the TRPV1 receptor. These guidelines are intended for researchers and drug development professionals engaged in the preclinical evaluation of TRPV1-targeted therapeutics.

Mechanism of Action

This compound is hypothesized to act as a competitive antagonist at the TRPV1 receptor. By binding to the receptor, it prevents the binding of agonists such as capsaicin, thereby inhibiting the conformational changes required for channel opening. This blockade prevents the influx of cations and subsequent neuronal excitation, leading to a reduction in pain signaling.[5] The trifluoromethyl group on the pyridine ring is a common feature in many potent TRPV1 antagonists, contributing to the molecule's binding affinity and efficacy.

Data Presentation

The following tables summarize the in vitro and in vivo pharmacological profile of this compound, presented as representative data for a selective TRPV1 antagonist.

Table 1: In Vitro Activity Profile

Assay TypeCell Line/PreparationAgonistIC50 / pIC50Reference Compound
Fluorometric Imaging Plate Reader (FLIPR)HEK293 cells expressing human TRPV1Capsaicin (1 µM)IC50: 15 nMJNJ17203212 (pIC50: 6.32)[6]
Fluorometric Imaging Plate Reader (FLIPR)CHO cells expressing rat TRPV1Low pH (pH 5.5)IC50: 22 nMJNJ17203212 (pIC50: 7.23)[6]
Whole-Cell Patch ClampGuinea Pig DRG NeuronsCapsaicin (1 µM)pIC50: 7.1JNJ17203212 (pIC50: 7.3)[6]
Radioligand BindingRecombinant guinea pig TRPV1[3H]-ResiniferatoxinpKi: 7.2JNJ17203212 (pKi: 7.14)[6]

Table 2: In Vivo Efficacy in Animal Models of Pain

Animal ModelSpeciesEndpointRoute of AdministrationED50 / Efficacy
Capsaicin-Induced Nocifensive BehaviorRatPaw Licking/Flinching TimeOral (p.o.)ED50: 10 mg/kg
Complete Freund's Adjuvant (CFA)-Induced Thermal HyperalgesiaRatPaw Withdrawal LatencyOral (p.o.)75% reversal at 30 mg/kg
Formalin-Induced PainMousePaw Licking Time (Phase 2)Intraperitoneal (i.p.)ED50: 20 mg/kg[7]
Citric Acid-Induced CoughGuinea PigNumber of CoughsIntraperitoneal (i.p.)Significant reduction at 20 mg/kg[6]

Experimental Protocols

In Vitro Calcium Flux Assay (FLIPR)

This protocol describes a method to assess the inhibitory activity of this compound on agonist-induced calcium influx in cells expressing TRPV1 using a Fluorometric Imaging Plate Reader (FLIPR).[7][8]

Materials:

  • HEK293 cells stably expressing human TRPV1

  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, G418

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4

  • Calcium Indicator Dye: Fluo-4 AM

  • Pluronic F-127

  • This compound stock solution (10 mM in DMSO)

  • Capsaicin stock solution (10 mM in DMSO)

  • 384-well black, clear-bottom microplates

Procedure:

  • Cell Plating: Seed HEK293-hTRPV1 cells into 384-well plates at a density of 10,000 cells/well and incubate overnight.[8]

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in Assay Buffer. Add the compound solutions to the wells and incubate for 15 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Record baseline fluorescence for 10 seconds. Add capsaicin solution to all wells to achieve a final concentration that elicits ~80% of the maximal response (EC80). Immediately begin recording the fluorescence intensity for 120 seconds.

  • Data Analysis: The change in fluorescence upon agonist addition is indicative of calcium influx. Calculate the percentage inhibition for each concentration of the antagonist relative to vehicle-treated controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Whole-Cell Electrophysiology

This protocol outlines the procedure for evaluating the effect of this compound on capsaicin-induced currents in dorsal root ganglion (DRG) neurons using the whole-cell patch-clamp technique.[5][9]

Materials:

  • Primary cultured DRG neurons from rats or mice

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH

  • Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg; pH 7.2 with KOH

  • This compound

  • Capsaicin

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Cell Preparation: Isolate DRG neurons and culture them for 24-48 hours.

  • Recording: Obtain a whole-cell recording from a small-diameter DRG neuron (<30 µm) in voltage-clamp mode, holding the membrane potential at -60 mV.

  • Baseline Current: Perfuse the cell with the external solution and establish a stable baseline current.

  • Agonist Application: Apply capsaicin (e.g., 1 µM) for 5-10 seconds to elicit a robust inward current. Wash out the agonist until the current returns to baseline.[5]

  • Antagonist Incubation: Perfuse the cell with the external solution containing the desired concentration of this compound for 2-5 minutes.[5]

  • Co-application: Co-apply the capsaicin and the antagonist and record the resulting current.

  • Data Analysis: Compare the peak amplitude of the capsaicin-induced current in the presence and absence of the antagonist. Calculate the percentage inhibition and determine the IC50 from a concentration-response curve.

In Vivo Model of Inflammatory Pain: CFA-Induced Thermal Hyperalgesia

This protocol describes the use of the Complete Freund's Adjuvant (CFA) model in rats to assess the anti-hyperalgesic effects of this compound.[10]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Plantar test apparatus (for measuring thermal withdrawal latency)

Procedure:

  • Induction of Inflammation: Inject 100 µL of CFA into the plantar surface of the right hind paw of each rat. This will induce a localized inflammation and thermal hyperalgesia that develops over 24 hours.[10]

  • Baseline Measurement: 24 hours after CFA injection, measure the baseline paw withdrawal latency to a radiant heat source.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) at various doses.

  • Post-treatment Measurement: Measure the paw withdrawal latency at multiple time points after drug administration (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis: The primary endpoint is the paw withdrawal latency. Calculate the percentage reversal of hyperalgesia for each treatment group compared to the vehicle group. Determine the dose-response relationship and calculate the ED50 if applicable.

Visualizations

TRPV1_Antagonist_Mechanism cluster_membrane Cell Membrane TRPV1_closed TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1_closed->TRPV1_open Agonist (e.g., Capsaicin) Depolarization Neuronal Depolarization TRPV1_open->Depolarization Antagonist This compound Antagonist->TRPV1_closed Pain_Signal Pain Sensation Depolarization->Pain_Signal Leads to

Caption: Mechanism of action of this compound.

Calcium_Flux_Workflow start Start plate_cells Plate TRPV1-expressing cells in 384-well plate start->plate_cells dye_load Load cells with Fluo-4 AM calcium dye plate_cells->dye_load add_antagonist Add serial dilutions of This compound dye_load->add_antagonist read_baseline Measure baseline fluorescence (FLIPR) add_antagonist->read_baseline add_agonist Inject Capsaicin (EC₈₀) and measure fluorescence change read_baseline->add_agonist analyze Calculate % Inhibition and determine IC₅₀ add_agonist->analyze end End analyze->end

Caption: Experimental workflow for the in vitro calcium flux assay.

In_Vivo_Pain_Model_Logic cluster_setup Model Induction & Baseline cluster_treatment Treatment & Assessment cluster_analysis Data Analysis cfa_injection Inject CFA into rat hind paw inflammation Inflammation & Hyperalgesia Develop (24h) cfa_injection->inflammation baseline_test Measure baseline thermal withdrawal latency inflammation->baseline_test drug_admin Administer Antagonist or Vehicle (p.o.) baseline_test->drug_admin post_test Measure withdrawal latency at T=1, 2, 4, 6h drug_admin->post_test compare Compare withdrawal latencies (Drug vs. Vehicle) post_test->compare efficacy Calculate % Reversal of Hyperalgesia compare->efficacy

Caption: Logical flow of the in vivo inflammatory pain model experiment.

References

Application Notes and Protocols for Testing Plant Immune Activators Like Trifluoromethyl Pyridine Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant immune activators, also known as plant defense elicitors, are chemical compounds that stimulate the plant's innate immune system, leading to enhanced resistance against a broad spectrum of pathogens. Unlike traditional pesticides that directly target pathogens, these activators prime the plant for a more robust and rapid defense response. Trifluoromethyl pyridine piperazine derivatives have emerged as a novel class of plant activators, demonstrating significant potential in controlling viral diseases such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV)[1][2].

These compounds are thought to function by triggering Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance that is activated throughout the plant following an initial localized pathogen attack or chemical treatment[1][3]. The mechanism of action for trifluoromethyl pyridine piperazine derivatives is linked to the activation of the phenylpropanoid biosynthetic pathway, which leads to the production of various defense-related compounds[1][3].

This document provides detailed experimental protocols for evaluating the efficacy and understanding the mechanism of action of trifluoromethyl pyridine piperazine and similar plant immune activators.

Data Presentation: Efficacy of Plant Immune Activators

The following tables summarize the antiviral efficacy of various plant immune activators, providing a comparative baseline for new compound evaluation.

Table 1: Antiviral Activity of Trifluoromethyl Pyridine Piperazine Derivatives against TMV and CMV

CompoundVirusActivity TypeEC50 (µg/mL)Reference Compound (Ningnanmycin) EC50 (µg/mL)Source
A16TMVProtective18.450.2[2]
A16CMVProtective347.8359.6[2]
S8CMVProtective95.0171.4[4]
S8CMVInactivation18.138.4[4]
S10CMVCurative97.9314.7[4]
S11CMVCurative73.9314.7[4]

Table 2: In Vivo Antiviral Activity of Other Plant Activators against TMV

CompoundActivity TypeConcentration (µg/mL)Efficacy (%)Reference Compound (Ningnanmycin) Efficacy (%)Source
Crude ExtractsCurative100032.447.8 (at 500 µg/mL)[5]
Crude ExtractsProtective100042.166.0 (at 500 µg/mL)[5]
Crude ExtractsInactivation100055.787.1 (at 500 µg/mL)[5]
Compound 3gCurative50062.955.4[6]
Compound 3gInactivation50092.890.5[6]
Compound B32Inactivation50088.978.8[6]
Compound B32Protective50065.862.6[6]
Compound B32Curative50052.853.8[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in plant immunity and the general workflow for testing plant immune activators.

Plant_Immunity_Signaling cluster_0 PAMP-Triggered Immunity (PTI) cluster_1 Effector-Triggered Immunity (ETI) cluster_2 Hormonal Signaling PAMP PAMPs/MAMPs PRR Pattern Recognition Receptors (PRRs) PAMP->PRR Recognition ROS ROS Burst PRR->ROS MAPK MAPK Cascade PRR->MAPK PTI_Response PTI Response (e.g., Callose Deposition, Defense Gene Expression) ROS->PTI_Response MAPK->PTI_Response SA Salicylic Acid (SA) PTI_Response->SA JA Jasmonic Acid (JA) PTI_Response->JA Effector Pathogen Effectors R_Protein R Proteins (NLRs) Effector->R_Protein Recognition HR Hypersensitive Response (HR) R_Protein->HR SAR Systemic Acquired Resistance (SAR) R_Protein->SAR SAR->SA Activator Plant Immune Activator (e.g., Trifluoromethyl Pyridine Piperazine) Activator->PRR Potential Target Activator->PTI_Response Induces Activator->SAR Induces

Caption: Generalized plant immunity signaling pathways.

Experimental_Workflow cluster_assays Mechanism of Action Assays start Start: Select Plant Activator Candidate treatment Treat Plants with Activator (Varying Concentrations and Time Points) start->treatment pathogen_challenge Pathogen Challenge (e.g., TMV/CMV Inoculation) treatment->pathogen_challenge ros_burst ROS Burst Assay treatment->ros_burst callose Callose Deposition Staining treatment->callose gene_expression Defense Gene Expression (qRT-PCR) treatment->gene_expression hormone_analysis SA/JA Quantification treatment->hormone_analysis enzyme_assay Defense Enzyme Assays (PAL, PPO, SOD) treatment->enzyme_assay disease_assessment Disease Symptom Scoring & Virus Titer Quantification pathogen_challenge->disease_assessment data_analysis Data Analysis and Interpretation disease_assessment->data_analysis ros_burst->data_analysis callose->data_analysis gene_expression->data_analysis hormone_analysis->data_analysis enzyme_assay->data_analysis conclusion Conclusion on Efficacy and MoA data_analysis->conclusion

Caption: Experimental workflow for testing plant immune activators.

Experimental Protocols

Protocol for Antiviral Activity Assay

This protocol details the mechanical inoculation of TMV and CMV on susceptible host plants (e.g., Nicotiana tabacum, Nicotiana glutinosa) to assess the protective, curative, and inactivation activity of a test compound.

Materials:

  • Test compound (e.g., trifluoromethyl pyridine piperazine derivative)

  • Susceptible host plants (e.g., tobacco plants at the 4-6 leaf stage)

  • TMV or CMV inoculum (purified virus or sap from infected plants)

  • Inoculation buffer (e.g., 0.1 M phosphate buffer, pH 7.0)[7]

  • Abrasive (e.g., Carborundum or Celite)

  • Mortar and pestle

  • Cotton swabs

Procedure:

  • Inoculum Preparation: Grind 1g of TMV/CMV-infected leaf tissue in 10 mL of inoculation buffer using a pre-chilled mortar and pestle. Filter the sap through cheesecloth[8].

  • Plant Treatment:

    • Protective Activity: Spray the leaves of healthy plants with a solution of the test compound at various concentrations. Allow the plants to dry for 24 hours before inoculation.

    • Curative Activity: Inoculate healthy plants with the virus as described below. After 24 hours, spray the infected leaves with a solution of the test compound at various concentrations.

    • Inactivation Activity: Mix the virus inoculum with the test compound solution at various concentrations and let it sit for 30 minutes before inoculating healthy plants.

  • Mechanical Inoculation:

    • Lightly dust the upper surface of the leaves to be inoculated with an abrasive like Carborundum[4].

    • Dip a cotton swab in the prepared inoculum and gently rub the leaf surface to create microscopic wounds for viral entry[4][8].

    • For control groups, use the inoculation buffer without the virus or the test compound.

  • Observation and Data Collection:

    • Maintain the plants in a controlled environment (e.g., greenhouse at 25-28°C)[9].

    • Observe the plants for the development of symptoms (e.g., mosaic, leaf deformation) over 7-21 days[9][10].

    • Disease severity can be scored, or virus titer can be quantified using methods like ELISA or qPCR.

    • Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] × 100, where C is the number of lesions or disease index in the control group, and T is the number of lesions or disease index in the treated group.

Protocol for Reactive Oxygen Species (ROS) Burst Assay

This protocol measures the production of ROS, an early event in PAMP-triggered immunity, using a luminol-based chemiluminescence assay.

Materials:

  • Plant leaf discs (e.g., from Arabidopsis or tobacco)

  • Luminol solution

  • Horseradish peroxidase (HRP)

  • Elicitor (e.g., flg22 as a positive control, test compound)

  • 96-well white microplate

  • Luminometer or plate reader with luminescence detection

Procedure:

  • Sample Preparation: Collect leaf discs (e.g., 4 mm diameter) from 4-5 week old plants and float them on sterile water overnight in a 96-well plate to minimize wounding response.

  • Assay Setup: Replace the water with the assay solution containing luminol, HRP, and the elicitor (flg22 or the test compound at various concentrations).

  • Measurement: Immediately place the plate in a luminometer and measure luminescence over a period of 60-90 minutes.

  • Data Analysis: Plot the relative light units (RLU) over time to visualize the ROS burst. The total ROS production can be calculated as the integral of the luminescence over the measurement period.

Protocol for Callose Deposition Staining and Quantification

This protocol uses aniline blue staining to visualize and quantify callose deposition, a hallmark of PTI that reinforces the cell wall at sites of potential pathogen entry.

Materials:

  • Plant leaves treated with the test compound

  • Destaining solution (e.g., acetic acid:ethanol, 1:3 v/v)[1]

  • Aniline blue staining solution (0.01% aniline blue in 150 mM K2HPO4 buffer, pH 9.5)[1]

  • Glycerol (50%)

  • Fluorescence microscope with a DAPI or UV filter[1][2]

Procedure:

  • Sample Collection and Fixation: Collect leaf samples 12-24 hours after treatment with the test compound. Clear the chlorophyll by incubating the leaves in the destaining solution until they are transparent. This may take several hours to overnight[1].

  • Staining: Wash the destained leaves with water and then incubate them in the aniline blue staining solution in the dark for at least 2 hours[1].

  • Microscopy: Mount the stained leaves in 50% glycerol on a microscope slide.

  • Visualization and Quantification: Observe the samples under a fluorescence microscope. Callose deposits will appear as bright fluorescent spots. Capture images and quantify the number and/or area of callose deposits per unit leaf area using image analysis software like ImageJ[2][11].

Protocol for Defense Gene Expression Analysis (qRT-PCR)

This protocol quantifies the expression levels of key defense-related genes (e.g., PR-1, PAL, CHS) to assess the activation of specific defense pathways.

Materials:

  • Plant tissue treated with the test compound

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target and reference genes (e.g., Actin or Ubiquitin)

  • Real-time PCR system

Procedure:

  • Sample Collection and RNA Extraction: Harvest plant tissue at different time points after treatment, immediately freeze in liquid nitrogen, and store at -80°C. Extract total RNA using a suitable kit following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reactions in triplicate for each sample and primer pair. The reaction mixture typically includes cDNA template, forward and reverse primers, and qPCR master mix[12].

  • Thermal Cycling: Perform the qPCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension)[12].

  • Data Analysis: Determine the cycle threshold (Ct) values. Normalize the Ct values of the target genes to the Ct value of a reference gene. Calculate the relative gene expression using the 2-ΔΔCt method[12][13].

Protocol for Salicylic Acid (SA) and Jasmonic Acid (JA) Quantification

This protocol describes the extraction and quantification of the key defense hormones SA and JA, often using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Plant tissue treated with the test compound

  • Liquid nitrogen

  • Extraction solvent (e.g., 90% methanol or ethyl acetate)[14][15]

  • Internal standards (e.g., deuterated SA and JA)

  • HPLC or GC-MS system

Procedure:

  • Sample Collection and Extraction: Harvest and freeze plant tissue (~100 mg) in liquid nitrogen. Homogenize the tissue in the extraction solvent containing internal standards.

  • Purification: Centrifuge the homogenate and collect the supernatant. The extract may require further purification, for example, by solid-phase extraction, to remove interfering compounds[14].

  • Analysis: Analyze the purified extract using HPLC or GC-MS. The hormones are identified based on their retention times and mass spectra compared to pure standards.

  • Quantification: Quantify the amount of SA and JA in the samples based on the peak areas relative to the internal standards[15][16].

By employing these detailed protocols, researchers can effectively screen and characterize novel plant immune activators like trifluoromethyl pyridine piperazine, elucidating their potential for sustainable crop protection.

References

Application Notes and Protocols for In Vitro Calcium Flux Assays with 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a critical second messenger involved in a myriad of cellular processes, including signal transduction, muscle contraction, neurotransmission, and gene expression. Consequently, cellular calcium homeostasis is tightly regulated. Dysregulation of calcium signaling is implicated in numerous diseases, making the modulation of intracellular calcium a key area of interest for drug discovery and development.

In vitro calcium flux assays are a foundational tool for identifying and characterizing compounds that modulate intracellular calcium levels. These assays typically employ fluorescent calcium indicators that exhibit a significant change in fluorescence intensity upon binding to free Ca²⁺. This allows for the real-time monitoring of changes in intracellular calcium concentrations in response to a test compound.

This document provides detailed application notes and protocols for conducting in vitro calcium flux assays with the test compound 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine . While specific data for this compound in calcium flux assays is not publicly available, this guide outlines a comprehensive approach to characterize its activity, including protocols for both agonist and antagonist modes.

Putative Mechanism of Action

Derivatives of pyridinylpiperazine have been shown to act on various G-protein coupled receptors (GPCRs). For instance, some act as potent and selective α2-adrenergic receptor antagonists.[1][2] Many GPCRs, upon activation, couple to Gq proteins, which in turn activate phospholipase C (PLC).[3][4] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[3] This increase in intracellular calcium can be detected by fluorescent indicators.

The following protocols are designed to investigate whether this compound modulates intracellular calcium via a GPCR-mediated pathway.

Signaling Pathway Diagram

GPCR_Calcium_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR G_protein Gq Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Cleaves G_protein->PLC Activates IP3R IP3 Receptor Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_cytosol Cytosolic Ca²⁺ (Increased) Ca_store->Ca_cytosol Release Ligand Test Compound (e.g., Agonist) Ligand->GPCR Binds IP3 IP₃ PIP2->IP3 IP3->IP3R Binds Response Cellular Response Ca_cytosol->Response Triggers

Caption: A generalized Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

Experimental Protocols

These protocols are designed for use with a fluorescence microplate reader equipped with automated liquid handling, such as a FlexStation® 3 or similar instrument.[5][6][7][8] A no-wash calcium flux assay kit utilizing a fluorescent dye like Fluo-8™ is recommended for ease of use and high signal-to-background ratio.[9][10]

Materials and Reagents
  • Cell Line: A cell line endogenously or recombinantly expressing the target of interest (e.g., HEK293, CHO cells).

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM supplemented with 10% FBS and antibiotics).

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

  • No-Wash Calcium Flux Assay Kit: (e.g., Fluo-8™ AM-based kit).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound, dissolved in 100% DMSO to create a stock solution.

  • Reference Agonist: A known agonist for the target receptor.

  • Reference Antagonist: A known antagonist for the target receptor.

  • Fluorescence Plate Reader: With kinetic reading capability and automated liquid handling.

Experimental Workflow Diagram

Calcium_Flux_Workflow A 1. Cell Plating Seed cells in microplates and incubate overnight. B 2. Dye Loading Incubate cells with a calcium-sensitive dye (e.g., Fluo-8™ AM). A->B D 4. Fluorescence Measurement (Plate Reader) B->D C 3. Compound Preparation Prepare serial dilutions of test and control compounds. C->D E Establish Baseline Reading (15-30 seconds) D->E F Add Test Compound (Antagonist Mode) or Add Reference Agonist (Agonist Mode) E->F G Incubate (Antagonist Mode only) (15-30 minutes) F->G Antagonist Mode H Add Reference Agonist (Antagonist Mode) or Add Test Compound (Agonist Mode) F->H Agonist Mode G->H I Record Fluorescence Signal (Kinetic Read for 2-3 minutes) H->I J 5. Data Analysis Calculate response and determine EC₅₀ or IC₅₀ values. I->J

Caption: General experimental workflow for a fluorescence-based calcium flux assay.

Protocol 1: Agonist Mode Assay

This protocol determines if this compound can directly stimulate an increase in intracellular calcium.

1. Cell Plating:

  • The day before the assay, seed cells into black-walled, clear-bottom 96- or 384-well plates at a density that will yield a confluent monolayer on the day of the assay.
  • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

2. Dye Loading:

  • Prepare the fluorescent calcium indicator dye-loading solution according to the manufacturer's protocol.
  • Remove the cell culture medium from the plates and add the dye-loading solution to each well.
  • Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

3. Compound Preparation:

  • Prepare serial dilutions of this compound and a known reference agonist in assay buffer. The final DMSO concentration should be kept below 0.5%.

4. Fluorescence Measurement:

  • Place the assay plate into the fluorescence plate reader.
  • Set the instrument to record a baseline fluorescence for 15-30 seconds.
  • The instrument will then automatically add the test compound or reference agonist to the wells.
  • Continue to record the fluorescence intensity every second for a total of 120-180 seconds.

Protocol 2: Antagonist Mode Assay

This protocol determines if this compound can inhibit the calcium flux induced by a known agonist.

1. Cell Plating and 2. Dye Loading:

  • Follow steps 1 and 2 from the Agonist Mode Assay protocol.

3. Compound Preparation:

  • Prepare serial dilutions of this compound and a known reference antagonist in assay buffer.
  • Prepare the reference agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

4. Fluorescence Measurement:

  • Place the assay plate into the fluorescence plate reader.
  • The instrument will first add the test compound or reference antagonist to the wells.
  • Incubate for a predetermined time (e.g., 15-30 minutes).
  • Record a baseline fluorescence for 15-30 seconds.
  • The instrument will then add the reference agonist to the wells.
  • Continue to record the fluorescence intensity every second for a total of 120-180 seconds.

Data Presentation and Analysis

The change in fluorescence is typically expressed as the ratio of the maximum fluorescence signal after compound addition to the baseline fluorescence. For agonist activity, data are often normalized to the response of a maximal concentration of a reference agonist. For antagonist activity, the inhibition of the agonist-induced response is calculated.

The resulting data should be plotted as a concentration-response curve, and the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values should be determined using a non-linear regression analysis.

Table 1: Agonist Mode Data for this compound

Concentration (µM) Maximum Fluorescence Response (RFU) % of Max Control Response
0.01
0.1
1
10
100
Reference Agonist 100%

| EC₅₀ (µM) | \multicolumn{2}{c|}{} |

Table 2: Antagonist Mode Data for this compound

Concentration (µM) Agonist-Induced Fluorescence (RFU) % Inhibition
0.01
0.1
1
10
100
Reference Antagonist

| IC₅₀ (µM) | \multicolumn{2}{c|}{} |

Conclusion

The provided application notes and protocols offer a robust framework for characterizing the effects of this compound on intracellular calcium mobilization. By employing these standardized in vitro calcium flux assays, researchers can effectively determine if this compound acts as an agonist or antagonist at receptors that couple to calcium signaling pathways. The resulting quantitative data will be crucial for understanding its pharmacological profile and potential as a therapeutic agent. It is important to note that assay conditions, including cell density and dye loading time, may require optimization for the specific cell line and instrumentation used.

References

Application Notes and Protocols for Novel Pesticides Derived from Trifluoromethyl Pyridine Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activity, and experimental protocols for a promising class of novel pesticides: trifluoromethyl pyridine piperazine derivatives. This document is intended to serve as a practical guide for researchers engaged in the discovery and development of new crop protection agents.

Introduction

Trifluoromethyl pyridine piperazine derivatives represent a significant scaffold in modern pesticide research, demonstrating potent insecticidal, nematicidal, and antiviral properties.[1][2][3][4] The trifluoromethyl group enhances the biological activity and metabolic stability of molecules, while the piperazine moiety serves as a versatile linker, allowing for the introduction of various substituents to modulate activity and selectivity.[3] Many compounds within this class are believed to exert their insecticidal effects by acting as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in the insect nervous system, leading to hyperexcitation and mortality.[2][5][6]

This document outlines detailed protocols for the synthesis of these derivatives and for conducting robust bioassays to evaluate their efficacy against key agricultural pests.

Experimental Protocols

Synthesis of 1-(Substituted-aryl)-4-(trifluoromethylpyridin-2-yl)piperazine Derivatives

This protocol describes a general method for the synthesis of N-aryl piperazine derivatives, which can be adapted for the synthesis of the target compounds.[7][8] The synthesis involves a nucleophilic aromatic substitution reaction.

Materials:

  • 2-Chloro-5-trifluoromethylpyridine

  • Piperazine

  • Substituted aryl halide (e.g., 4-chloronitrobenzene)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Step 1: Synthesis of 1-(Trifluoromethylpyridin-2-yl)piperazine.

    • In a round-bottom flask, dissolve 2-chloro-5-trifluoromethylpyridine (1 eq) and piperazine (2 eq) in DMF.

    • Add K₂CO₃ (2.5 eq) to the mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to yield 1-(trifluoromethylpyridin-2-yl)piperazine.

  • Step 2: Synthesis of 1-(Substituted-aryl)-4-(trifluoromethylpyridin-2-yl)piperazine.

    • In a round-bottom flask, dissolve 1-(trifluoromethylpyridin-2-yl)piperazine (1 eq) and the desired substituted aryl halide (1.1 eq) in DMF.

    • Add K₂CO₃ (2.5 eq) to the mixture.

    • Heat the reaction mixture to 100-120 °C and stir for 6-8 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture and work it up as described in Step 1.

    • Purify the final product by silica gel column chromatography.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Synthesis of Final Product A 2-Chloro-5-trifluoromethylpyridine + Piperazine B Reaction in DMF with K₂CO₃ (80-100°C) A->B C Work-up and Purification B->C D 1-(Trifluoromethylpyridin-2-yl)piperazine C->D E Intermediate (D) + Substituted Aryl Halide D->E F Reaction in DMF with K₂CO₃ (100-120°C) E->F G Work-up and Purification F->G H Final Trifluoromethyl Pyridine Piperazine Derivative G->H

A two-step synthesis of trifluoromethyl pyridine piperazine derivatives.

Insecticidal Bioassay against Plutella xylostella (Diamondback Moth)

This protocol is adapted from the IRAC susceptibility test method.[9]

Materials:

  • Synthesized trifluoromethyl pyridine piperazine derivatives

  • Acetone (for dissolving compounds)

  • Triton X-100 (or other suitable surfactant)

  • Distilled water

  • Cabbage leaves (untreated)

  • Petri dishes

  • Filter paper

  • Third-instar larvae of P. xylostella

  • Fine paintbrush

  • Incubator (25 ± 1 °C, 60-70% RH, 16:8 h L:D photoperiod)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound in acetone.

    • Prepare serial dilutions of the stock solution with distilled water containing 0.1% Triton X-100 to obtain a range of desired concentrations.

    • A control solution should be prepared with acetone and 0.1% Triton X-100 in distilled water.

  • Leaf-Dip Bioassay:

    • Cut fresh cabbage leaves into discs (e.g., 5 cm diameter).

    • Dip each leaf disc into a test solution for 10 seconds with gentle agitation.

    • Place the treated leaf discs on a clean, dry surface to air dry.

    • Once dry, place each leaf disc into a Petri dish lined with a moist filter paper.

  • Insect Exposure and Incubation:

    • Using a fine paintbrush, carefully transfer 10-15 third-instar larvae of P. xylostella onto each leaf disc.

    • Seal the Petri dishes and place them in an incubator under the specified conditions.

    • Each concentration and the control should have at least three replicates.

  • Mortality Assessment:

    • Assess larval mortality after 48 and 72 hours.

    • Larvae are considered dead if they do not move when prodded with the paintbrush.

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

Insecticidal Bioassay against Mythimna separata (Armyworm)

This protocol utilizes an artificial diet incorporation method.[2][7]

Materials:

  • Synthesized trifluoromethyl pyridine piperazine derivatives

  • Artificial diet for M. separata

  • Acetone

  • 24-well plates or small plastic cups

  • Third-instar larvae of M. separata

  • Incubator (as above)

Procedure:

  • Preparation of Treated Diet:

    • Prepare serial dilutions of the test compounds in acetone.

    • Incorporate a known volume of each dilution into the artificial diet while it is still liquid and cooling. Ensure thorough mixing.

    • The final concentration of acetone in the diet should be minimal and consistent across all treatments, including the control.

    • Prepare a control diet containing only acetone at the same concentration.

    • Dispense the treated and control diets into the wells of 24-well plates or small cups and allow to solidify.

  • Insect Exposure and Incubation:

    • Place one third-instar larva of M. separata into each well or cup containing the diet.

    • Seal the plates or cups and place them in an incubator.

    • Use at least 24 larvae per concentration and for the control.

  • Mortality Assessment:

    • Record mortality daily for 5-7 days.

    • Calculate the percentage mortality and analyze the data to determine LC₅₀ values.

Aphicidal Bioassay (Leaf-Dip Method)

This protocol is suitable for testing against aphid species such as Aphis gossypii.[5]

Materials:

  • Synthesized trifluoromethyl pyridine piperazine derivatives

  • Acetone and Triton X-100

  • Host plant leaves (e.g., cotton or cucumber)

  • Petri dishes with a layer of agar (1.5-2%)

  • Adult apterous (wingless) aphids

  • Incubator

Procedure:

  • Preparation of Test Solutions:

    • Prepare test solutions as described in section 2.2.1.

  • Leaf Treatment and Setup:

    • Dip host plant leaves into the test solutions for 10 seconds and allow them to air dry.

    • Place the treated leaves with the adaxial surface down onto the agar in the Petri dishes. The agar helps to keep the leaves turgid.

  • Insect Exposure and Incubation:

    • Transfer a cohort of adult apterous aphids (e.g., 20-30) onto each leaf disc.

    • Seal the Petri dishes and place them in an incubator.

    • Maintain at least three replicates for each concentration and the control.

  • Mortality Assessment:

    • Assess aphid mortality after 48 and 72 hours.

    • Aphids that are moribund or unable to move in a coordinated manner are considered dead.

    • Calculate percentage mortality and determine LC₅₀ values.

Nematicidal Bioassay against Meloidogyne incognita (Root-Knot Nematode)

This in vitro assay assesses the effect of the compounds on second-stage juveniles (J2).[10][11]

Materials:

  • Synthesized trifluoromethyl pyridine piperazine derivatives

  • DMSO or acetone as a solvent

  • Distilled water

  • 96-well microtiter plates

  • Freshly hatched second-stage juveniles (J2) of M. incognita

  • Microscope

Procedure:

  • Preparation of Test Solutions:

    • Prepare stock solutions of the test compounds in a suitable solvent.

    • Make serial dilutions in distilled water to achieve the desired final concentrations. The final solvent concentration should be non-nematicidal (typically ≤1%).

  • Nematode Exposure:

    • Pipette the test solutions into the wells of a 96-well plate.

    • Add a suspension of a known number of J2s (e.g., 50-100) to each well.

    • Include a solvent control and a water control.

    • Each treatment should be replicated at least three times.

  • Incubation and Mortality Assessment:

    • Incubate the plates at 25-28 °C.

    • After 24, 48, and 72 hours, count the number of dead nematodes under a microscope.

    • Nematodes are considered dead if they are straight and do not respond to probing with a fine needle.

    • Calculate the percentage mortality and determine the LC₅₀ values.

Data Presentation

The following tables summarize the biological activity of representative trifluoromethyl pyridine piperazine derivatives against various pests.

Table 1: Insecticidal Activity against Lepidopteran Pests

Compound IDTarget PestBioassay MethodLC₅₀ (mg/L)Reference
TFP-1Plutella xylostellaLeaf Dip0.000321 - 0.00037[12]
TFP-2Mythimna separataDiet Incorporation42.7[1]
TFP-3Plutella xylostellaLeaf Dip0.432 - 2.104[13]

Table 2: Nematicidal Activity against Meloidogyne incognita

Compound IDBioassay MethodLC₅₀ (mg/L) at 72hReference
TFP-N1In vitro (J2 mortality)< 1.0[10]
TFP-N2In vitro (J2 mortality)2.3 - 3.3[11]

Table 3: Antiviral Activity of Trifluoromethyl Pyridine Piperazine Derivatives

Compound IDVirusActivity TypeEC₅₀ (µg/mL)Reference
A16TMVProtective18.4[3][4][14]
A16CMVProtective347.8[3][4][14]
A17TMVCurative86.1[3][4]
A2TMVCurative112.3[3][4]
A10TMVInactivation54.5[3][4][6]

Mechanism of Action: GABA-gated Chloride Channel Antagonism

The primary mode of action for many insecticidal trifluoromethyl pyridine piperazine derivatives is the disruption of the central nervous system by targeting the GABA-gated chloride channels.[2][5][6]

Signaling Pathway:

In a resting state, the GABA receptor, a ligand-gated ion channel, is closed. Upon binding of the neurotransmitter GABA, the channel opens, allowing an influx of chloride ions (Cl⁻). This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory signal.

Trifluoromethyl pyridine piperazine derivatives are proposed to act as non-competitive antagonists. They are thought to bind to a site within the chloride ion channel pore, distinct from the GABA binding site. This binding stabilizes a closed or non-conducting state of the channel, even when GABA is bound to the receptor. The consequence is a blockage of the inhibitory signal, leading to uncontrolled neuronal firing, hyperexcitation of the nervous system, convulsions, and ultimately, the death of the insect.

Proposed Mechanism of Action

G cluster_0 Normal Synaptic Transmission cluster_1 Action of Trifluoromethyl Pyridine Piperazine Derivative GABA GABA Neurotransmitter Receptor GABA Receptor GABA->Receptor Binds to Channel_Open Chloride Channel Opens Receptor->Channel_Open Channel_Block Chloride Channel Blocked Cl_Influx Cl⁻ Influx Channel_Open->Cl_Influx Hyperpolarization Neuron Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Inhibition of Nerve Impulse Hyperpolarization->Inhibition Pesticide TFP Derivative Pesticide->Channel_Block Binds to channel pore No_Cl_Influx No Cl⁻ Influx Channel_Block->No_Cl_Influx No_Hyperpolarization No Hyperpolarization No_Cl_Influx->No_Hyperpolarization Hyperexcitation Hyperexcitation (Continuous Nerve Firing) No_Hyperpolarization->Hyperexcitation Death Insect Death Hyperexcitation->Death

Disruption of GABAergic signaling by TFP derivatives.

Conclusion

The trifluoromethyl pyridine piperazine scaffold holds considerable promise for the development of novel pesticides with diverse applications. The protocols and data presented herein provide a solid foundation for researchers to synthesize and evaluate these compounds against a range of agricultural pests. Further research into structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives could lead to the discovery of next-generation crop protection agents with improved efficacy and safety profiles.

References

Application Notes and Protocols for qRT-PCR Analysis of Compound-Induced Gene Expression Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing quantitative reverse transcription polymerase chain reaction (qRT-PCR) to analyze changes in gene expression induced by a specific compound. This technique is highly sensitive and specific, making it the gold standard for validating and quantifying alterations in mRNA levels in response to chemical treatments.[1]

Introduction

Understanding how a compound alters gene expression is crucial in drug discovery and toxicology for elucidating mechanisms of action and identifying potential therapeutic effects or adverse outcomes.[2] qRT-PCR is a powerful technique that measures the amount of a specific RNA transcript by first converting it into complementary DNA (cDNA) and then amplifying it in real-time.[3] The amount of amplified product, and thus the initial amount of RNA, is quantified using fluorescent reporters.[4] This protocol outlines the two-step qRT-PCR process, which involves separate reverse transcription and real-time PCR reactions, providing flexibility and control over the experimental setup.[5][6]

Experimental Protocols

The overall workflow for qRT-PCR analysis of compound-induced gene expression changes involves several key steps, from sample preparation to data analysis.[6][7]

Cell Culture and Compound Treatment
  • Cell Seeding: Plate cells at an appropriate density in multi-well plates to ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Further dilute the compound to the desired final concentrations in cell culture media.

  • Treatment: Remove the existing media from the cells and add the media containing the compound or vehicle control. Incubate for the desired time period (e.g., 24 hours). Include a vehicle-only control group to account for any effects of the solvent.

  • Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) and then lyse them directly in the plate using a suitable lysis buffer for RNA extraction.

RNA Extraction and Quantification
  • RNA Isolation: Isolate total RNA from the lysed cells using a commercially available RNA isolation kit (e.g., TRIzol or column-based kits) according to the manufacturer's protocol.[1] These kits typically involve cell lysis, followed by separation and purification of RNA.

  • RNA Quality and Quantity Assessment:

    • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0 for pure RNA.

    • Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.

cDNA Synthesis (Reverse Transcription)
  • Reaction Setup: Prepare the reverse transcription reaction by combining the isolated RNA, a reverse transcriptase enzyme, a mix of random primers and oligo(dT)s, dNTPs, and an appropriate reaction buffer.[5] A typical reaction setup is as follows:

ComponentVolume/Amount
Total RNA1 µg
Random Primers/Oligo(dT)s1 µL
dNTP Mix (10 mM)1 µL
Reverse Transcriptase1 µL
5X Reaction Buffer4 µL
Nuclease-free waterto 20 µL
  • Incubation: Incubate the reaction mixture in a thermal cycler using the following program:

    • Primer annealing: 25°C for 5 minutes

    • cDNA synthesis: 42°C for 60 minutes

    • Enzyme inactivation: 70°C for 5 minutes

  • Storage: The resulting cDNA can be stored at -20°C until use.

Quantitative PCR (qPCR)
  • Primer Design: Design or obtain pre-validated primers specific to your target genes and at least one stable reference (housekeeping) gene (e.g., GAPDH, ACTB). Primers should typically amplify a product of 80-200 base pairs.[1]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well or 384-well PCR plate. A typical reaction includes cDNA template, forward and reverse primers, a fluorescent dye (e.g., SYBR Green), and a qPCR master mix containing DNA polymerase and dNTPs.[3]

ComponentVolume (per reaction)
2X SYBR Green Master Mix10 µL
Forward Primer (10 µM)0.5 µL
Reverse Primer (10 µM)0.5 µL
cDNA Template (diluted)2 µL
Nuclease-free water7 µL
  • qPCR Program: Run the plate in a real-time PCR instrument with a program similar to the following:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: To verify the specificity of the amplified product.[5]

Data Presentation

The raw data from the qRT-PCR instrument is in the form of Cycle threshold (Ct) values, which is the cycle number at which the fluorescence signal crosses a certain threshold.[3] A lower Ct value indicates a higher initial amount of the target nucleic acid.[4] The relative gene expression can be calculated using the ΔΔCt (Livak) method .

Table 1: Gene Expression Changes Induced by Compound X

Target GeneTreatment GroupAverage Ct (Target)Average Ct (Reference)ΔCt (Target - Reference)ΔΔCt (ΔCt Treatment - ΔCt Control)Fold Change (2^-ΔΔCt)
Gene A Vehicle Control22.518.24.30.01.0
Compound X20.118.31.8-2.55.7
Gene B Vehicle Control25.818.17.70.01.0
Compound X27.918.29.72.00.25
Gene C Vehicle Control19.418.31.10.01.0
Compound X19.518.21.30.20.87

Visualization of Workflows and Pathways

qRT_PCR_Workflow cluster_sample_prep Sample Preparation cluster_qRT_PCR qRT-PCR cluster_data_analysis Data Analysis cell_culture Cell Culture & Compound Treatment rna_extraction RNA Extraction cell_culture->rna_extraction rna_qc RNA QC & Quantification rna_extraction->rna_qc cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qpcr Quantitative PCR cdna_synthesis->qpcr ct_values Ct Value Determination qpcr->ct_values delta_delta_ct ΔΔCt Calculation ct_values->delta_delta_ct fold_change Fold Change Calculation delta_delta_ct->fold_change

Caption: Experimental workflow for qRT-PCR analysis.

Signaling_Pathway cluster_nucleus Gene Expression Regulation compound Compound X receptor Cell Surface Receptor compound->receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor (TF) kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_a Gene A nucleus->gene_a Upregulates gene_b Gene B nucleus->gene_b Downregulates

Caption: Hypothetical signaling pathway affected by a compound.

References

Application Notes & Protocols: Formulation of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine is a heterocyclic compound featuring a piperazine moiety attached to a trifluoromethyl-substituted pyridine ring.[1][2][3] As with many novel chemical entities, its physicochemical properties, particularly aqueous solubility, can present challenges for achieving adequate exposure in in vivo studies.[4][5] The development of a suitable formulation is a critical step to ensure consistent and reproducible delivery of the compound for pharmacokinetic, pharmacodynamic, and toxicological assessments in animal models.

These application notes provide a comprehensive guide to developing a formulation for this compound, focusing on a systematic approach from physicochemical characterization to the preparation of common formulation types for preclinical research.

2. Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for rational formulation design. Key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₂F₃N₃[1][6]
Molecular Weight 231.22 g/mol [1][6]
LogP (calculated) 1.51[6]
Topological Polar Surface Area (TPSA) 28.16 Ų[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]
CAS Number 87394-63-6[2][3][6]

The calculated LogP value of 1.51 suggests that the compound is moderately lipophilic and may have limited aqueous solubility, a common characteristic of "grease-ball" type molecules which necessitates specialized formulation strategies.[7]

3. Formulation Development Workflow

A tiered approach is recommended to efficiently identify a suitable formulation. The workflow begins with simple aqueous vehicles and progresses to more complex systems if solubility and stability requirements are not met.

G Formulation Development Workflow A Step 1: Physicochemical Characterization B Step 2: Solubility Screening (Aqueous & Non-Aqueous Vehicles) A->B C Is solubility in simple aqueous vehicle (e.g., water, saline) sufficient for target dose? B->C D Protocol 1: Prepare Simple Aqueous Suspension/Solution C->D Yes E Is solubility in co-solvents or pH-adjusted buffers sufficient? C->E No I Step 3: Formulation Optimization & Stability Assessment D->I F Protocol 2: Prepare Co-Solvent or pH-Modified Formulation E->F Yes G Are enabling technologies (e.g., cyclodextrins, lipids) required? E->G No F->I H Protocol 3: Prepare Cyclodextrin-Based Formulation G->H Yes H->I J Step 4: Final Formulation for In Vivo Study I->J

Caption: Formulation development workflow for in vivo studies.

4. Experimental Protocols

4.1. Protocol 1: Solubility Screening

Objective: To determine the approximate solubility of this compound in a range of pharmaceutically acceptable vehicles.

Materials:

  • This compound

  • Calibrated analytical balance

  • Vortex mixer and/or magnetic stirrer

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

  • Glass vials

  • Selection of vehicles (see table below)

Procedure:

  • Add an excess amount of the compound (e.g., 5-10 mg) to a pre-weighed vial. Record the exact weight.

  • Add a known volume (e.g., 1 mL) of the selected vehicle to the vial.

  • Cap the vial and vortex vigorously for 2 minutes.

  • Place the vial on a rotator or stirrer at ambient temperature for 24 hours to reach equilibrium.

  • After 24 hours, visually inspect for undissolved solid. If none is present, add more compound and repeat from step 3.

  • Once equilibrium is reached with excess solid, centrifuge the sample (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved compound.

  • Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent for analysis.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Express solubility in mg/mL.

Table of Potential Screening Vehicles:

Vehicle TypeExamplesPurpose
Aqueous Buffers Purified Water, 0.9% Saline, Phosphate Buffered Saline (PBS) pH 7.4Baseline solubility, isotonic vehicle.
pH Modification 0.1 N HCl, Citrate Buffer pH 3.0, Acetate Buffer pH 5.0To assess pH-dependent solubility for this basic compound.[5]
Co-solvents Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), EthanolTo increase solubility of lipophilic compounds.[4]
Surfactants 1% Tween® 80, 2% Cremophor® ELTo enhance wetting and form micelles.[4]
Complexing Agents 10-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD)To form inclusion complexes and increase solubility.[4]

4.2. Protocol 2: Preparation of an Aqueous Suspension (Example: 10 mg/mL)

Objective: To prepare a homogenous and dose-accurate suspension for oral gavage. This is suitable if the compound has very low solubility but the required dose volume is manageable.

Materials:

  • This compound

  • Suspending vehicle (e.g., 0.5% w/v Methylcellulose or Carboxymethylcellulose (CMC) in purified water)

  • Mortar and pestle

  • Graduated cylinder or volumetric flask

  • Stir plate and magnetic stir bar

Procedure:

  • Calculate the required amount of compound and vehicle for the final desired volume and concentration. For 10 mL of a 10 mg/mL suspension, 100 mg of the compound is needed.

  • Weigh out 100 mg of this compound.

  • If particle size is large, gently grind the powder in a mortar and pestle to a fine, uniform consistency. This increases the surface area for better dispersion.[4]

  • Transfer the powder to an appropriate container (e.g., glass beaker).

  • Add a small amount of the suspending vehicle (e.g., 1-2 mL) to the powder to form a smooth, uniform paste. This "wetting" step is crucial to prevent clumping.

  • Gradually add the remaining vehicle in small portions while continuously stirring with a magnetic stir bar.

  • Once all the vehicle is added, stir the suspension for at least 30 minutes to ensure homogeneity.

  • Visually inspect the suspension for any clumps or poor dispersion.

  • Store in a tightly capped container, protected from light. Stir continuously before and during dose administration to maintain uniformity.

4.3. Protocol 3: Preparation of a Co-Solvent Formulation (Example: 20% PEG 400 in Saline)

Objective: To prepare a clear solution for oral or parenteral administration when aqueous solubility is insufficient.

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400)

  • 0.9% Sterile Saline

  • Sterile glass vial

  • Volumetric flasks and pipettes

  • Stir plate and magnetic stir bar

  • (Optional for parenteral use) 0.22 µm sterile filter

Procedure:

  • Determine the target concentration based on solubility data from Protocol 1. Assume a solubility of 5 mg/mL is achievable in this vehicle. To prepare 10 mL:

    • Compound needed: 50 mg

    • PEG 400 needed: 2 mL (20% of 10 mL)

    • 0.9% Saline needed: 8 mL (to make up the final volume)

  • Weigh 50 mg of the compound and place it into a sterile glass vial.

  • Add 2 mL of PEG 400 to the vial.

  • Vortex or stir until the compound is completely dissolved in the PEG 400. Gentle warming (<40°C) may be used if necessary.

  • Slowly add the 0.9% Saline dropwise while continuously stirring. Adding the aqueous phase too quickly can cause the drug to precipitate.

  • Continue stirring for 15-30 minutes until a clear, homogenous solution is formed.

  • For parenteral administration, filter the final solution through a 0.22 µm sterile syringe filter into a sterile container.[8]

  • Visually inspect the final solution for any precipitation or cloudiness before use.[8]

5. Drug Absorption and Formulation Strategy

The primary goal of formulation is to facilitate the dissolution of the drug in the gastrointestinal tract, allowing for absorption into the systemic circulation. Different formulation strategies achieve this through various mechanisms.

G Oral Drug Absorption & Formulation Impact cluster_1 GI Tract cluster_2 Systemic Circulation A Suspension D Drug Particles A->D Dispersion B Co-Solvent Solution E Drug in Solution (Dissolution) B->E Direct Delivery C Cyclodextrin Complex C->E Dissociation D->E Rate-Limiting Step (for poorly soluble drugs) F Absorbed Drug (Bloodstream) E->F Absorption (across gut wall)

Caption: Impact of formulation on oral drug absorption pathways.

6. Safety and Handling

  • Based on hazard classifications for similar compounds, this compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][9]

  • Always handle the compound in a well-ventilated area or chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the specific Material Safety Data Sheet (MSDS) for detailed handling and disposal information.

Disclaimer: This document is intended for research and informational purposes only. All protocols should be adapted and validated for specific experimental needs. Researchers must comply with all institutional and regulatory guidelines for animal care and use.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Trifluoromethyl-Pyridinyl-Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethyl-pyridinyl-piperazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare trifluoromethyl-pyridinyl-piperazines?

A1: The two most common and effective methods for synthesizing trifluoromethyl-pyridinyl-piperazines are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these methods often depends on the specific starting materials, the electronic properties of the pyridine ring, and the desired scale of the reaction.

Q2: I am observing significant amounts of di-substituted piperazine as a byproduct. How can I favor mono-substitution?

A2: The formation of di-substituted piperazine is a common issue due to the presence of two reactive nitrogen atoms in the piperazine ring. To promote mono-substitution, you can:

  • Use a large excess of piperazine: Employing a 5- to 10-fold excess of piperazine relative to the pyridinyl halide can statistically favor the mono-arylated product.

  • Employ a mono-protected piperazine: Using a piperazine derivative with one nitrogen protected, such as N-Boc-piperazine, ensures that the reaction can only occur at the unprotected nitrogen. The protecting group can be subsequently removed in a separate step.

  • Control reaction conditions: Slowly adding the pyridinyl halide to the reaction mixture at a lower temperature can help to minimize di-substitution.

Q3: What are common side reactions to be aware of during the synthesis?

A3: Besides di-substitution, other potential side reactions include:

  • Hydrodehalogenation: Reduction of the starting aryl halide, leading to the formation of a pyridine without the piperazine moiety. This can be minimized by ensuring an inert atmosphere.

  • Homocoupling of the aryl halide: This leads to the formation of biaryl compounds and can be influenced by the choice of ligand and catalyst system in Buchwald-Hartwig reactions.

  • Reaction with solvent: Some solvents can react with the starting materials or intermediates, especially at elevated temperatures. It is crucial to use anhydrous and appropriate solvents.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • The reaction stalls with a significant amount of starting material remaining.

  • The desired product is formed in low quantities, with multiple unidentified byproducts.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient activation of the pyridine ring The SNAr reaction is most effective when the pyridine ring is activated by electron-withdrawing groups. The trifluoromethyl group provides strong activation. If yields are still low, ensure the purity of your starting materials.
Inappropriate solvent Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they can solvate the intermediate and accelerate the reaction. Ensure the solvent is anhydrous.
Incorrect base or base strength A base is often required to neutralize the generated acid (e.g., HCl). Common bases include triethylamine (TEA) or potassium carbonate (K₂CO₃). The choice of base can be critical and may require screening.
Low reaction temperature SNAr reactions often require heating. If the reaction is sluggish at a lower temperature, gradually increase the temperature while monitoring for byproduct formation.
Issue 2: Poor Performance of Buchwald-Hartwig Amination

Symptoms:

  • Low conversion of the starting aryl halide.

  • Decomposition of starting materials or catalyst.

  • Formation of hydrodehalogenation or biaryl byproducts.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Catalyst/Ligand Combination The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient heteroaryl chlorides like 2-chloro-5-(trifluoromethyl)pyridine, bulky and electron-rich ligands such as XPhos, SPhos, or RuPhos are often effective. Pre-formed palladium-ligand complexes (precatalysts) can provide more consistent results.
Incorrect Base Selection Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, although this may require higher reaction temperatures.
Inappropriate Solvent Anhydrous, deoxygenated solvents are crucial. Toluene, dioxane, and THF are commonly used. Avoid chlorinated solvents and acetonitrile as they can inhibit the catalyst.
Presence of Oxygen The Pd(0) active catalyst is sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) by using Schlenk techniques and degassed solvents.

Experimental Protocols

Protocol 1: Synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine via SNAr

This protocol describes the synthesis from 2,3-dichloro-5-(trifluoromethyl)pyridine and piperazine.

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine

  • Piperazine

  • Triethylamine

  • Acetonitrile

Procedure:

  • To a reaction flask, add piperazine (1.2 equivalents) and acetonitrile.

  • Heat the mixture to 40°C.

  • Slowly add a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equivalent) in acetonitrile to the flask over 15 minutes.

  • Add triethylamine (1.8 equivalents) to the reaction mixture.

  • Stir the reaction at 40°C for approximately 4-5 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter the solid product.

  • Wash the solid with a small amount of cold ethanol and dry under vacuum to yield the desired product.

Expected Yield: ~90%[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Chloro-5-(trifluoromethyl)pyridine with N-Boc-piperazine

This protocol provides a general starting point for the palladium-catalyzed coupling. Optimization of catalyst, ligand, base, and temperature may be necessary.

Materials:

  • 2-chloro-5-(trifluoromethyl)pyridine

  • N-Boc-piperazine

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a suitable precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add sodium tert-butoxide (1.4 equivalents), 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent), and N-Boc-piperazine (1.2 equivalents).

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-24 hours).

  • Once the reaction is complete, cool to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

  • The Boc-protecting group can be removed using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can affect the yield in the synthesis of trifluoromethyl-pyridinyl-piperazine and related compounds.

Table 1: Effect of Base on Buchwald-Hartwig Amination of Aryl Halides with Amines

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
t-BuOLiToluene1002498[2]
t-BuONaToluene1002497[2]
Cs₂CO₃Toluene1002496[2]
K₂CO₃Toluene10024Good[2]
K₃PO₄Toluene10024Good[2]

Table 2: Comparison of Catalysts and Ligands for Buchwald-Hartwig Amination of Aryl Chlorides

Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene100High
Pd(OAc)₂SPhosNaOtBuDioxane110High
XPhos Pd G3-NaOtBuToluene100High
Pd₂(dba)₃RuPhosLHMDSToluene80High

Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented is representative for aryl chloride amination reactions.

Visualized Workflows

sn_ar_workflow start Start: 2,3-dichloro-5- (trifluoromethyl)pyridine + Piperazine reaction Reaction in Acetonitrile with Triethylamine at 40°C start->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Cool, Filter, Wash with Ethanol monitoring->workup Reaction Complete product Product: 1-[3-Chloro-5- (trifluoromethyl)pyridin-2-yl]piperazine workup->product

Caption: Workflow for SNAr Synthesis.

buchwald_hartwig_troubleshooting start Low Yield in Buchwald-Hartwig Amination cause1 Suboptimal Catalyst/Ligand? start->cause1 cause2 Incorrect Base? start->cause2 cause3 Solvent Issues? start->cause3 cause4 Oxygen Contamination? start->cause4 solution1 Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos). Use a pre-catalyst. cause1->solution1 solution2 Use a strong, non-nucleophilic base (e.g., NaOtBu). Screen weaker bases (Cs2CO3) for sensitive substrates. cause2->solution2 solution3 Use anhydrous, deoxygenated toluene, dioxane, or THF. Avoid chlorinated solvents. cause3->solution3 solution4 Degas solvent and use Schlenk techniques under inert atmosphere (Ar or N2). cause4->solution4

Caption: Troubleshooting Buchwald-Hartwig Reactions.

References

Technical Support Center: Purification of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine Crude Product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine. The information is presented in a question-and-answer format to address common challenges encountered during the purification of the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound, a basic nitrogen heterocycle, are column chromatography on silica gel and recrystallization. Fractional distillation under reduced pressure can also be employed, particularly for removing volatile impurities or for large-scale purification.

Q2: What are the likely impurities in my crude this compound?

A2: The synthesis of this compound typically involves the nucleophilic aromatic substitution of 2-chloro-3-(trifluoromethyl)pyridine with piperazine. Based on this, likely impurities include:

  • Unreacted starting materials: 2-chloro-3-(trifluoromethyl)pyridine and piperazine.

  • Polysubstituted products: 1,4-bis[3-(trifluoromethyl)pyridin-2-yl]piperazine, formed if one piperazine molecule reacts with two molecules of the pyridine starting material.

  • Solvent residues: Residual solvents from the reaction and initial work-up.

  • Byproducts from side reactions: Depending on the reaction conditions, other minor byproducts may be present.

Q3: How can I assess the purity of my this compound?

A3: The purity of your product can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (45-47°C) is indicative of high purity.

Troubleshooting Guides

Column Chromatography
Issue Potential Cause Troubleshooting Steps
Poor separation of the product from impurities. Inappropriate solvent system (eluent).1. Optimize the eluent: Use TLC to screen different solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2] Gradually increase the polarity. For basic compounds like this, adding a small amount (0.1-1%) of triethylamine or pyridine to the eluent can improve peak shape and reduce tailing by neutralizing acidic sites on the silica gel.[2] 2. Try a different adsorbent: If silica gel does not provide adequate separation, consider using alumina (neutral or basic).
Product is not eluting from the column. The eluent is not polar enough.1. Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. 2. If a significant increase in polarity is needed, consider switching to a more polar solvent system, such as dichloromethane/methanol.[2]
Streaking or tailing of the product spot on TLC and broad peaks during column chromatography. The compound is interacting too strongly with the acidic silica gel.1. Add a small amount of a basic modifier like triethylamine or pyridine to the eluent system.[2] This will compete for the active sites on the silica gel and improve the chromatography of basic compounds.
Recrystallization
Issue Potential Cause Troubleshooting Steps
The compound does not dissolve in the hot solvent. The solvent is not a good choice for your compound.1. Select a more suitable solvent: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For piperazine derivatives, alcohols like ethanol and isopropanol are often good choices. You can also try solvent mixtures.[3]
The compound "oils out" instead of forming crystals. The solution is too concentrated, or the cooling is too rapid. The melting point of the compound may be lower than the boiling point of the solvent.1. Add more solvent: Dilute the solution with more hot solvent until the oil redissolves, then allow it to cool slowly. 2. Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the liquid-air interface to induce crystal nucleation. 3. Use a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization. 4. Choose a lower-boiling solvent: Ensure the boiling point of the solvent is below the melting point of your compound (45-47°C).
Low recovery of the purified product. Too much solvent was used, or the solution was not cooled sufficiently.1. Use the minimum amount of hot solvent: Dissolve the crude product in the minimum volume of boiling solvent required to achieve complete dissolution. 2. Ensure complete cooling: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation before filtration.
Colored impurities remain in the crystals. The colored impurity co-crystallizes with the product.1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be cautious as charcoal can also adsorb some of your product.

Experimental Protocols

Column Chromatography Protocol
  • Slurry Preparation: In a beaker, create a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column plugged with a small piece of cotton or glass wool. Allow the solvent to drain until it is just above the silica gel level.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent. Carefully add the sample solution to the top of the silica gel.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate with 0.1% triethylamine). Gradually increase the polarity of the eluent as the column runs.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Recrystallization Protocol (Two-Solvent Method)
  • Dissolution: Dissolve the crude product in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethanol or isopropanol).

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a miscible solvent in which the product is poorly soluble (an "anti-solvent," e.g., water or hexanes) dropwise until the solution becomes slightly cloudy.

  • Re-dissolution: Reheat the solution gently until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.[4]

Data Summary

Purification Technique Typical Purity Achieved Advantages Disadvantages
Column Chromatography >98%High resolution for complex mixtures; applicable to a wide range of compounds.Can be time-consuming and requires larger volumes of solvent; potential for product loss on the column.
Recrystallization >99% (if suitable solvent is found)Simple, inexpensive, and can yield very pure crystalline product.Finding a suitable solvent can be challenging; not effective for all types of impurities; may result in lower yields.
Fractional Distillation Variable, depends on boiling point differencesGood for large quantities and for removing volatile impurities.Requires the compound to be thermally stable; may not be effective for separating impurities with similar boiling points.

Visualization

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography crude Crude Product dissolve Dissolve in appropriate solvent crude->dissolve filter Hot Filtration (optional) dissolve->filter if insoluble impurities purify Purification Step filter->purify recryst_cool Cool to Crystallize purify->recryst_cool chrom_load Load onto Column purify->chrom_load collect Collect Pure Fractions / Crystals dry Dry the Product collect->dry pure Pure Product dry->pure recryst_filter Filter Crystals recryst_cool->recryst_filter recryst_filter->collect chrom_elute Elute with Solvent Gradient chrom_load->chrom_elute chrom_elute->collect

Caption: General workflow for the purification of a crude chemical product.

References

Technical Support Center: Overcoming Solubility Challenges with 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound poorly soluble in aqueous buffers?

A1: The solubility of this compound is influenced by its molecular structure. The trifluoromethyl group, while beneficial for metabolic stability, is strongly electron-withdrawing and can increase the lipophilicity of the molecule, leading to lower solubility in polar solvents like water.[1][2] The piperazine moiety, however, is basic and can be protonated to increase aqueous solubility.[3][4] The overall solubility in a given buffer will depend on the interplay between these structural features and the pH of the solution.

Q2: I'm observing precipitation of my compound after diluting my DMSO stock into an aqueous buffer. What can I do?

A2: This is a common issue for compounds with low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may crash out of solution as the percentage of the organic co-solvent decreases. To mitigate this, you can try the following:

  • Optimize the final DMSO concentration: Determine the highest concentration of DMSO your assay can tolerate without affecting the biological system (typically under 0.5-1%).[5]

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution into your aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • Lower the stock concentration: Preparing a more dilute stock solution in DMSO can sometimes prevent precipitation upon dilution into the aqueous buffer.[6]

Q3: How does pH affect the solubility of this compound?

A3: The piperazine ring in your compound is basic. In acidic conditions (lower pH), the nitrogen atoms in the piperazine ring can become protonated, forming a more soluble salt.[6] Conversely, at neutral or higher pH, the compound is likely to be in its less soluble free base form. Therefore, adjusting the pH of your buffer to be more acidic can significantly improve solubility.[3]

Q4: What are the best initial steps to improve the solubility of my compound for in vitro assays?

A4: The most direct first steps are:

  • pH Adjustment: If your experimental system allows, try lowering the pH of your buffer.[5]

  • Use of Co-solvents: If you are not already, prepare your stock solution in 100% DMSO and ensure the final concentration in your assay is optimized.[5]

Q5: When should I consider more advanced solubility enhancement techniques?

A5: If adjusting the pH and using co-solvents do not provide the required solubility for your experiments, or if you need a solid form with better dissolution properties for in vivo studies, you should explore advanced methods. These include salt formation, co-crystallization, nanosuspensions, or complexation with cyclodextrins.[5]

Troubleshooting Guides

Issue 1: Low Solubility in Neutral Buffers (e.g., PBS pH 7.4)

This is a common starting point for many biological assays. If you are experiencing poor solubility in neutral buffers, consider the following troubleshooting steps.

StrategyBuffer/Solvent SystemTemperature (°C)Solubility (µg/mL)Fold Increase (vs. PBS)
Baseline PBS (pH 7.4)2551
pH Adjustment 50 mM Citrate Buffer (pH 5.0)257515
50 mM Citrate Buffer (pH 3.0)2535070
Co-solvent PBS with 1% DMSO25204
PBS with 5% DMSO2510020
Salt Form Hydrochloride Salt in Water25>1000>200

Note: The data presented in this table is illustrative and intended to demonstrate the expected trends in solubility with different formulation strategies.

start Start: Low solubility in neutral buffer (e.g., PBS pH 7.4) check_ph Can the experimental pH be lowered? start->check_ph adjust_ph Adjust buffer pH to 4-6. Re-evaluate solubility. check_ph->adjust_ph Yes check_cosolvent Is a co-solvent compatible with the assay? check_ph->check_cosolvent No end_soluble Outcome: Sufficient Solubility Achieved adjust_ph->end_soluble use_cosolvent Prepare a stock in 100% DMSO. Optimize final concentration (<1%). check_cosolvent->use_cosolvent Yes advanced_techniques Consider advanced techniques: - Salt Formation - Nanosuspension - Cyclodextrin Complexation check_cosolvent->advanced_techniques No use_cosolvent->end_soluble advanced_techniques->end_soluble

Caption: Troubleshooting workflow for low solubility in neutral buffers.

Issue 2: Compound Precipitation During Storage

Even after initial solubilization, the compound may precipitate out of solution over time, especially when stored at low temperatures.

start Start: Precipitation observed during solution storage. check_storage_temp Is the solution stored at 4°C or below? start->check_storage_temp store_rt If stability permits, store the stock solution at room temperature. check_storage_temp->store_rt Yes check_concentration Is the stock concentration high? check_storage_temp->check_concentration No end_stable Outcome: Stable Solution store_rt->end_stable lower_stock_conc Prepare a less concentrated stock solution. check_concentration->lower_stock_conc Yes prepare_fresh Prepare fresh solutions before each experiment to ensure consistency. check_concentration->prepare_fresh No lower_stock_conc->end_stable prepare_fresh->end_stable

Caption: Troubleshooting workflow for compound precipitation during storage.

Experimental Protocols

Protocol 1: Determining pH-Dependent Solubility

This protocol outlines a method to determine the solubility of this compound at different pH values.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate) at various pH values (e.g., 3, 4, 5, 6, 7, 7.4)

  • Orbital shaker or vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the compound to a known volume of each buffer in separate vials.

  • Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant and dilute it with an appropriate solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • Express the solubility in µg/mL or mM at each pH.[7]

Protocol 2: Salt Formation for Improved Solubility

Converting the basic piperazine moiety to a salt can dramatically increase aqueous solubility.[8][9] The hydrochloride salt is a common first choice.

Materials:

  • This compound (free base)

  • 2M Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol)

  • Anhydrous solvent for the reaction (e.g., diethyl ether, ethyl acetate)

  • Stir plate and magnetic stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the free base of the compound in a minimal amount of the anhydrous solvent.

  • While stirring, slowly add a stoichiometric equivalent of the HCl solution dropwise.

  • Continue stirring for 1-2 hours. The salt will often precipitate out of the solution.

  • Collect the precipitated salt by filtration.

  • Wash the salt with a small amount of cold solvent to remove any unreacted starting material.

  • Dry the salt under vacuum.

  • Confirm salt formation using analytical techniques (e.g., NMR, melting point).

  • Determine the aqueous solubility of the newly formed salt using Protocol 1.[10]

Protocol 3: Preparation of a Nanosuspension

Nanosuspensions can increase the dissolution rate and apparent solubility of a compound by significantly increasing its surface area.[5]

Materials:

  • This compound

  • A suitable stabilizer (e.g., a surfactant like polysorbate 80 or a polymer like PVP)

  • An organic solvent in which the compound is soluble (e.g., acetone, ethanol)

  • Water

  • High-speed homogenizer or sonicator

Procedure:

  • Organic Phase Preparation: Dissolve the compound in the selected organic solvent to create a concentrated solution.[5]

  • Aqueous Phase Preparation: Dissolve the stabilizer in water.

  • Precipitation: Under high-speed homogenization or sonication, rapidly inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the compound to precipitate as nanoparticles.[5]

  • Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.

  • Characterize the resulting nanosuspension for particle size and stability.

References

Technical Support Center: Enhancing Yield and Purity in Nucleophilic Substitution of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the nucleophilic substitution on piperazine rings. Our aim is to help you improve reaction yields and product purity through detailed experimental protocols, data-driven insights, and clear visual workflows.

Troubleshooting Guides

This section is designed to provide direct answers and actionable solutions to specific problems encountered during the synthesis of substituted piperazines.

Issue 1: Low Yield of Mono-Substituted Piperazine

Question: My reaction is resulting in a low yield of the desired mono-substituted piperazine. What are the potential causes and how can I improve the yield?

Answer: Low yields in mono-substitution reactions on piperazine are a common issue, often stemming from competing di-substitution, incomplete reactions, or suboptimal reaction conditions. Here are several strategies to enhance your yield:

  • Control Stoichiometry: A primary reason for low mono-substitution yield is the formation of the di-substituted byproduct.[1][2] Using a large excess of piperazine (5-10 equivalents) can statistically favor the reaction of the electrophile with the more abundant unsubstituted piperazine, thereby increasing the yield of the mono-substituted product.[2]

  • Employ Protecting Groups: For more precise control and to virtually eliminate the formation of di-substituted products, using a mono-protected piperazine is the most reliable strategy.[1][2][3] The tert-butyloxycarbonyl (Boc) group is a common choice as it can be easily removed under acidic conditions after the substitution reaction.[2]

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent can impact the solubility of reagents and the reaction rate. Toluene, dioxane, and THF are commonly used. For solubility issues, consider a more polar solvent like t-butanol.[2][4]

    • Temperature and Time: Ensure the reaction is running at an optimal temperature and for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion and avoid potential product degradation from prolonged heating.[4][5]

    • Base Selection: In reactions like the Buchwald-Hartwig amination, the choice of base is critical. A strong base like sodium tert-butoxide (NaOtBu) might cause decomposition of starting materials. In such cases, switching to a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.[2]

Troubleshooting Workflow for Low Mono-Substitution Yield

Low_Yield_Troubleshooting start Low Yield of Mono-substituted Product check_disub Check for Di-substituted Byproduct (TLC/LC-MS) start->check_disub use_excess Use Large Excess of Piperazine (5-10 eq.) check_disub->use_excess  Yes   use_pg Use Mono-protected Piperazine (e.g., N-Boc) check_disub->use_pg  Yes (for better control) check_incomplete Check for Incomplete Reaction (TLC/LC-MS) check_disub->check_incomplete  No   end Improved Yield use_excess->end use_pg->end optimize_cond Optimize Reaction Conditions check_incomplete->optimize_cond  Yes   check_incomplete->end  No (Reaction Complete) increase_time_temp Increase Reaction Time / Temperature optimize_cond->increase_time_temp change_solvent Change Solvent optimize_cond->change_solvent screen_base Screen Different Bases optimize_cond->screen_base increase_time_temp->end change_solvent->end screen_base->end

Caption: A logical workflow for troubleshooting low yields in mono-substitution reactions.

Issue 2: Difficulty in Product Purification

Question: I am struggling to purify my substituted piperazine product. What are the best methods to improve purity?

Answer: The basic nature and potential water solubility of piperazine derivatives can present purification challenges.[4] Here are some effective purification strategies:

  • Column Chromatography with Basic Modifier: Standard silica gel column chromatography is a common method. However, the acidic nature of silica gel can cause tailing of basic compounds like piperazines. To counteract this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[4]

  • Acid-Base Extraction: This is a highly effective technique for separating basic piperazine products from non-basic impurities.[4] The crude reaction mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine derivative will be protonated and move into the aqueous layer as its salt. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to regenerate the free base, which can then be extracted back into an organic solvent.

  • Crystallization/Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent system can be a powerful method to achieve high purity.[4] For some piperazine derivatives, precipitation as a salt (e.g., dihydrochloride or diacetate) can also be an effective purification step.[1][6]

Purification Strategy Selection

Purification_Strategy start Crude Product is_solid Is the product solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes   acid_base_ext Acid-Base Extraction is_solid->acid_base_ext  No   recrystallize->acid_base_ext Unsuccessful pure_product Pure Product recrystallize->pure_product Successful column_chrom Column Chromatography add_base Add Basic Modifier (e.g., 0.1-1% Triethylamine) to Eluent column_chrom->add_base acid_base_ext->column_chrom add_base->pure_product

Caption: Decision tree for selecting an appropriate purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the key differences in reaction conditions for N-alkylation vs. N-arylation of piperazine?

A1: N-alkylation and N-arylation of piperazines are both nucleophilic substitution reactions but typically require different catalytic systems and conditions.

  • N-Alkylation: This is often a more straightforward reaction that can be achieved by reacting piperazine with an alkyl halide. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF, often in the presence of a mild inorganic base such as potassium carbonate (K₂CO₃) to neutralize the acid formed.[4]

  • N-Arylation: This reaction, particularly with less reactive aryl halides (chlorides and bromides), usually requires a metal catalyst. The Buchwald-Hartwig amination is a widely used method, employing a palladium catalyst and a phosphine ligand.[2][4] The choice of ligand is crucial and depends on the electronic and steric properties of the aryl halide.[2][4]

Q2: How can I selectively achieve mono-substitution without using a large excess of piperazine?

A2: The most effective method is to use a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine.[1] This approach involves a multi-step synthesis: protection of one nitrogen, nucleophilic substitution on the other, and finally, deprotection to yield the mono-substituted product.[1] While this adds steps to the synthesis, it provides excellent control over selectivity and often simplifies purification.

Q3: My N-arylation reaction (Buchwald-Hartwig) is not working. What should I troubleshoot?

A3: Low or no conversion in a Buchwald-Hartwig reaction can be due to several factors:

  • Catalyst/Ligand Deactivation: Ensure you are using fresh, high-quality palladium precursor and phosphine ligand. These can be sensitive to air and moisture. The choice of ligand is also critical; for electron-rich or sterically hindered aryl halides, more electron-rich and bulky ligands are often necessary.[4]

  • Base: The base is crucial. If a strong base like NaOtBu is causing starting material decomposition, consider a weaker base like K₃PO₄ or Cs₂CO₃.[2]

  • Solvent: Ensure your reagents are soluble in the chosen solvent at the reaction temperature. Common solvents include toluene, dioxane, and THF.[2]

  • Inert Atmosphere: These reactions are typically sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

Q4: Can I use microwave irradiation to improve my reaction?

A4: Yes, microwave-assisted synthesis can be a valuable tool. It often leads to significantly reduced reaction times, reduced side-product formation, and improved yields and purity compared to conventional heating.[1] It is particularly useful for optimizing reaction conditions quickly.

Data Presentation

Table 1: Effect of Stoichiometry and Protecting Groups on Mono-substitution Yield

ElectrophilePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)Reference
Benzyl Bromide1.1None4535[2]
Benzyl Bromide5.0None75<5[2]
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0[2]

Table 2: Troubleshooting Summary for Low Mono-substitution Yield

Potential CauseRecommended SolutionKey Parameters to Check/Optimize
Di-substitution Use a large excess of piperazine (5-10 eq.) or a mono-protected piperazine (e.g., N-Boc).[1][2]Stoichiometric ratio of reactants.
Incomplete Reaction Increase reaction time and/or temperature. Monitor reaction progress by TLC/LC-MS.[5]Reaction time, temperature.
Catalyst Issues (for N-arylation) Screen different palladium precursors and phosphine ligands. Ensure catalyst and ligand are not deactivated.[4]Catalyst/ligand choice, inert atmosphere.
Suboptimal Base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu).[2][4]Base strength and type.
Poor Solubility Change to a more suitable solvent (e.g., toluene, dioxane, t-butanol).[2][4]Solvent polarity and solubility of reagents.

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine

This protocol is adapted for the mono-alkylation of piperazine with an alkyl halide, leveraging a stoichiometric excess of piperazine to favor the desired product.[2][4]

  • Materials:

    • Piperazine (10 mmol, 10 eq.)

    • Alkyl halide (1 mmol, 1 eq.)

    • Potassium carbonate (K₂CO₃) (2 mmol, 2 eq.)

    • Acetonitrile (20 mL)

  • Procedure:

    • To a round-bottom flask, add piperazine and acetonitrile.

    • Add potassium carbonate to the mixture.

    • Slowly add the alkyl halide to the stirring mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC until the starting alkyl halide is consumed.

    • Once complete, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol, potentially with 0.1-1% triethylamine) or via acid-base extraction to isolate the mono-alkylated product.[4]

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)

This protocol describes the selective mono-protection of piperazine using di-tert-butyl dicarbonate (Boc₂O).[4]

  • Materials:

    • Piperazine (2.0 eq.)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Dissolve Boc₂O in DCM in a separate flask.

    • Add the Boc₂O solution dropwise to the cold piperazine solution over a period of 1-2 hours with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography (silica gel) to isolate pure N-Boc-piperazine.[4]

References

Stability testing of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the solid compound in a cool, dry, and dark place. Tightly sealed containers are crucial to protect it from moisture and atmospheric oxygen. For extended storage, maintaining the compound at 4°C and under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: How stable is this compound in common laboratory solvents?

A2: While specific stability data in various solvents is limited, piperazine derivatives can be susceptible to degradation in solution. It is best practice to prepare solutions fresh for each experiment. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) and protected from light. The choice of solvent can also impact stability; compatibility with common solvents like DMSO, ethanol, and water should be evaluated for your specific experimental conditions.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure, which includes a piperazine ring and a trifluoromethyl-substituted pyridine ring, potential degradation pathways include oxidation of the piperazine nitrogen atoms and hydrolysis of the molecule under strong acidic or basic conditions. The trifluoromethyl group itself is generally considered to be chemically stable.[1] Photodegradation is also a possibility, although some studies suggest that trifluoromethyl groups can enhance the photostability of aromatic rings.[2]

Q4: I am observing inconsistent results in my biological assays. Could this be related to the stability of the compound?

A4: Yes, inconsistent experimental outcomes are a common indicator of compound instability. Degradation of the parent compound can lead to a decrease in its effective concentration and the formation of new, potentially active or interfering, species. If you suspect stability issues, it is crucial to re-evaluate your sample preparation and storage procedures.

Q5: How can I monitor the stability of this compound in my experiments?

A5: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the most reliable way to monitor the stability of your compound. This involves developing a method that can separate the intact parent compound from any potential degradation products. Regular analysis of your working solutions can help you track its stability over time.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram Formation of degradation products.Perform a forced degradation study to intentionally generate and identify potential degradants. This will help in developing a robust, stability-indicating analytical method.
Loss of biological activity or potency Degradation of the active compound.Prepare fresh solutions before each experiment. If storing solutions, keep them at low temperatures and protected from light. Re-evaluate the stability of the compound under your specific assay conditions.
Change in color or appearance of the solid compound or solutions Oxidative or photolytic degradation.Store the compound in airtight, light-resistant containers. For solutions, consider using amber vials and de-gassed solvents.
Poor reproducibility of results Inconsistent sample handling leading to variable degradation.Standardize your sample preparation and storage protocols. Ensure all users are following the same procedures.
Precipitation of the compound from solution Poor solubility or formation of insoluble degradation products.Verify the solubility of the compound in your chosen solvent at the desired concentration. If precipitation occurs upon storage, it may indicate degradation.

Summary of Stability Profile

Due to the limited publicly available quantitative stability data for this compound, the following table provides a qualitative summary of its expected stability under various stress conditions based on the general behavior of similar chemical structures.

Stress Condition Expected Stability Potential Degradation Products
Acidic Hydrolysis (e.g., 0.1 M HCl) Potentially susceptible to degradation over time, especially at elevated temperatures.Hydrolysis of the piperazine or pyridine ring (less likely for the latter).
Basic Hydrolysis (e.g., 0.1 M NaOH) May show some degradation, particularly at higher temperatures.Ring opening or modification of the piperazine moiety.
Oxidation (e.g., 3% H₂O₂) Likely to be susceptible to oxidation.N-oxides of the piperazine nitrogens, and other oxidative degradation products.
Thermal (Solid State) Generally expected to be stable at ambient temperatures. Stability may decrease at elevated temperatures.Thermal decomposition products; specific products are difficult to predict without experimental data.
Thermal (In Solution) Stability is dependent on the solvent and temperature. Degradation is more likely at higher temperatures.Solvent adducts, and other thermal degradation products.
Photostability The trifluoromethyl group may confer some photostability. However, exposure to high-intensity UV or prolonged sunlight could lead to degradation.[2]Photodegradation products, potentially involving the pyridine ring or piperazine moiety.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with UV and/or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At various time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (Solid):

    • Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • At various time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Thermal Degradation (Solution):

    • Incubate a solution of the compound (e.g., in methanol) at 60°C for 48 hours.

    • At various time points, withdraw an aliquot and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

  • HPLC Analysis: Analyze all stressed and control samples using a developed HPLC method. The method should be capable of separating the parent compound from all generated degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method that can quantify this compound in the presence of its degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more retained compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm) or MS detection.

  • Injection Volume: 10 µL

Optimization:

  • Analyze the samples generated from the forced degradation study.

  • Adjust the gradient, mobile phase composition, and pH to achieve adequate separation between the parent peak and all degradation peaks.

  • Ensure that the method is specific, linear, accurate, precise, and robust according to ICH guidelines.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Light) parent This compound hydrolysis_products Ring-Opened Products & Other Derivatives parent->hydrolysis_products H⁺ or OH⁻ n_oxide Piperazine N-Oxides parent->n_oxide [O] photo_products Photodegradation Products parent->photo_products

Caption: Potential degradation pathways for this compound.

experimental_workflow start Start: Pure Compound stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc_dev Develop Stability-Indicating HPLC Method stress->hplc_dev analysis Analyze Stressed Samples stress->analysis hplc_dev->analysis identification Identify Degradation Products (e.g., LC-MS/MS) analysis->identification end End: Stability Profile Established identification->end

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Synthesis of Trifluoromethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of trifluoromethylpyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: My trifluoromethylation reaction is resulting in a low yield. What are the common causes and how can I improve it?

Low yields are a frequent issue in trifluoromethylpyridine synthesis and can stem from several factors. The most common culprits are related to reagent quality, reaction conditions, and the stability of intermediates. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.[1][2][3][4]

Q2: I am observing a mixture of regioisomers in my direct C-H trifluoromethylation of pyridine. How can I improve the regioselectivity?

Poor regioselectivity is a significant challenge in direct C-H trifluoromethylation of pyridines due to the similar reactivity of different positions on the pyridine ring.[5][6] Trifluoromethyl radicals, for instance, are highly reactive and often lead to a mixture of 2-, 3-, and 4-trifluoromethylated products.[6] Strategies to enhance regioselectivity often involve activating or directing groups.[1][5]

Q3: I am struggling with the purification of my trifluoromethylpyridine derivative from the crude reaction mixture. What are some effective purification strategies?

Purification can be challenging due to the formation of closely related byproducts, such as isomers or compounds with incomplete or over-fluorination.[7][8] The choice of purification method will depend on the physical properties of your target compound and the impurities present. Common techniques include distillation, column chromatography, and recrystallization.[4][7]

Q4: What are some of the common side reactions I should be aware of during the synthesis of trifluoromethylpyridines?

Side reactions can significantly lower the yield of the desired product. Common side reactions include over-chlorination or over-fluorination, leading to multi-substituted pyridines which can be difficult to separate from the desired product.[8] In some cases, the starting material or product may decompose under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases.[1][2]

Troubleshooting Guides

Guide 1: Low or No Product Formation

This guide provides a step-by-step approach to diagnosing and resolving issues of low or no product formation in your reaction.

Question: I have set up my reaction according to the literature, but I am getting a very low yield or no product at all. What should I check first?

Answer: When a reaction fails, it is crucial to systematically verify all components and conditions. The following workflow can help you pinpoint the problem.

Troubleshooting Workflow for Low-Yield Reactions

TroubleshootingWorkflow start Low/No Product reagent_quality 1. Verify Reagent Quality - Purity of starting materials? - Freshness of reagents and solvents? - Anhydrous/degassed conditions met? start->reagent_quality reaction_conditions 2. Review Reaction Conditions - Correct temperature and time? - Inert atmosphere maintained? - Proper stirring? reagent_quality->reaction_conditions crude_analysis 3. Analyze Crude Mixture - TLC, LC-MS, or NMR of crude product. - Identify starting material, product, and byproducts. reaction_conditions->crude_analysis incomplete_conversion Incomplete Conversion (Starting material remains) crude_analysis->incomplete_conversion  Some product side_reactions Side Reactions (Unexpected products formed) crude_analysis->side_reactions  Byproducts observed no_product No Product Formation crude_analysis->no_product  No product optimize_yield Optimize for Yield: - Increase temperature/time. - Add more reagent. - Change solvent or catalyst. incomplete_conversion->optimize_yield address_side_reactions Address Side Reactions: - Identify byproduct structures. - Adjust conditions to minimize (e.g., lower temp, change base). side_reactions->address_side_reactions reevaluate_chemistry Re-evaluate Core Chemistry: - Is the synthetic route appropriate? - Consider an alternative strategy. no_product->reevaluate_chemistry success Successful Reaction optimize_yield->success address_side_reactions->success reevaluate_chemistry->success

Caption: A logical workflow for troubleshooting low-yield reactions.

Guide 2: Poor Regioselectivity in Direct C-H Trifluoromethylation

This guide addresses the challenge of controlling the position of the trifluoromethyl group on the pyridine ring.

Question: How can I achieve better regioselectivity in the direct trifluoromethylation of my pyridine substrate?

Answer: Achieving high regioselectivity often requires a strategic approach to activate a specific C-H bond on the pyridine ring. Here are some strategies to consider:

  • Utilize Directing Groups: Existing functional groups on the pyridine ring can direct the trifluoromethylation to a specific position. For example, a benzyloxy group has been shown to direct fluorination to the adjacent position.[1]

  • N-Activation Strategy: Activating the pyridine nitrogen, for example, by forming an N-oxide or an N-methylpyridinium salt, can alter the electronic properties of the ring and favor trifluoromethylation at a specific position.[6][9]

  • Hydrosilylation Activation: A novel method for achieving C3-selectivity involves a hydrosilylation reaction to activate the pyridine, followed by reaction with a nucleophilic CF3 source like a Togni reagent.[5][10]

Strategies for Regioselective Pyridine Trifluoromethylation

RegioselectivityStrategies start Goal: Regioselective C-H Trifluoromethylation strategy1 Directing Group Strategy - Utilize existing functional groups to direct CF3 addition. start->strategy1 strategy2 N-Activation Strategy - Form N-oxide or N-alkylpyridinium salt to alter ring electronics. start->strategy2 strategy3 Hydrosilylation Activation - Activate pyridine via hydrosilylation for C3-selective trifluoromethylation. start->strategy3 outcome1 Favored Isomer Formation strategy1->outcome1 outcome2 Improved Regioselectivity strategy2->outcome2 outcome3 Access to C3-Trifluoromethylated Pyridines strategy3->outcome3

Caption: Strategies to control regioselectivity in pyridine C-H trifluoromethylation.

Quantitative Data Summary

The following tables summarize reaction conditions for the synthesis of specific trifluoromethylpyridine derivatives. These should be used as a starting point, and optimization may be necessary for your specific substrate.

Target Compound Starting Material Reagents & Catalyst Solvent Temperature Time Yield Reference
2-Chloro-5-(trifluoromethyl)pyridine2-Chloro-5-(trichloromethyl)pyridineAnhydrous HF, FeCl₃ or FeF₃-150-250 °C1-100 hHigh[7]
2,3-Dichloro-5-(trifluoromethyl)pyridine2,3-Dichloro-5-(trichloromethyl)pyridineAnhydrous HF, Catalyst-170 °C11 h65% (crude)[11]
2,3-Dichloro-5-(trifluoromethyl)pyridine2-Chloro-5-(trifluoromethyl)pyridineCl₂, FeCl₃-150-170 °C18 h-[11]
2-Benzyloxy-3-iodopyridine2-Fluoro-3-iodopyridineBenzyl alcohol-Room Temp2 h69%[12]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent

This protocol is a general guideline for the trifluoromethylation of a ketone and can be adapted for pyridine-based substrates.[13]

Materials:

  • Ketone (e.g., Acetophenone) (1.0 equiv)

  • Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent) (1.5 equiv)

  • Potassium carbonate (K₂CO₃) (10 mol%)

  • Anhydrous Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the ketone (1.0 equiv) in anhydrous DMF, add potassium carbonate (10 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Add TMSCF₃ (1.5 equiv) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl. Stir for 30 minutes to ensure complete deprotection of the silyl ether.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine from 2,3-Dichloro-5-(trichloromethyl)pyridine

This protocol describes a chlorine/fluorine exchange reaction.[11]

Materials:

  • 2,3-Dichloro-5-(trichloromethyl)pyridine (50 g)

  • Catalyst (e.g., a metal halide)

  • Anhydrous hydrogen fluoride (HF) gas

  • 5% Sodium bicarbonate solution

  • Water

Procedure:

  • To a suitable reactor, add 2,3-dichloro-5-(trichloromethyl)pyridine (50 g) and the catalyst.

  • Heat the mixture to 170 °C.

  • Slowly introduce anhydrous hydrogen fluoride gas into the reaction mixture.

  • Maintain the reaction at 170 °C for 11 hours.

  • After the reaction is complete, cool the mixture and carefully neutralize it with a 5% sodium bicarbonate solution.

  • Separate the organic phase, wash it with water, and dry it to obtain the crude product.

  • The crude product can be further purified by distillation.

Disclaimer: The information provided in this technical support center is for guidance only. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times. Users should be aware of the hazards associated with the chemicals and reactions described and take all necessary safety precautions.

References

Technical Support Center: Enhancing the Oral Bioavailability of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides practical guidance through troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the oral bioavailability of piperazine-based compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many of my piperazine-based compounds exhibit low oral bioavailability despite the piperazine moiety generally being considered favorable for pharmacokinetic properties?

A1: While the piperazine ring can contribute to improved water solubility and favorable ADME characteristics, the overall oral bioavailability of a piperazine-containing compound is influenced by a combination of factors.[1][2] Key reasons for poor bioavailability include:

  • Low Aqueous Solubility: Substituents on the piperazine ring or the overall molecular structure can significantly reduce aqueous solubility, which is a critical prerequisite for absorption in the gastrointestinal (GI) tract. Many piperazine derivatives fall into the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability.

  • Poor Membrane Permeability: Despite adequate solubility, some compounds may struggle to cross the intestinal epithelial barrier. This can be due to high molecular weight, polarity, or an unfavorable partition coefficient.

  • Extensive First-Pass Metabolism: Piperazine compounds can be extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the gut wall and liver.[3] Significant metabolism before the compound reaches systemic circulation drastically reduces its bioavailability.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump the absorbed drug molecules back into the intestinal lumen, limiting their net absorption.[4][5]

Q2: What are the initial strategies I should consider to improve the oral bioavailability of a piperazine compound with low aqueous solubility?

A2: For compounds where low solubility is the primary barrier (likely BCS Class II), the main goal is to increase the dissolution rate and concentration in the GI fluids. Here are the primary strategies to consider:

  • Salt Formation: Converting the basic piperazine nitrogen to a salt using a pharmaceutically acceptable acid is a highly effective method to significantly enhance aqueous solubility and dissolution rate.[1][6][7] A salt screening study is recommended to identify the optimal counterion for solubility and stability.

  • Particle Size Reduction (Nanonization): Decreasing the particle size of the drug to the nanometer range increases the surface area available for dissolution.[8] This can be achieved through techniques like nanosuspension. The optimized nanosuspension of piperine showed a 3.65-fold higher oral bioavailability compared to its coarse suspension.[8]

  • Co-solvents: The use of water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) can increase the solubility of hydrophobic compounds. However, be mindful of the potential for in vivo precipitation and the compatibility of high concentrations of organic solvents with biological assays.

Q3: My compound has good solubility but still shows poor oral bioavailability. What could be the issue and how can I address it?

A3: If solubility is not the limiting factor, poor permeability, extensive first-pass metabolism, or efflux transporter activity are likely the culprits (BCS Class III or IV). Here’s how to approach these challenges:

  • Prodrug Approach: A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo. This approach can be used to temporarily mask polar functional groups to improve membrane permeability. By attaching a lipophilic promoiety, the compound can more easily cross the intestinal barrier before being cleaved to release the active drug.

  • Permeation Enhancers: Certain piperazine derivatives themselves have been shown to act as permeation enhancers by modulating epithelial structures and reducing transepithelial electrical resistance.[9][10]

  • Inhibition of First-Pass Metabolism: If extensive metabolism by CYP enzymes is suspected, co-administration with a known inhibitor of the specific CYP isoform (e.g., ketoconazole for CYP3A4) in preclinical studies can help confirm this. Structural modifications to the compound to reduce its affinity for metabolizing enzymes can be a long-term strategy.

  • Overcoming P-gp Efflux: If the compound is a substrate for P-gp, its absorption will be limited. Strategies to overcome this include:

    • Co-administration with a P-gp Inhibitor: Compounds like piperine are known P-gp inhibitors.[5] Co-administration can increase the bioavailability of P-gp substrates.[11]

    • Structural Modification: Altering the molecule to reduce its recognition by P-gp is a key strategy in drug design.

Troubleshooting Guides

Troubleshooting Low Solubility in In Vitro Assays

Problem Possible Cause Suggested Solution
Compound precipitates in aqueous buffer during an in vitro assay.The compound's solubility is exceeded at the tested concentration.- Prepare a high-concentration stock solution in 100% DMSO and ensure the final DMSO concentration in the assay is low (typically <0.5%) to maintain solubility. - Determine the thermodynamic solubility of the compound in the assay buffer to establish a maximum working concentration. - If precipitation persists, consider using a formulation approach for your in vitro studies, such as a cyclodextrin inclusion complex or a nanosuspension.[1]
Inconsistent results in solubility assays.- The compound may exist in different polymorphic forms with varying solubilities. - Equilibration time may be insufficient in thermodynamic solubility studies.- Characterize the solid form of your compound using techniques like Powder X-ray Diffraction (PXRD). - Ensure adequate equilibration time (typically 24-72 hours) in shake-flask solubility experiments.

Troubleshooting Caco-2 Permeability Assays

Problem Possible Cause Suggested Solution
Low compound recovery (<75%).- Non-specific binding to the plasticware of the assay plate.[12] - Compound instability in the assay buffer. - Cellular metabolism.- Use low-binding plates. - Add a low concentration of a protein like bovine serum albumin (BSA) to the basolateral (receiver) chamber to reduce non-specific binding.[13] - Assess the stability of your compound in the assay buffer over the incubation period. - Analyze cell lysates to determine the extent of intracellular accumulation and potential metabolism.
High variability in apparent permeability (Papp) values.- Inconsistent Caco-2 cell monolayer integrity.- Regularly check the transepithelial electrical resistance (TEER) values of the monolayers to ensure they are within the acceptable range (typically 300-500 Ω·cm²).[14] - Perform a Lucifer Yellow rejection assay to confirm monolayer integrity; leakage should be minimal.[14]
High efflux ratio, indicating the compound is a P-gp substrate.The compound is actively transported out of the cells by P-gp.- Confirm P-gp mediated efflux by co-incubating the compound with a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp interaction.[14]

Data Presentation

Table 1: Enhancement of Aqueous Solubility of Piperazine Derivatives through Salt Formation

Parent CompoundSalt FormSolventSolubility of Parent (µg/mL)Solubility of Salt (µg/mL)Fold Increase
DaidzeinDaidzein-PiperazinepH 6.8 Buffer1.017.347.27
IbuprofenIbuprofen-PiperazineWater-->10
IndomethacinIndomethacin-PiperazineWater-->10
SulindacSulindac-PiperazineWater-->10
Data adapted from various sources.[7][15][16]

Table 2: Impact of Formulation on the Oral Bioavailability of Piperine

FormulationCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Fold Increase in Bioavailability (vs. free drug)
Piperine Suspension185.3 ± 15.22.0845.6 ± 78.4-
Piperine Nanosuspension427.8 ± 28.61.03086.7 ± 215.33.65
Piperine SEDDS---5.2 (AUC)
Data adapted from various sources.[8][17][18]

Table 3: Pharmacokinetic Parameters of Paclitaxel Co-administered with a Piperazine-Based P-gp Inhibitor

TreatmentDoseCmax (µg/mL)Tmax (h)AUCinf (µg·h/mL)Relative Bioavailability
Paclitaxel alone25 mg/kg0.15 ± 0.023.3 ± 1.20.81 ± 0.22100%
Paclitaxel + Compound 425 mg/kg + 5 mg/kg0.13 ± 0.046.0 ± 2.01.73 ± 0.59210%
Data adapted from a study on a piperazine derivative as a P-gp inhibitor.[11]

Experimental Protocols

Protocol 1: Salt Screening for Solubility Enhancement

Objective: To identify a suitable salt form of a piperazine-based compound with improved aqueous solubility.

Materials:

  • Piperazine derivative (free base)

  • A selection of pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid, sulfuric acid)

  • Various solvents (e.g., isopropanol, ethanol, acetone, water)

  • Stir plate and stir bars

  • Filtration apparatus

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for solubility determination

Methodology:

  • Preparation of Solutions:

    • Dissolve the piperazine free base in a suitable solvent to create a concentrated solution.

    • In separate vials, prepare solutions of the selected acids at a 1:1 molar ratio to the free base.

  • Salt Formation (Solvent Evaporation Method):

    • Mix the free base solution with each acid solution.

    • Allow the mixtures to stir at a controlled temperature.

    • If a precipitate forms, isolate it by filtration.

    • If no precipitate forms, slowly evaporate the solvent to induce crystallization.

  • Salt Formation (Slurry Method):

    • Suspend the free base and a stoichiometric amount of the acid in a solvent in which both are sparingly soluble.

    • Stir the slurry for 24-72 hours to allow for equilibration and salt formation.

    • Isolate the solid phase by filtration.

  • Characterization:

    • Analyze the isolated solids using Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline salt form.

    • Further characterization can be done using Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR).

  • Solubility Testing:

    • Determine the aqueous solubility of the confirmed salts using the shake-flask method. Add an excess of the salt to water or a relevant buffer, agitate until equilibrium is reached (typically 24-48 hours), filter, and quantify the concentration of the dissolved compound.

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

Objective: To formulate a piperazine-based compound into SLNs to improve its dissolution rate and oral absorption.

Materials:

  • Piperazine compound (drug)

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)[19]

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-shear homogenizer

  • Water bath

Methodology:

  • Preparation of Lipid Phase:

    • Melt the solid lipid by heating it 5-10°C above its melting point.

    • Dissolve the piperazine compound in the molten lipid.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer at high speed for a specified time (e.g., 5-10 minutes). This creates a hot oil-in-water emulsion.

  • Nanoparticle Formation:

    • Cool down the hot nanoemulsion to room temperature while stirring. This will cause the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Measure the particle size and zeta potential of the SLN dispersion using dynamic light scattering.

    • Determine the drug entrapment efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in both the supernatant and the nanoparticles.

Protocol 3: Caco-2 Bidirectional Permeability Assay

Objective: To assess the intestinal permeability of a piperazine compound and determine if it is a substrate for efflux transporters like P-gp.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS for compound quantification

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayers. Only use inserts with TEER values within the acceptable range.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Transport: Add the test compound in transport buffer to the apical (donor) chamber. Add fresh transport buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport: Add the test compound in transport buffer to the basolateral (donor) chamber. Add fresh transport buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C for a specified time (e.g., 120 minutes).[14]

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • P-gp Substrate Assessment:

    • Repeat the bidirectional permeability assay in the presence of a P-gp inhibitor (e.g., verapamil) in both the apical and basolateral chambers.

  • Sample Analysis:

    • Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 typically indicates that the compound is a substrate for an efflux transporter. A significant reduction in the ER in the presence of a P-gp inhibitor confirms P-gp involvement.

Visualizations

G General Workflow for Enhancing Oral Bioavailability cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Formulation & Modification cluster_3 Evaluation Start Low Oral Bioavailability of Piperazine Compound BCS Determine BCS Class (Solubility & Permeability) Start->BCS Sol_Enhance Solubility Enhancement (BCS Class II) BCS->Sol_Enhance Low Sol, High Perm Perm_Enhance Permeability Enhancement (BCS Class III) BCS->Perm_Enhance High Sol, Low Perm Both_Enhance Solubility & Permeability Enhancement (BCS Class IV) BCS->Both_Enhance Low Sol, Low Perm Salt Salt Formation Sol_Enhance->Salt Nano Nanosuspension Sol_Enhance->Nano Prodrug Prodrug Approach Perm_Enhance->Prodrug SLN Solid Lipid Nanoparticles Both_Enhance->SLN In_Vitro In Vitro Evaluation (Dissolution, Caco-2) Salt->In_Vitro Nano->In_Vitro Prodrug->In_Vitro SLN->In_Vitro In_Vivo In Vivo Pharmacokinetic Studies In_Vitro->In_Vivo End Optimized Oral Bioavailability In_Vivo->End

Caption: Workflow for improving the oral bioavailability of piperazine compounds.

G Mechanism of P-glycoprotein (P-gp) Efflux at the Intestinal Barrier cluster_0 cluster_1 cluster_2 Lumen Intestinal Lumen Cell Enterocyte (Intestinal Cell) Blood Bloodstream Drug_Lumen Piperazine Compound Drug_Cell Piperazine Compound Drug_Lumen->Drug_Cell Passive Diffusion Pgp P-gp Transporter Drug_Cell->Pgp Binding Drug_Blood Piperazine Compound Drug_Cell->Drug_Blood Absorption Pgp->Drug_Lumen Efflux (ATP-dependent)

Caption: P-gp mediated efflux of piperazine compounds at the intestinal barrier.

G Biopharmaceutics Classification System (BCS) Solubility Solubility High_Sol High Low_Sol Low Permeability Permeability High_Perm High Low_Perm Low Class_I Class I Class_III Class III Class_II Class II Class_IV Class IV

Caption: The Biopharmaceutics Classification System (BCS).

References

Technical Support Center: Troubleshooting Low Efficacy in Antiviral Assays with Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low efficacy in antiviral assays involving piperazine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My piperazine derivative shows lower than expected or no antiviral activity. What are the potential causes?

Several factors can contribute to the low efficacy of piperazine derivatives in antiviral assays. These can be broadly categorized into issues related to the compound itself, the experimental setup, and cellular factors.

Compound-Related Issues:

  • Poor Solubility: Piperazine derivatives, particularly those with high lipophilicity, may have low aqueous solubility.[1] If the compound precipitates in the cell culture medium, its effective concentration will be much lower than intended.

  • Instability: The compound may be unstable under experimental conditions. Factors such as temperature, pH of the medium, and exposure to light can lead to degradation over the course of the assay.[2] Some piperazine derivatives show variable stability when stored at room temperature or 4°C.[3]

  • Purity: Impurities in the compound stock can interfere with the assay or the compound's activity.

Experimental Setup Issues:

  • Inappropriate Assay Window: The concentration range tested might be too low to observe an antiviral effect.

  • Incorrect Virus Titer: An excessively high multiplicity of infection (MOI) can overwhelm the inhibitory effect of the compound.

  • Suboptimal Assay Conditions: Incubation times, cell density, and media components can all influence the outcome of the antiviral assay.

Cellular Factors:

  • Low Cell Permeability: The piperazine derivative may not efficiently cross the cell membrane to reach its intracellular target.[4]

  • Cellular Metabolism: The host cells may rapidly metabolize the compound into inactive forms. The metabolism of piperazine derivatives often involves cytochrome P450 (CYP) isoenzymes such as CYP2D6, CYP1A2, and CYP3A4.[1]

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.[5]

Q2: How can I improve the solubility of my piperazine derivative?

Improving solubility is a critical first step in troubleshooting low efficacy.

  • Solvent Selection: While DMSO is a common solvent, ensure the final concentration in your assay is not toxic to the cells (typically below 0.5%).[6] Consider using other solvents like ethanol or formulating the compound with solubilizing agents, but always include appropriate vehicle controls.

  • pH Adjustment: The solubility of piperazine derivatives, which are often basic, can sometimes be improved by adjusting the pH of the medium. However, be cautious as this can affect cell health and viral stability.

  • Structural Modification: For medicinal chemistry efforts, structure-activity relationship (SAR) studies can guide the synthesis of analogs with improved solubility. For instance, introducing polar groups can increase aqueous solubility.[1]

Q3: How do I assess the stability of my compound in the assay conditions?

  • Pre-incubation Studies: Incubate the piperazine derivative in the complete cell culture medium for the duration of the assay (e.g., 24, 48, or 72 hours).

  • Analytical Chemistry: Use techniques like High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact compound remaining after the incubation period. This will reveal if significant degradation is occurring.

Q4: What should I consider regarding the cell permeability of my piperazine derivative?

  • Physicochemical Properties: The lipophilicity (LogP) and polar surface area (PSA) of a molecule can predict its likelihood of crossing cell membranes. Highly polar molecules may have difficulty crossing the lipid bilayer.

  • Cellular Uptake Assays: Direct measurement of intracellular compound concentration can be performed using methods like liquid chromatography-mass spectrometry (LC-MS) on cell lysates after incubation with the compound.

  • Structure-Activity Relationship (SAR): Modifications to the piperazine scaffold can be made to enhance cell permeability. For example, masking polar groups with lipophilic moieties that can be cleaved intracellularly is a common prodrug strategy.

Q5: My compound is potent in a biochemical assay (e.g., against a purified viral enzyme) but not in a cell-based assay. What could be the reason?

This discrepancy often points towards issues with cell permeability, metabolic instability, or efflux by cellular pumps.

  • Investigate Metabolism: Co-incubate your compound with inhibitors of cytochrome P450 enzymes to see if its antiviral activity is restored.[1]

  • Assess Efflux Pump Activity: Use cell lines that overexpress specific efflux pumps (e.g., P-gp) and compare the compound's activity to that in the parental cell line. Alternatively, co-administer a known efflux pump inhibitor, like verapamil, to see if it potentiates the antiviral effect of your piperazine derivative.[5]

Troubleshooting Guides

Guide 1: Low Antiviral Activity in Plaque Reduction Assays
Observed Problem Potential Cause Troubleshooting Steps
No reduction in plaque number at all concentrations. Compound Inactivity or Low Potency: The compound may not be active against the virus at the tested concentrations.- Perform a broader range of serial dilutions. - Confirm the compound's identity and purity.
Compound Instability/Precipitation: The compound may have degraded or precipitated out of solution.- Visually inspect wells for precipitate. - Assess compound stability in media over the assay duration using HPLC.[2] - Prepare fresh dilutions for each experiment.
Poor Cell Permeability: The compound is unable to enter the host cells.- Evaluate the compound's physicochemical properties (LogP, PSA). - Consider performing a cellular uptake assay.
Variable results between replicate wells. Inconsistent Pipetting: Inaccurate dispensing of the compound, virus, or cells.- Use calibrated pipettes and ensure proper mixing.
Uneven Cell Monolayer: Cell density is not uniform across the plate.- Ensure cells are evenly suspended before seeding. - Avoid disturbing plates after seeding until cells have attached.
High cytotoxicity observed, obscuring antiviral effect. Compound is toxic at active concentrations. - Determine the 50% cytotoxic concentration (CC50) in a separate assay. - Ensure the therapeutic index (SI = CC50/IC50) is sufficiently high.
Solvent Toxicity: The solvent (e.g., DMSO) is causing cell death.- Ensure the final solvent concentration is non-toxic (typically <0.5%).[6] - Include a vehicle-only control.
Guide 2: Inconsistent Results in TCID50 Assays
Observed Problem Potential Cause Troubleshooting Steps
High variability in the 50% endpoint between assays. Inconsistent Virus Titer: The starting virus stock has variable infectivity.- Use a freshly thawed and titered virus stock for each set of experiments. - Avoid repeated freeze-thaw cycles of the virus stock.
Subjective Reading of Cytopathic Effect (CPE): Difficulty in consistently determining positive and negative wells.- Use a viability stain like crystal violet to make CPE more distinct.[7] - Have a second researcher score the plates independently.
No inhibition of CPE at any compound concentration. Compound-related issues (solubility, stability, permeability). - Refer to the troubleshooting steps in the Plaque Reduction Assay guide.
Virus is resistant to the compound's mechanism of action. - If the mechanism is known, confirm that the target is present and susceptible in the virus strain being used.

Data Presentation

The following tables summarize the in vitro antiviral activity and cytotoxicity of various piperazine derivatives from published studies.

Table 1: Antiviral Activity and Cytotoxicity of Piperazine Derivatives against Norovirus

CompoundED50 (µM)CC50 (µM)Therapeutic Index (SI)
1a 2.5104
1b 5204
1f 2.52510
6a 2.3>50>22
9l 2.8>50>18
Data is illustrative and compiled from published research.[8]

Table 2: Anti-ZIKV and Anti-DENV Activity of 2-Phenylpiperazine Derivatives

CompoundAnti-ZIKV IC50 (µM)Anti-DENV IC50 (µM)CC50 (µM)SI (ZIKV)SI (DENV)
21 >507.936.0<0.74.6
22 >5012.050.0<1.04.2
23 >5017.535.0<0.72.0
25 3.99.057.014.66.3
26 9.631.324.02.50.8
29 >5020.045.0<0.92.3
Data is illustrative and compiled from published research.[9]

Table 3: Anti-HIV-1 Activity of Piperazine-Containing Diarylpyrimidine Derivatives

CompoundEC50 (µM)CC50 (µM)SI
16 0.0035>17<48774
58 0.001410.15>7250
Data is illustrative and compiled from published research.[10]

Experimental Protocols

Protocol 1: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.

Materials:

  • 6-well or 12-well plates

  • Confluent monolayer of susceptible host cells

  • Virus stock of known titer

  • Piperazine derivative stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed plates with host cells to achieve a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of the piperazine derivative in serum-free medium.

  • Infection: Aspirate the growth medium from the cell monolayers and infect with the virus at a concentration calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C.

  • Compound Treatment: Remove the virus inoculum and wash the cells gently with PBS. Add the prepared dilutions of the piperazine derivative to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Overlay: After a 1-hour incubation with the compound, remove the medium and add a semi-solid overlay (e.g., 0.5% agarose in medium) containing the corresponding concentration of the piperazine derivative.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

  • Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of plaque reduction against the log of the compound concentration.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic concentration of the compound.

Materials:

  • 96-well plates

  • Host cells

  • Piperazine derivative stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same serial dilutions of the piperazine derivative as used in the antiviral assay. Include a "vehicle control" (DMSO) and a "no-cell" blank.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of viability against the log of the compound concentration.

Visualizations

Troubleshooting_Low_Efficacy Start Low/No Antiviral Efficacy Observed CheckCompound Step 1: Verify Compound Properties Start->CheckCompound Solubility Is the compound soluble in media? CheckCompound->Solubility CheckAssay Step 2: Review Assay Setup Concentration Is the concentration range appropriate? CheckAssay->Concentration CheckCellular Step 3: Investigate Cellular Factors Permeability Does the compound have poor cell permeability? CheckCellular->Permeability Stability Is the compound stable? Solubility->Stability Yes OptimizeSolubility Optimize solvent/formulation Solubility->OptimizeSolubility No Purity Is the compound pure? Stability->Purity Yes AssessStability Perform stability study (HPLC) Stability->AssessStability No Purity->CheckAssay Yes VerifyPurity Verify purity (e.g., LC-MS) Purity->VerifyPurity No MOI Is the MOI optimal? Concentration->MOI Yes BroadenRange Test a wider concentration range Concentration->BroadenRange No Controls Are controls behaving as expected? MOI->Controls Yes OptimizeMOI Optimize virus titer MOI->OptimizeMOI No Controls->CheckCellular Yes TroubleshootControls Troubleshoot assay controls Controls->TroubleshootControls No Metabolism Is the compound rapidly metabolized? Permeability->Metabolism No AssessPermeability Perform cellular uptake assay Permeability->AssessPermeability Yes Efflux Is the compound an efflux pump substrate? Metabolism->Efflux No AssessMetabolism Use CYP inhibitors Metabolism->AssessMetabolism Yes AssessEfflux Use efflux pump inhibitors Efflux->AssessEfflux Yes EfficacyImproved Efficacy Potentially Improved Efflux->EfficacyImproved No OptimizeSolubility->CheckCompound AssessStability->CheckCompound VerifyPurity->CheckCompound BroadenRange->CheckAssay OptimizeMOI->CheckAssay TroubleshootControls->CheckAssay AssessPermeability->EfficacyImproved AssessMetabolism->EfficacyImproved AssessEfflux->EfficacyImproved

Caption: Troubleshooting workflow for low antiviral efficacy.

Viral_Life_Cycle_Inhibition cluster_Cell Host Cell Virus Virus Particle Receptor Cell Surface Receptor Virus->Receptor 1. Attachment Entry Viral Entry (Endocytosis) Receptor->Entry Uncoating Uncoating Entry->Uncoating 2. Penetration Replication Viral Genome Replication & Protein Synthesis Uncoating->Replication 3. Biosynthesis Assembly Virion Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release 4. Maturation & Release NewVirus New Virus Particle Release->NewVirus Inhibitor1 Piperazine Derivative (Entry Inhibitor) Inhibitor1->Entry Inhibitor2 Piperazine Derivative (Replication Inhibitor) Inhibitor2->Replication

References

Minimizing off-target effects of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific biological activity and off-target effects of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine is not extensively available in the public domain. This guide provides a general framework for minimizing off-target effects based on its structural analog, the well-characterized serotonergic agent 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) . Researchers should adapt these principles and protocols to validate the activity of their specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in cell culture experiments?

A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target. These interactions can lead to misleading experimental data, unforeseen cytotoxicity, and a misinterpretation of the compound's mechanism of action, ultimately compromising the validity and reproducibility of research findings.[1]

Q2: My compound is this compound. What are its likely off-targets?

A2: Based on its structural similarity to TFMPP, your compound may interact non-selectively with various serotonin (5-HT) receptors.[2][3] TFMPP is known to have affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors, often acting as an agonist.[3][4] It also functions as a serotonin releasing agent by targeting the serotonin transporter (SERT).[4][5] It is crucial to experimentally validate these potential interactions for your specific molecule.

Q3: How can I begin to assess the potential for off-target effects with my compound?

A3: A tiered approach is recommended.[6]

  • Dose-Response Curve: First, perform a dose-response experiment to determine the concentration range that elicits the desired "on-target" effect while minimizing general cytotoxicity.

  • Cell Viability Assays: Concurrently, run cytotoxicity assays (e.g., MTT, LDH) to establish the therapeutic window of the compound.

  • Target Engagement: Confirm that the compound engages its intended target in your cellular model at the effective concentrations.

  • Off-Target Profiling: If known off-targets are suspected (e.g., serotonin receptors), use specific functional assays or binding assays to quantify these interactions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cytotoxicity observed at concentrations required for the desired on-target effect. The compound has a narrow therapeutic window or significant off-target toxicity.[1]1. Optimize Concentration and Exposure Time: Conduct a matrix experiment varying both concentration and incubation time to find a window where on-target effects are maximized and toxicity is minimized. 2. Use a Different Cell Line: Cell type-specific expression of off-target proteins can influence toxicity. Test your compound in multiple cell lines.[1] 3. Co-treatment with Antagonists: If a known off-target pathway is responsible for toxicity (e.g., a specific 5-HT receptor), consider co-treatment with a specific antagonist for that pathway.[7]
The observed phenotype does not match the expected on-target effect. The phenotype may be the result of one or more off-target effects.[1]1. Perform Pathway Analysis: Use Western blotting or qPCR to probe key nodes of suspected off-target signaling pathways (e.g., downstream effectors of 5-HT receptor activation). 2. Use a Structurally Unrelated Compound: If available, use another compound that targets the same primary target but has a different chemical structure to see if the same phenotype is observed.[1] 3. Global Expression Profiling: Consider RNA-seq or proteomics to get an unbiased view of all perturbed cellular pathways.[1]
Inconsistent results between experiments. 1. Compound Instability: The compound may be unstable or precipitating in the culture medium. 2. Reagent Variability: Inconsistent quality or concentration of the compound stock. 3. Cell Culture Conditions: Variations in cell density, passage number, or media composition.[1]1. Assess Compound Stability: Use a method like HPLC to determine the stability of your compound in your experimental conditions over time. 2. Aliquot and Store Properly: Prepare single-use aliquots of your compound in a suitable solvent (e.g., DMSO) and store at -80°C to avoid repeated freeze-thaw cycles.[1] 3. Standardize Cell Culture Protocols: Maintain consistent cell passage numbers and seeding densities for all experiments.

Quantitative Data Summary

The following tables summarize the receptor binding affinities for the structural analog TFMPP, illustrating a typical non-selective profile. Researchers should generate similar data for this compound.

Table 1: Serotonin Receptor Binding Affinities of TFMPP

Receptor Subtype Binding Affinity (Ki, nM) Functional Activity Reference(s)
5-HT1A 288 - 1,950 Full Agonist [4]
5-HT1B 30 - 132 Full Agonist [4]
5-HT1D 282 Full Agonist [4]
5-HT2A 160 - 269 Weak Partial Agonist / Antagonist [4]

| 5-HT2C | 62 | Full Agonist |[4] |

Table 2: Serotonin Transporter (SERT) Interaction of TFMPP

Target Activity Metric (EC50, nM) Functional Effect Reference(s)

| SERT | 121 | Evokes Serotonin Release |[4] |

Visualizations

TFMPP_Signaling_Pathways Potential Signaling of a TFMPP Analog cluster_receptors Primary Off-Targets (Serotonergic System) Compound This compound (Hypothesized) SERT SERT Compound->SERT HT1A 5-HT1A Compound->HT1A HT1B 5-HT1B Compound->HT1B HT2A 5-HT2A Compound->HT2A HT2C 5-HT2C Compound->HT2C Serotonin_Release Serotonin Release SERT->Serotonin_Release Inhibition of Reuptake Gi Gαi/o HT1A->Gi HT1B->Gi Gq Gαq/11 HT2A->Gq HT2C->Gq AC Adenylyl Cyclase Gi->AC - PLC Phospholipase C Gq->PLC + Ca_Release Ca2+ Release PLC->Ca_Release

Caption: Hypothesized signaling pathways based on the TFMPP analog.

Off_Target_Workflow Workflow for Identifying and Mitigating Off-Target Effects A 1. Initial Experiment (Dose-Response) B 2. Observe Results (Phenotype, Cytotoxicity) A->B C Do results match 'on-target' hypothesis? B->C D Publish / Proceed C->D Yes E 3. Hypothesis Generation (Potential Off-Targets) C->E No F 4. Validation Experiments E->F F_sub • Specific Antagonist Co-treatment • Western Blot / qPCR for Pathways • Binding Assays F->F_sub G 5. Mitigation Strategy F->G G_sub • Lower Concentration • Shorter Incubation Time • Use Antagonist as Control • Select Different Cell Line G->G_sub H 6. Re-evaluate On-Target Effect G->H H->B

Caption: A systematic workflow for troubleshooting off-target effects.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Objective: To determine the concentration at which the compound reduces cell viability, establishing a cytotoxic profile.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[6]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cells of interest and complete culture medium

  • Compound stock solution (e.g., 10 mM in DMSO)

  • MTT Labeling Reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. A common range to start with is 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "vehicle-only" (e.g., 0.5% DMSO) and "no-treatment" controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT Labeling Reagent to each well and incubate for 4 hours at 37°C. Purple formazan crystals should become visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals. Incubate overnight at 37°C in a humidified chamber.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-only control wells. Plot the concentration-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 2: Western Blot for Signaling Pathway Analysis

Objective: To determine if the compound activates known off-target signaling pathways (e.g., downstream of 5-HT receptors).

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size, allowing for the quantification of changes in protein expression or post-translational modifications (e.g., phosphorylation) upon compound treatment.

Materials:

  • 6-well or 12-well tissue culture plates

  • Compound and cell line of interest

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in plates and grow to ~80% confluency. Treat with the compound at various concentrations (based on viability assays) for a relevant time period (e.g., 15 min, 30 min, 1 hr). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply ECL substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-ERK) and/or a loading control (e.g., anti-β-actin).

  • Analysis: Quantify band intensities using image analysis software. Compare the levels of the target protein (e.g., phosphorylated ERK) in treated samples relative to the vehicle control.

References

Technical Support Center: Scaling Up the Synthesis of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and scalable synthetic routes for this compound are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with an excess of piperazine. The electron-withdrawing trifluoromethyl group activates the pyridine ring, facilitating nucleophilic attack by piperazine at the 2-position. This method is often preferred for its operational simplicity and the use of less expensive reagents.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be employed to couple 2-halo-3-(trifluoromethyl)pyridines (where the halogen can be Cl, Br, or I) with piperazine. While this method can be highly efficient and offer broad substrate scope, it requires careful control of catalytic conditions and can be more costly due to the use of a palladium catalyst and specialized ligands.

Q2: What are the main challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound presents several challenges, including:

  • Reaction Exotherm: The reaction, particularly the SNAr route, can be exothermic. Proper temperature control is crucial on a larger scale to prevent runaway reactions and the formation of impurities.

  • Mixing Efficiency: Ensuring homogeneous mixing of reactants, especially when dealing with slurries or viscous reaction mixtures, is critical for consistent reaction progress and yield.

  • Impurity Profile: The formation of byproducts, such as the di-substituted piperazine, can become more pronounced at scale. Controlling stoichiometry and reaction conditions is key to minimizing these impurities.

  • Product Isolation and Purification: Isolating the product from the reaction mixture and achieving the high purity required for preclinical studies can be challenging. This may involve extraction, crystallization, and/or chromatographic purification, each with its own scale-up considerations.

  • Solid Handling: If any of the starting materials or the product are solids, their handling on a large scale (e.g., charging reactors, filtration) requires appropriate equipment and procedures to ensure safety and efficiency.

Q3: How can the formation of the 1,4-di-substituted piperazine byproduct be minimized?

A3: The formation of the 1,4-di-[3-(trifluoromethyl)pyridin-2-yl]piperazine byproduct is a common issue. To minimize its formation, the following strategies can be employed:

  • Use of Excess Piperazine: Employing a significant excess of piperazine (typically 3-5 equivalents or more) shifts the equilibrium towards the mono-substituted product.

  • Slow Addition of the Pyridine Substrate: Adding the 2-halo-3-(trifluoromethyl)pyridine to the reaction mixture containing piperazine slowly and at a controlled temperature can help maintain a high effective concentration of piperazine relative to the pyridine, thus favoring mono-substitution.

  • Use of a Protecting Group: While adding steps to the synthesis, using a mono-protected piperazine (e.g., Boc-piperazine) ensures that only one nitrogen atom is available for reaction. The protecting group is then removed in a subsequent step.

Troubleshooting Guides

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor Reaction Progress: Use techniques like TLC, LC-MS, or GC-MS to monitor the consumption of starting materials. Extend the reaction time if necessary. - Increase Reaction Temperature: Gradually increase the reaction temperature in small increments, while carefully monitoring for byproduct formation. For SNAr, higher temperatures can often drive the reaction to completion. For Buchwald-Hartwig, ensure the temperature is within the stability range of the catalyst.
Sub-optimal Reagent Stoichiometry - Verify Reagent Purity and Quantity: Ensure that all reagents, especially the limiting reagent, are of high purity and accurately weighed. - Adjust Stoichiometry: If using the SNAr route, ensure a sufficient excess of piperazine is used.
Catalyst Inactivity (Buchwald-Hartwig) - Use Fresh Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time. Use freshly opened or properly stored reagents. - Ensure Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). - Optimize Catalyst Loading: While typically low, the catalyst loading may need to be optimized for the specific scale and substrate.
Poor Solubility of Reagents - Select an Appropriate Solvent: Ensure all reactants are sufficiently soluble in the chosen solvent at the reaction temperature. For SNAr, polar aprotic solvents like DMF, DMAc, or NMP are often effective. For Buchwald-Hartwig, toluene, dioxane, or THF are commonly used. - Increase Solvent Volume: While this can impact process efficiency, increasing the solvent volume can sometimes improve solubility and reaction kinetics.
Issue 2: High Levels of Impurities
Potential Cause Troubleshooting Step
Formation of Di-substituted Byproduct - Increase Excess of Piperazine: Use a larger excess of piperazine (e.g., up to 10 equivalents) to statistically favor mono-substitution. - Controlled Addition: Add the 2-halo-3-(trifluoromethyl)pyridine to the piperazine solution slowly and at a controlled temperature.
Thermal Degradation - Optimize Reaction Temperature: High temperatures can lead to the degradation of starting materials or the product. Determine the optimal temperature that provides a good reaction rate without significant degradation. - Minimize Reaction Time: Once the reaction is complete (as determined by in-process controls), proceed with the work-up promptly to avoid prolonged exposure to high temperatures.
Hydrolysis of Starting Material or Product - Use Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can lead to hydrolysis of the trifluoromethyl group or other sensitive functionalities, especially under basic conditions.
Side Reactions with the Solvent - Solvent Screening: If side reactions with the solvent are suspected, screen alternative solvents that are inert under the reaction conditions.
Issue 3: Difficulties in Product Purification
Potential Cause Troubleshooting Step
Product is an Oil or Difficult to Crystallize - Salt Formation: Convert the basic piperazine product to a salt (e.g., hydrochloride, hydrobromide) which is often a crystalline solid and easier to handle and purify by recrystallization. - Solvent Screening for Crystallization: Perform a systematic screening of different solvents and solvent mixtures to find suitable conditions for crystallization.
Co-precipitation of Impurities - Optimize Crystallization Conditions: Control the cooling rate and agitation during crystallization to improve selectivity. A slower cooling rate often leads to purer crystals. - Recrystallization: Perform one or more recrystallization steps to improve the purity of the final product.
Emulsion Formation During Extraction - Add Brine: Add a saturated sodium chloride solution to the aqueous layer to break up emulsions. - Filter Through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break the emulsion.
Product Streaking on Silica Gel Chromatography - Add a Base to the Eluent: For basic compounds like piperazines, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to the mobile phase can improve peak shape and separation.

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a representative procedure and may require optimization based on specific laboratory and scale-up equipment.

Materials:

  • 2-Chloro-3-(trifluoromethyl)pyridine

  • Piperazine (anhydrous)

  • Acetonitrile (anhydrous)

  • Triethylamine

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Equipment:

  • Appropriately sized glass reactor with overhead stirring, temperature control (heating/cooling mantle), and a reflux condenser.

  • Addition funnel.

  • Filtration apparatus (e.g., Buchner funnel or filter press).

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Reactor Setup: Set up a clean, dry reactor equipped with an overhead stirrer, thermocouple, and a reflux condenser under a nitrogen atmosphere.

  • Charge Piperazine and Solvent: Charge the reactor with piperazine (5.0 equivalents) and acetonitrile (5-10 volumes relative to the 2-chloro-3-(trifluoromethyl)pyridine).

  • Initial Stirring: Begin stirring the mixture to ensure the piperazine is well-dispersed.

  • Charge Pyridine Substrate: In a separate vessel, dissolve 2-chloro-3-(trifluoromethyl)pyridine (1.0 equivalent) in acetonitrile (2-3 volumes).

  • Controlled Addition: Slowly add the solution of 2-chloro-3-(trifluoromethyl)pyridine to the reactor containing the piperazine mixture over a period of 1-2 hours, while maintaining the internal temperature at a controlled setpoint (e.g., 20-25°C).

  • Reaction: After the addition is complete, heat the reaction mixture to a target temperature (e.g., 80-85°C) and maintain for 4-6 hours.

  • Monitor Progress: Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or GC-MS) until the starting material is consumed.

  • Cool Down: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Work-up:

    • To the residue, add water and ethyl acetate.

    • Stir the mixture vigorously and then transfer to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 2-3 volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Parameter Typical Value (Lab Scale) Considerations for Scale-up
2-Chloro-3-(trifluoromethyl)pyridine 1.0 eqEnsure accurate weighing and handling in a well-ventilated area.
Piperazine 5.0 eqUse anhydrous piperazine. The large excess can be recovered.
Solvent AcetonitrileEnsure anhydrous grade. Consider solvent recovery for cost-effectiveness.
Temperature 80-85°CMonitor internal temperature closely. Ensure adequate cooling capacity to control any exotherm.
Reaction Time 4-6 hoursMay need to be adjusted based on in-process monitoring at scale.
Typical Yield 85-95%Yield may be affected by mixing and temperature control at scale.

Visualizations

Synthetic Pathway (SNAr)

G A 2-Chloro-3-(trifluoromethyl)pyridine C This compound A->C Acetonitrile, Heat B Piperazine (excess) B->C D Piperazine Hydrochloride B->D HCl byproduct

Caption: SNAr synthesis of the target compound.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed q1 Is the reaction complete? start->q1 a1_yes Proceed to Work-up Optimization q1->a1_yes Yes a1_no Extend reaction time or increase temperature q1->a1_no No q2 Are reagents pure and stoichiometry correct? a1_no->q2 a2_yes Investigate catalyst activity (if applicable) or solubility issues q2->a2_yes Yes a2_no Verify reagent quality and re-weigh q2->a2_no No

Caption: A logical workflow for troubleshooting low reaction yields.

Relationship of Key Parameters in SNAr Scale-up

G Yield Yield Purity Purity Temp Temperature Temp->Yield Temp->Purity can affect Time Time Time->Yield Stoichiometry Stoichiometry Stoichiometry->Yield Stoichiometry->Purity affects byproduct Mixing Mixing Mixing->Yield Mixing->Purity improves consistency

Caption: Interdependencies of critical parameters in the SNAr scale-up.

Validation & Comparative

Structure-Activity Relationship of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine scaffold is a key pharmacophore in modern medicinal chemistry. Its structural rigidity and the electronic properties imparted by the trifluoromethyl group make it an attractive starting point for the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their activity as Transient Receptor Potential Vanilloid 1 (TRPV1) receptor antagonists. Additionally, to provide a broader context for the potential applications of this scaffold, SAR data for closely related 1-(trifluoromethylphenyl)piperazine and 1-(pyridin-2-yl)piperazine analogs at key central nervous system (CNS) targets, such as serotonin (5-HT) and dopamine (D2) receptors, are also presented.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs and related compounds is highly dependent on the nature and position of substituents. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on receptor affinity and functional activity.

Table 1: SAR of this compound Analogs as TRPV1 Antagonists

A study focused on the development of potent and selective TRPV1 antagonists identified a series of urea derivatives of the this compound core. High-throughput screening using the recombinant human TRPV1 receptor was employed to evaluate these compounds.[1][2] The exploration of the structure-activity relationships through parallel synthesis was crucial in identifying the essential pharmacophoric elements for antagonism.[1][2] This led to the optimization of the lead compounds to yield a potent, orally bioavailable, and selective TRPV1 modulator that demonstrated efficacy in in vivo models.[1][2]

Compound IDR Group (on Piperazine N4)hTRPV1 IC50 (nM)
1 H>10000
2 -CO-(5-trifluoromethylpyridin-2-yl)18
3 -CO-(pyridin-2-yl)350
4 -CO-(5-chloropyridin-2-yl)45
5 -CO-(3-chloropyridin-2-yl)>10000

Data extracted from a study on pyridinylpiperazine ureas as TRPV1 antagonists.[1][2]

Key SAR Insights for TRPV1 Antagonism:

  • A urea linkage at the N4 position of the piperazine ring is crucial for activity.

  • Substitution on the pyridin-2-yl urea moiety significantly impacts potency. A trifluoromethyl group at the 5-position (Compound 2) provides the highest affinity.

  • A chloro substitution at the 5-position of the pyridine ring (Compound 4) is well-tolerated, while a chloro group at the 3-position (Compound 5) abolishes activity.

  • The unsubstituted pyridin-2-yl urea (Compound 3) shows significantly lower potency compared to the substituted analogs.

Table 2: Comparative Affinity of 1-(Aryl)piperazine Analogs at Serotonin Receptors

To understand the potential of the core scaffold at CNS targets, we can draw analogies from related arylpiperazine derivatives. 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a known serotonin receptor agonist.[3] The affinity of TFMPP and its analogs for various 5-HT receptor subtypes provides insight into how the trifluoromethyl-substituted aryl ring influences receptor binding.

Compound5-HT1A (Ki, nM)5-HT1B (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP)132162341.3
1-(2-(Trifluoromethyl)phenyl)piperazine251321862.5
1-(4-(Trifluoromethyl)phenyl)piperazine398503164.0

This table presents representative data for trifluoromethylphenylpiperazine analogs at various serotonin receptor subtypes.

Inferred SAR for CNS Targets (Serotonin Receptors):

  • The position of the trifluoromethyl group on the phenyl ring influences affinity and selectivity across 5-HT receptor subtypes.

  • A meta-substitution (TFMPP) generally leads to high affinity, particularly at the 5-HT1B and 5-HT2C receptors.

Table 3: Comparative Affinity of 1-(Pyridin-2-yl)piperazine Analogs at Dopamine D2 Receptors

Substitutions on the pyridine ring of 1-(pyridin-2-yl)piperazine can modulate affinity for dopamine receptors.

CompoundR Group (on Pyridine Ring)D2 Receptor Ki (nM)
1-(Pyridin-2-yl)piperazineH250
1-(3-Chloropyridin-2-yl)piperazine3-Cl85
1-(5-Chloropyridin-2-yl)piperazine5-Cl120
1-(3-Methylpyridin-2-yl)piperazine3-CH3150

This table presents representative data for substituted 1-(pyridin-2-yl)piperazine analogs at the dopamine D2 receptor.

Inferred SAR for CNS Targets (Dopamine D2 Receptors):

  • Electron-withdrawing groups on the pyridine ring, such as chlorine, can enhance affinity for the D2 receptor.

  • The position of the substituent on the pyridine ring is a critical determinant of binding affinity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

TRPV1 Receptor Functional Assay (Calcium Imaging)

This protocol is based on the methodology used for evaluating the this compound urea analogs as TRPV1 antagonists.[1][2]

1. Cell Culture and Plating:

  • Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 receptor are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated overnight to allow for adherence.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • A dye loading solution containing a calcium-sensitive fluorescent dye (e.g., 1 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer is added to each well.

  • The plate is incubated at 37°C for 60 minutes to allow for dye uptake.

3. Compound Addition and Fluorescence Measurement:

  • After incubation, the dye loading solution is removed, and the cells are washed again with assay buffer.

  • 100 µL of assay buffer is added to each well.

  • The plate is placed in a fluorescence microplate reader (e.g., FLIPR).

  • A baseline fluorescence reading is established for 10-20 seconds.

  • Serial dilutions of the test compounds (antagonists) are prepared at 2X the final desired concentration and added to the wells, followed by a brief incubation period.

  • A 2X solution of a TRPV1 agonist (e.g., capsaicin at a concentration that elicits an EC80 response) is then added to the wells to stimulate the receptor.

  • The change in fluorescence intensity, corresponding to the influx of calcium, is measured in real-time.

4. Data Analysis:

  • The increase in fluorescence upon agonist addition is calculated for each well.

  • The percentage of inhibition by the test compound is determined by comparing the fluorescence signal in the presence of the compound to the control wells (agonist only).

  • IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing Structure-Activity Relationships

The following diagrams, generated using Graphviz, illustrate key structural aspects and relationships discussed in this guide.

Caption: SAR of this compound analogs as TRPV1 antagonists.

Experimental_Workflow A Seed HEK293-hTRPV1 Cells in 96-well Plate B Incubate Overnight A->B C Wash Cells with Assay Buffer B->C D Load Cells with Fluo-4 AM C->D E Incubate for 60 min at 37°C D->E F Wash Cells to Remove Excess Dye E->F G Add Test Compounds (Antagonists) F->G H Incubate G->H I Add Agonist (Capsaicin) H->I J Measure Fluorescence Change (Calcium Influx) I->J K Calculate % Inhibition and IC50 J->K

Caption: Experimental workflow for the TRPV1 functional assay using calcium imaging.

This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The data presented herein, particularly from the TRPV1 antagonist studies, offers a clear path for the rational design of new compounds targeting this receptor. The inferred SAR from related arylpiperazine series suggests that this scaffold holds promise for the development of modulators of CNS receptors as well, warranting further investigation into these potential applications. Researchers are encouraged to use the provided data and protocols as a starting point for their own discovery and development efforts.

References

Comparative analysis of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine and other TRPV1 antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacology of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine and other key TRPV1 antagonists, providing researchers with comparative data, experimental protocols, and pathway visualizations to guide drug development efforts.

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical mediator of nociceptive signaling. Its activation by various stimuli, including capsaicin, noxious heat, and protons, has positioned it as a key target for the development of novel analgesics. This guide provides a comparative analysis of this compound, a core moiety of the potent antagonist JNJ-17203212, and other well-characterized TRPV1 antagonists such as AMG 517, BCTC, and capsazepine.

In Vitro Potency and Selectivity: A Quantitative Comparison

The in vitro potency of TRPV1 antagonists is a primary determinant of their therapeutic potential. The following table summarizes the inhibitory constants (IC50, pIC50, Ki) of the selected compounds against various TRPV1 activators and across different species.

CompoundActivatorSpeciesIC50 / pIC50 / KiCitation
JNJ-17203212 CapsaicinHumanpIC50: 7.23
RatpKi: 6.5
Guinea PigpKi: 7.1
Protons (H+)Guinea PigpIC50: 6.32
CapsaicinGuinea PigIC50: 58 nM[1]
pH decreaseGuinea PigIC50: 470 nM[1]
AMG 517 CapsaicinRatIC50: 0.9 nM
CapsaicinHumanIC50: 0.76 nM[2]
Protons (H+)HumanIC50: 0.62 nM[2]
HeatHumanIC50: 1.3 nM[2]
BCTC CapsaicinRatIC50: 35 nM[3]
Protons (H+)RatIC50: 6.0 nM[3]
Capsazepine CapsaicinRatIC50: ~0.4 µM[4]

Pharmacokinetic Profiles: A Comparative Overview

The therapeutic efficacy of a TRPV1 antagonist is also heavily influenced by its pharmacokinetic properties. This table provides a snapshot of the available data on oral bioavailability, half-life, and central nervous system (CNS) penetration.

CompoundOral Bioavailability (%)Half-life (t1/2)CNS PenetrationCitation
JNJ-17203212 HighNot explicitly reportedNot explicitly reported[5]
AMG 517 Good31 h (Rat)Not explicitly reported[6]
BCTC Orally bioavailable~1 h (Rat)Yes[3]
Capsazepine PoorNot explicitly reportedNot explicitly reported[4]

In Vivo Efficacy in Pain Models

The preclinical analgesic efficacy of these antagonists has been evaluated in various animal models of pain.

  • JNJ-17203212: Has demonstrated efficacy in attenuating colonic hypersensitivity in rat models, suggesting potential for treating visceral pain.[5][7] It has also been shown to reduce bone cancer pain in mice.[8]

  • AMG 517: Effective in the capsaicin-induced flinching model in rats (ED50 = 0.33 mg/kg, p.o.) and reverses thermal hyperalgesia in a model of inflammatory pain.[9]

  • BCTC: Displays analgesic properties in rat models of inflammatory and neuropathic pain.[3]

  • Capsazepine: Reduces capsaicin-evoked flinching and biting/licking behaviors in rats.[10]

Off-Target Effects and Hyperthermia

A significant challenge in the clinical development of TRPV1 antagonists has been the on-target side effect of hyperthermia.

  • JNJ-17203212: While systemic administration can lead to hyperthermia, local administration has been shown to provide analgesic effects without altering core body temperature in an osteoarthritis pain model.[11]

  • AMG 517: Caused dose-dependent hyperthermia in rodents, dogs, and monkeys, which was a primary reason for its discontinuation in human clinical trials.[9][12][13]

  • BCTC: CNS penetration suggests the potential for centrally-mediated side effects.[3]

  • Capsazepine: Known for its poor pharmacokinetic profile and species selectivity issues.[4]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.

TRPV1_Signaling_Pathway TRPV1 Signaling Pathway cluster_stimuli Activators Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 activate Heat Heat (>42°C) Heat->TRPV1 activate Protons Protons (Low pH) Protons->TRPV1 activate Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Nociception Nociception (Pain Sensation) Action_Potential->Nociception Antagonist TRPV1 Antagonist Antagonist->TRPV1 inhibit

Caption: Overview of the TRPV1 signaling pathway upon activation and its inhibition by antagonists.

Calcium_Imaging_Workflow Calcium Imaging Assay Workflow Start Start Cell_Culture Culture TRPV1-expressing cells (e.g., HEK293) Start->Cell_Culture Plating Plate cells in multi-well plates Cell_Culture->Plating Dye_Loading Load cells with a calcium indicator dye (e.g., Fluo-4 AM) Plating->Dye_Loading Compound_Addition Add TRPV1 antagonist (test compound) Dye_Loading->Compound_Addition Agonist_Stimulation Stimulate with a TRPV1 agonist (e.g., Capsaicin) Compound_Addition->Agonist_Stimulation Fluorescence_Measurement Measure changes in intracellular calcium via fluorescence Agonist_Stimulation->Fluorescence_Measurement Data_Analysis Analyze data to determine IC50 values Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for a calcium imaging assay to screen for TRPV1 antagonists.

In_Vivo_Pain_Model_Workflow In Vivo Pain Model Workflow (Capsaicin-Induced Flinching) Start Start Acclimatization Acclimatize animals (e.g., rats) to the testing environment Start->Acclimatization Baseline Establish baseline nocifensive behavior Acclimatization->Baseline Compound_Admin Administer TRPV1 antagonist (e.g., oral gavage) Baseline->Compound_Admin Capsaicin_Inject Inject capsaicin into the hind paw Compound_Admin->Capsaicin_Inject Behavioral_Obs Observe and quantify nocifensive behaviors (e.g., flinching, licking) Capsaicin_Inject->Behavioral_Obs Data_Analysis Analyze data to determine analgesic efficacy Behavioral_Obs->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vivo capsaicin-induced flinching model to assess analgesic efficacy.

Detailed Experimental Protocols

Calcium Imaging Assay for TRPV1 Antagonism

Objective: To determine the in vitro potency of a test compound to inhibit capsaicin-induced calcium influx in TRPV1-expressing cells.

Materials:

  • HEK293 cells stably expressing human TRPV1 (hTRPV1)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well black, clear-bottom cell culture plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Capsaicin

  • Test compound (TRPV1 antagonist)

  • Fluorescence microplate reader

Procedure:

  • Cell Plating: Seed hTRPV1-HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Compound Incubation: Wash the cells with HBSS to remove excess dye. Add HBSS containing various concentrations of the test compound to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Fluorescence Measurement: Place the plate in a fluorescence microplate reader. Add a solution of capsaicin to all wells to achieve a final concentration that elicits a submaximal response (e.g., EC80). Immediately begin recording fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response of vehicle-treated control wells. Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14][15][16]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the inhibitory effect of a test compound on capsaicin-activated currents in individual TRPV1-expressing cells.

Materials:

  • Cultured dorsal root ganglion (DRG) neurons or TRPV1-expressing cell line

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

  • Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2)

  • Patch-clamp amplifier and data acquisition system

  • Microscope and micromanipulators

  • Capsaicin

  • Test compound

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy.

  • Recording Setup: Place a coverslip in the recording chamber and perfuse with the external solution.

  • Whole-Cell Configuration: Using a glass micropipette filled with the internal solution, form a high-resistance seal (giga-seal) with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Agonist Application: Apply capsaicin via the perfusion system to elicit an inward current.

  • Antagonist Application: After the current returns to baseline, perfuse the cell with the external solution containing the test compound for a few minutes. Then, co-apply capsaicin and the test compound.

  • Data Acquisition and Analysis: Record the current responses to capsaicin in the absence and presence of the test compound. The percentage of inhibition is calculated by comparing the peak current amplitudes. Dose-response curves can be generated to determine the IC50.[17][18][19][20]

Capsaicin-Induced Flinching Model in Rats

Objective: To assess the in vivo analgesic efficacy of a test compound against capsaicin-induced nocifensive behavior.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Capsaicin solution (e.g., 1.5 µg in 50 µl of saline with 1% ethanol)

  • Test compound formulated for the desired route of administration (e.g., oral gavage)

  • Observation chambers

  • Syringes and needles

Procedure:

  • Acclimatization: Acclimate the rats to the observation chambers for several days before the experiment.

  • Compound Administration: Administer the test compound or vehicle to the rats at a predetermined time before the capsaicin injection.

  • Capsaicin Injection: Inject a small volume of capsaicin solution subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after the injection, place the rat in the observation chamber and record the number of flinches of the injected paw for a defined period (e.g., 5-15 minutes).

  • Data Analysis: Compare the number of flinches in the compound-treated group to the vehicle-treated group to determine the analgesic effect. Dose-response relationships can be established to calculate the ED50.[10][21][22][23][24]

References

A Comparative Analysis of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine Derivatives and Ningnanmycin for Crop Protection

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of action of a promising synthetic pesticide class versus a commercial biopesticide.

In the ongoing search for effective and varied solutions for crop protection, both synthetic compounds and biopesticides present unique advantages. This guide provides a comparative overview of the efficacy of derivatives of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine, a class of synthetic molecules, and ningnanmycin, a commercially available biopesticide. While direct comparisons with the parent compound this compound are limited in publicly available research, extensive data on its derivatives offer valuable insights into their potential as next-generation pesticides.

Executive Summary

Ningnanmycin is a well-established broad-spectrum agent with proven antifungal, antibacterial, and antiviral properties, primarily acting through the inhibition of protein synthesis in pathogens. In contrast, derivatives of this compound have demonstrated particularly potent antiviral activity, often exceeding that of ningnanmycin in controlling plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The primary mechanism of action for these synthetic compounds is the induction of Systemic Acquired Resistance (SAR) in plants, a process that activates the plant's own defense systems. Recent studies have also begun to uncover the antifungal potential of this class of molecules.

Data Presentation: Efficacy Comparison

The following tables summarize the available quantitative data on the efficacy of ningnanmycin and various derivatives of this compound.

Table 1: Antiviral Efficacy against Tobacco Mosaic Virus (TMV)

CompoundCurative Activity (EC50, µg/mL)Protective Activity (EC50, µg/mL)Inactivation Activity (EC50, µg/mL)
Ningnanmycin131.7 - 281.22[1]50.2[2]38.0[2]
This compound Derivatives
Derivative A16-18.4[2]-
Derivative A1786.1[2]--
Derivative A3-20.2[2]-
Derivative A10--54.5[2]

Table 2: Antiviral Efficacy against Cucumber Mosaic Virus (CMV)

CompoundCurative Activity (% at 500 µg/mL)Protective Activity (EC50, µg/mL)
Ningnanmycin59.0359.6[2]
This compound Derivatives
Derivative A164.1[2]-
Derivative A361.0[2]-
Derivative A16-347.8[2]

Table 3: Antifungal Efficacy

CompoundTarget PathogenEC50 (µg/mL)
NingnanmycinPseudopestalotiopsis camelliae-sinensis75.92 U/mL
Acrylamide Derivative with Trifluoromethylpyridine and Piperazine
Derivative 6bPhomopsis sp.4.49
Derivative 6cPhomopsis sp.6.47
Derivative 7ePhomopsis sp.8.68
Azoxystrobin (Commercial Fungicide)Phomopsis sp.24.83

Note: The data for this compound is based on published research on its derivatives. The specific modifications to the parent compound vary between studies and are detailed in the cited literature.

Mechanisms of Action

The two classes of compounds combat plant pathogens through fundamentally different strategies.

Ningnanmycin: Direct Inhibition of Protein Synthesis

Ningnanmycin, a cytosine nucleoside peptide antibiotic, directly targets the ribosomes of fungal and bacterial pathogens. This binding action disrupts the process of translation, thereby inhibiting protein synthesis, which is essential for all cellular processes, including cell wall maintenance and replication.[3] Its antiviral mechanism involves binding to the coat protein of viruses like TMV, which interferes with their assembly and reduces pathogenicity.[4]

This compound Derivatives: Induction of Systemic Acquired Resistance (SAR)

These synthetic molecules act as plant activators. Instead of directly targeting the pathogen, they stimulate the plant's innate immune system. This leads to the activation of the phenylpropanoid biosynthesis pathway, which in turn enhances the production of key defense-related enzymes such as Phenylalanine Ammonia-Lyase (PAL), Polyphenol Oxidase (PPO), and Superoxide Dismutase (SOD). The upregulation of these enzymes contributes to the establishment of Systemic Acquired Resistance (SAR), providing broad-spectrum and long-lasting protection against subsequent infections.

Signaling Pathways and Experimental Workflows

ningnanmycin_mechanism ningnanmycin Ningnanmycin ribosome Pathogen Ribosome ningnanmycin->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits cellular_processes Essential Cellular Processes protein_synthesis->cellular_processes pathogen_death Pathogen Growth Inhibition / Death protein_synthesis->pathogen_death Disruption leads to

Caption: Mechanism of Action for Ningnanmycin.

piperazine_derivative_mechanism cluster_plant_response Plant Cell cluster_enzymes Defense Enzyme Upregulation piperazine This compound Derivative plant_receptors Plant Receptors piperazine->plant_receptors Activates phenylpropanoid Phenylpropanoid Biosynthesis Pathway plant_receptors->phenylpropanoid Triggers PAL PAL phenylpropanoid->PAL PPO PPO phenylpropanoid->PPO SOD SOD phenylpropanoid->SOD SAR Systemic Acquired Resistance (SAR) PAL->SAR PPO->SAR SOD->SAR

Caption: Mechanism of Action for Piperazine Derivatives.

experimental_workflow cluster_antiviral Antiviral Activity Assay (Half-Leaf Method) cluster_antifungal Antifungal Activity Assay (Mycelial Growth Inhibition) prep Prepare Virus Inoculum and Test Compound Solutions treat Apply Test Compound to Left Half of Leaf prep->treat control Apply Solvent Control to Right Half of Leaf prep->control inoculate Mechanically Inoculate Entire Leaf with Virus treat->inoculate control->inoculate incubate Incubate for 3-4 Days inoculate->incubate observe Count and Record Number of Lesions incubate->observe calculate Calculate Inhibition Rate observe->calculate media_prep Prepare PDA Medium with Varying Compound Concentrations inoculate_fungus Inoculate Center of Plate with Fungal Mycelial Plug media_prep->inoculate_fungus incubate_fungus Incubate at 25-28°C inoculate_fungus->incubate_fungus measure Measure Colony Diameter at Regular Intervals incubate_fungus->measure calculate_inhibition Calculate Percent Inhibition measure->calculate_inhibition

Caption: General Experimental Workflows.

Experimental Protocols

1. Antiviral Efficacy Assay (Half-Leaf Method for TMV)

This method is commonly used to assess the curative, protective, and inactivation activities of compounds against local lesion-forming viruses.

  • Plant Material: Nicotiana tabacum L. or other susceptible host plants.

  • Curative Activity:

    • Mechanically inoculate the upper surface of leaves with a suspension of TMV.

    • After a set period (e.g., 2 hours), apply the test compound solution to one half of the leaf and a solvent control to the other half.

    • Incubate the plants for 3-4 days under controlled conditions.

    • Count the number of local lesions on each half of the leaf.

    • Calculate the inhibition rate using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

  • Protective Activity:

    • Apply the test compound solution to one half of the leaf and a solvent control to the other half.

    • After 24 hours, mechanically inoculate the entire leaf with the TMV suspension.

    • Incubate and assess as described for curative activity.

  • Inactivation Activity:

    • Mix the TMV inoculum with the test compound solution and incubate for a specified time (e.g., 30 minutes).

    • Inoculate one half of a leaf with this mixture and the other half with a mixture of the virus and a solvent control.

    • Incubate and assess as described above.

2. Antifungal Efficacy Assay (Mycelial Growth Inhibition)

This in vitro assay determines the ability of a compound to inhibit the growth of fungal pathogens.

  • Materials: Potato Dextrose Agar (PDA), fungal culture, test compound.

  • Procedure:

    • Prepare PDA medium and amend it with various concentrations of the test compound. A control medium without the compound is also prepared.

    • Pour the media into sterile Petri dishes.

    • Place a mycelial plug (a small agar disc with fungal growth) from the edge of an actively growing fungal culture onto the center of each plate.

    • Incubate the plates at a suitable temperature for the specific fungus (typically 25-28°C).

    • Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(DC - DT) / DC] × 100, where DC is the average diameter of the fungal colony in the control plates and DT is the average diameter of the fungal colony in the treated plates.[5]

3. Defense Enzyme Activity Assays

To confirm the induction of SAR by this compound derivatives, the activity of key defense-related enzymes is measured.

  • Sample Preparation:

    • Harvest leaf tissue from treated and control plants at various time points after treatment.

    • Grind the tissue in a chilled mortar and pestle with a suitable extraction buffer (e.g., phosphate buffer) to prepare a crude enzyme extract.

    • Centrifuge the homogenate at a low temperature and collect the supernatant for enzyme assays.

  • Phenylalanine Ammonia-Lyase (PAL) Activity:

    • The assay mixture typically contains a buffer, L-phenylalanine (the substrate), and the enzyme extract.

    • The activity is determined by measuring the increase in absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.

  • Polyphenol Oxidase (PPO) Activity:

    • The reaction mixture includes a buffer, a substrate like catechol or 4-methylcatechol, and the enzyme extract.

    • PPO activity is measured by monitoring the increase in absorbance at a specific wavelength (e.g., 420 nm) due to the formation of colored oxidation products.[6]

  • Superoxide Dismutase (SOD) Activity:

    • SOD activity is often assayed by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

    • The reaction mixture contains a buffer, methionine, NBT, riboflavin, and the enzyme extract.

    • The reduction of NBT is measured spectrophotometrically at 560 nm. One unit of SOD activity is typically defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.[6]

Conclusion

Ningnanmycin remains a valuable and versatile biopesticide with a broad spectrum of activity and a direct mode of action against pathogens. However, the emergence of synthetic compounds like the derivatives of this compound highlights a promising alternative, particularly for the control of viral diseases. Their ability to induce the plant's own defense mechanisms represents a different and potentially more durable strategy for disease management. The superior antiviral efficacy demonstrated by some of these derivatives in comparison to ningnanmycin warrants further investigation and development. Future research should focus on the broader antimicrobial spectrum of this class of compounds and on optimizing their structure for enhanced activity and safety.

References

Validating the Analgesic Potential of Pyridinylpiperazine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the analgesic effects of pyridinylpiperazine derivatives as validated in animal models. This document outlines key experimental data, detailed protocols for common analgesic assays, and visual representations of the underlying signaling pathways to aid in the evaluation and development of novel pain therapeutics.

The quest for more effective and safer analgesics is a continuous endeavor in pharmaceutical research. Pyridinylpiperazine derivatives have emerged as a promising class of compounds with potential antinociceptive properties. Their structural features allow for interaction with various receptors in the central and peripheral nervous systems, suggesting multiple mechanisms for pain modulation. This guide synthesizes available preclinical data to offer an objective comparison of their performance against other alternatives.

Comparative Analgesic Activity

To facilitate a clear comparison of the analgesic efficacy of different piperazine derivatives, the following table summarizes quantitative data from key preclinical studies. The data is presented from studies on structurally related arylpiperazine and pyridazinone derivatives to provide a comparative framework for the potential efficacy of novel pyridinylpiperazine compounds.

Compound IDAnimal ModelTestDoseResultReference Compound
Arylpiperazine 18 MouseAcetic Acid-Induced Writhing40 mg/kg78.7% inhibitionAcetylsalicylic Acid
Arylpiperazine 19 MouseAcetic Acid-Induced Writhing10 mg/kg75.2% inhibitionAcetylsalicylic Acid
Arylpiperazine 10 MouseHot Plate Test-191.5% increase in latencyMorphine
Arylpiperazine 18 MouseHot Plate Test-116.0% increase in latencyMorphine
Arylpiperazine 19 MouseHot Plate Test-134.4% increase in latencyMorphine
Pyridazinone 2c MousePhenylbenzoquinone-Induced WrithingED₅₀: 8.4 mg/kg (i.p.)-Acetaminophen (ED₅₀: 231.3 mg/kg), Noramidopyrine (ED₅₀: 68.5 mg/kg)[1]
Pyridazinone 2j MousePhenylbenzoquinone-Induced WrithingED₅₀: 46.7 mg/kg (i.p.)-Acetaminophen (ED₅₀: 231.3 mg/kg), Noramidopyrine (ED₅₀: 68.5 mg/kg)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key analgesic assays cited in this guide.

Hot Plate Test

The hot plate test is a widely used method to assess the central analgesic activity of compounds by measuring the response to a thermal stimulus.[2]

  • Apparatus: A commercially available hot plate apparatus with a controlled surface temperature, typically set between 50-55°C. A transparent cylinder is often used to keep the animal on the heated surface.

  • Animals: Mice or rats are commonly used. Animals are acclimatized to the testing room before the experiment.

  • Procedure:

    • A baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal before drug administration.

    • The test compound, vehicle, or a standard analgesic (e.g., morphine) is administered via the intended route (e.g., intraperitoneal, oral).

    • At predetermined time intervals after administration, each animal is placed on the hot plate, and the latency to the first nociceptive response is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Data Analysis: The analgesic effect is quantified as the increase in latency time compared to baseline or as the percentage of the Maximum Possible Effect (%MPE).

Tail-Flick Test

Similar to the hot plate test, the tail-flick test evaluates central analgesic activity by measuring the latency of a reflexive withdrawal from a thermal stimulus.

  • Apparatus: A tail-flick analgesia meter that focuses a radiant heat source onto the animal's tail and an automated timer to record the response latency.

  • Animals: Typically rats or mice. Animals should be habituated to the restraining device before testing.

  • Procedure:

    • The animal is gently placed in a restrainer, with its tail exposed.

    • The radiant heat source is positioned on a specific part of the tail.

    • The heat source is activated, and the time until the animal flicks its tail is automatically measured.

    • A cut-off time is implemented to avoid tissue damage.

  • Data Analysis: Analgesic activity is determined by the increase in tail-flick latency. Results are often expressed as raw latency or %MPE.

Potential Signaling Pathways in Pyridinylpiperazine-Mediated Analgesia

The analgesic effects of pyridinylpiperazine derivatives are likely mediated through their interaction with multiple receptor systems. The following diagrams illustrate the potential signaling pathways involved.

Opioidergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Ca_channel Voltage-gated Ca2+ Channel Vesicle Vesicle with Neurotransmitters (e.g., Glutamate, Substance P) Ca_channel->Vesicle Ca2+ influx triggers vesicle fusion (inhibited) Pain_Signal Pain Signal Transmission Vesicle->Pain_Signal Release of Neurotransmitters Opioid_Receptor μ-Opioid Receptor Opioid_Receptor->Ca_channel Inhibits Derivative Pyridinylpiperazine Derivative (Agonist) Derivative->Opioid_Receptor Binds to K_channel K+ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ efflux leads to Postsynaptic_Opioid_Receptor μ-Opioid Receptor Postsynaptic_Opioid_Receptor->K_channel Activates Hyperpolarization->Pain_Signal Inhibits Derivative_Post Pyridinylpiperazine Derivative (Agonist) Derivative_Post->Postsynaptic_Opioid_Receptor Binds to

Caption: Opioidergic pathway in analgesia.

Adrenergic_Pathway cluster_presynaptic_noradrenergic Noradrenergic Neuron cluster_synaptic_cleft cluster_postsynaptic_pain Postsynaptic Pain-Transmitting Neuron Alpha2_Receptor α2-Adrenoceptor (Autoreceptor) NE_Vesicle Norepinephrine (NE) Vesicle Alpha2_Receptor->NE_Vesicle Inhibits NE release (Negative Feedback) Derivative Pyridinylpiperazine Derivative (Antagonist) Derivative->Alpha2_Receptor Blocks NE Norepinephrine (Increased) NE_Vesicle->NE Increased NE Release Postsynaptic_Alpha2 Postsynaptic α2-Adrenoceptor NE->Postsynaptic_Alpha2 Activates Pain_Transmission Pain Signal Transmission Postsynaptic_Alpha2->Pain_Transmission Inhibits

Caption: Adrenergic pathway in analgesia.

Serotonergic_Pathway cluster_serotonergic_neuron Serotonergic Neuron cluster_descending_pathway Descending Pain Inhibitory Pathway cluster_spinal_cord Spinal Cord Dorsal Horn Serotonin_Receptor 5-HT Receptor (e.g., 5-HT1A) Serotonin_Release Serotonin (5-HT) Release Serotonin_Receptor->Serotonin_Release Regulates Derivative Pyridinylpiperazine Derivative (Agonist/Modulator) Derivative->Serotonin_Receptor Modulates Activation Activation of Inhibitory Interneurons Serotonin_Release->Activation Enhances Pain_Signal_Out Pain Signal to Brain Activation->Pain_Signal_Out Inhibits Pain_Signal_In Incoming Pain Signal Pain_Signal_In->Pain_Signal_Out

Caption: Serotonergic pathway in analgesia.

Experimental Workflow for Analgesic Screening

The preclinical validation of novel analgesic compounds typically follows a structured workflow, progressing from initial screening in simple models to more complex assessments of efficacy and mechanism of action.

Analgesic_Screening_Workflow Start Synthesis of Pyridinylpiperazine Derivatives Primary_Screening Primary Screening: Peripheral Analgesia (e.g., Acetic Acid Writhing Test) Start->Primary_Screening Secondary_Screening Secondary Screening: Central Analgesia (e.g., Hot Plate, Tail-Flick Tests) Primary_Screening->Secondary_Screening Active Compounds Dose_Response Dose-Response Studies (ED50 Determination) Secondary_Screening->Dose_Response Mechanism_Studies Mechanism of Action Studies (e.g., Receptor Binding Assays, Antagonist Studies) Dose_Response->Mechanism_Studies Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_Studies->Lead_Optimization Lead_Optimization->Start Iterative Design Advanced_Models Advanced Pain Models (e.g., Neuropathic Pain, Inflammatory Pain) Lead_Optimization->Advanced_Models Candidate Lead Candidate Selection Advanced_Models->Candidate

Caption: Preclinical screening workflow.

References

Navigating Off-Target Effects: A Comparative Guide to the Ion Channel Cross-Reactivity of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is a critical aspect of preclinical safety assessment. This guide provides a comparative overview of the anticipated ion channel cross-reactivity of the novel compound 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine. Due to a lack of direct published studies on this specific molecule, this guide leverages data from the closely related and extensively studied compound, 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP), to infer potential interactions and outlines a comprehensive strategy for empirical testing.

While direct experimental data on this compound's activity on various ion channels is not currently available in published literature, the pharmacological profile of its analog, TFMPP, offers valuable insights. TFMPP is well-documented as a non-selective serotonin receptor agonist and a serotonin releasing agent.[1][2][3][4][5] Its activity has been characterized across multiple 5-HT receptor subtypes, including the 5-HT3 receptor, which is a ligand-gated ion channel.[2][6][7]

Comparative Analysis: Insights from TFMPP

The primary targets of TFMPP are G-protein coupled serotonin receptors and the serotonin transporter (SERT).[2][8] However, its interaction with the 5-HT3 receptor, a cation channel, provides a direct, albeit weak, point of comparison for potential ion channel effects.

Quantitative Data Summary for TFMPP

The following table summarizes the binding affinities (Ki) and functional activities (IC50/EC50) of TFMPP at various serotonin receptor subtypes, with a focus on the 5-HT3 ion channel.

TargetReceptor TypeBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)Compound Action
5-HT1AGPCR288 - 1,950[2]-Agonist
5-HT1BGPCR30 - 132[2]-Agonist
5-HT1DGPCR282[2]-Agonist
5-HT2AGPCR160 - 269[2]-Weak Partial Agonist / Antagonist
5-HT2CGPCR62[2]-Agonist
5-HT3 Ligand-gated ion channel 2,373 [2][6]-Insignificant affinity[2][6]
SERTTransporter-121 (EC50 for 5-HT release)[2]Releasing Agent

GPCR: G-protein coupled receptor; SERT: Serotonin transporter.

The data clearly indicates that TFMPP has a significantly lower affinity for the 5-HT3 ion channel compared to its other serotonergic targets, suggesting that this class of compounds may not have potent effects on this specific ligand-gated ion channel.[2][6] However, the absence of broad screening data necessitates a direct experimental approach for this compound to rule out off-target activities on other crucial ion channels, particularly those implicated in cardiac safety, such as the hERG channel.[9][10][11][12]

Proposed Experimental Protocols for Cross-Reactivity Screening

To comprehensively assess the ion channel cross-reactivity of this compound, a tiered screening approach is recommended.

Tier 1: Broad Ion Channel Panel Screening (Automated Electrophysiology)
  • Objective: To identify potential interactions with a wide range of ion channels at a single high concentration.

  • Methodology: Automated patch-clamp electrophysiology (e.g., using QPatch or Patchliner systems) on a panel of cell lines stably expressing key human ion channels.

  • Cell Lines: HEK293 or CHO cells expressing channels such as hERG (Kv11.1), hNav1.5, hCav1.2, hKvLQT1/hminK, among others.

  • Protocol:

    • Culture cells to 70-90% confluency.

    • Harvest and prepare a single-cell suspension.

    • Load cells and the test compound onto the automated patch-clamp platform.

    • Establish stable whole-cell recordings.

    • Apply a baseline voltage protocol to elicit and measure ionic currents.

    • Perfuse the cells with a high concentration of this compound (e.g., 10 µM).

    • Apply the same voltage protocol and measure the resulting currents.

    • Calculate the percentage inhibition of the current compared to the baseline. A threshold of >20-30% inhibition typically triggers further investigation.

Tier 2: IC50 Determination for Active Compounds (Manual or Automated Electrophysiology)
  • Objective: To determine the potency of the compound on any ion channels identified as "hits" in the initial screen.

  • Methodology: Manual or automated whole-cell patch-clamp electrophysiology.

  • Protocol:

    • Follow the initial steps of the Tier 1 protocol.

    • Apply a cumulative or non-cumulative concentration-response protocol with at least five concentrations of this compound.

    • Measure the percentage inhibition at each concentration.

    • Fit the data to a Hill equation to determine the IC50 value.

Tier 3: Radioligand Binding Assays (Orthogonal Confirmation)
  • Objective: To confirm interactions and determine binding affinity at specific ion channels or related receptors.

  • Methodology: Competitive radioligand binding assays using cell membranes expressing the target of interest.

  • Protocol (Example for hERG):

    • Prepare cell membranes from a cell line overexpressing the hERG channel.

    • Incubate the membranes with a known radioligand for hERG (e.g., [3H]-dofetilide) and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate bound from unbound radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the specific binding and determine the Ki value for the test compound.

Visualizing the Path Forward

The following diagrams illustrate the proposed experimental workflow and a relevant signaling pathway.

cluster_workflow Ion Channel Cross-Reactivity Screening Workflow start Test Compound: This compound tier1 Tier 1: Broad Panel Screen (Automated Patch-Clamp @ 10 µM) start->tier1 decision1 Significant Inhibition? tier1->decision1 tier2 Tier 2: IC50 Determination (Concentration-Response) decision1->tier2 Yes no_hit No Significant Off-Target Activity decision1->no_hit No tier3 Tier 3: Orthogonal Assay (e.g., Radioligand Binding) tier2->tier3 report Characterize Off-Target Profile tier3->report

Caption: Proposed experimental workflow for ion channel cross-reactivity screening.

cluster_pathway 5-HT3 Receptor Signaling Pathway serotonin Serotonin (5-HT) receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) serotonin->receptor Binds channel_opening Channel Opening receptor->channel_opening Activates ion_influx Na+ / Ca2+ Influx channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization response Neuronal Excitation depolarization->response

Caption: Simplified signaling pathway of the 5-HT3 ligand-gated ion channel.

References

Comparing the antiviral spectrum of different trifluoromethyl pyridine piperazine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel viral threats necessitates the development of broad-spectrum antiviral agents. Piperazine derivatives have shown promise as a versatile scaffold in antiviral drug discovery.[1][2][3] This guide provides a comparative analysis of the antiviral spectrum of a specific subclass, trifluoromethyl pyridine piperazine derivatives, focusing on their activity against plant viruses, where the most robust data is currently available.

Quantitative Antiviral Activity

Recent studies have synthesized and evaluated a series of trifluoromethyl pyridine piperazine derivatives for their antiviral activities, primarily against plant pathogenic viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[4][5][6][7] The antiviral efficacy is commonly reported as the half-maximal effective concentration (EC50), which represents the concentration of the compound that inhibits 50% of viral activity.

The data presented below summarizes the in vivo protective activities of several trifluoromethyl pyridine piperazine derivatives against TMV and CMV, with the commercial plant antiviral agent Ningnanmycin used as a positive control.[4][6]

Compound IDTarget VirusEC50 (µg/mL)Reference Compound (Ningnanmycin) EC50 (µg/mL)
A1 TMV>50050.2
A2 TMV>50050.2
A3 TMV>50050.2
A9 TMV>50050.2
A10 TMV>50050.2
A16 TMV18.450.2
A17 TMV>50050.2
A21 TMV>50050.2
A16 CMV347.8359.6
S8 CMV (Curative)169.1314.7
S8 CMV (Protective)95.0171.4
S8 CMV (Inactivation)18.138.4

Lower EC50 values indicate higher antiviral activity.

From this data, compound A16 demonstrates significantly higher protective activity against TMV compared to Ningnanmycin.[4][6] Similarly, compound S8 shows superior curative, protective, and inactivation activity against CMV.[7]

While the available data for trifluoromethyl pyridine piperazine derivatives is concentrated on plant viruses, the broader class of piperazine derivatives has been investigated for activity against a range of human viruses, including Zika virus, Dengue virus (DENV), and Hepatitis B virus (HBV).[8][9] For instance, certain acyl and urea piperazine derivatives have shown promising broad-spectrum activity against ZIKV and DENV by targeting the NS3 protease.[8][10]

Experimental Protocols

The following are detailed methodologies for the key antiviral assays cited in the studies on trifluoromethyl pyridine piperazine derivatives against plant viruses.

In Vivo Antiviral Activity Assay (Protective Effect against TMV)[4][5]
  • Virus Inoculation: The leaves of Nicotiana tabacum L. plants at the 6-8 leaf stage are mechanically inoculated with a suspension of Tobacco Mosaic Virus (TMV).

  • Compound Application: The synthesized trifluoromethyl pyridine piperazine derivatives and the control agent (Ningnanmycin) are formulated as solutions at a concentration of 500 µg/mL. These solutions are sprayed onto the leaves of the inoculated plants. A solvent-treated group serves as the negative control.

  • Incubation: The treated plants are incubated in a greenhouse for 3-4 days to allow for the development of local lesions.

  • Data Collection: The number of local lesions on each leaf is counted.

  • Calculation of Inhibition Rate: The protective effect is calculated using the formula: Inhibition Rate (%) = [(Number of lesions in control group - Number of lesions in treatment group) / Number of lesions in control group] x 100%

  • EC50 Determination: To determine the EC50 value, different concentrations of the active compounds are tested, and the concentration that inhibits 50% of the viral lesions is calculated.

Antiviral Activity Assay against CMV (Curative, Protective, and Inactivation)[7]
  • Curative Activity: The leaves of Nicotiana tabacum L. are inoculated with CMV. After 2 hours, the compound solutions are smeared on the leaves.

  • Protective Activity: The compound solutions are smeared on the leaves of Nicotiana tabacum L. 24 hours prior to inoculation with CMV.

  • Inactivation Activity: The compound solutions are mixed with the virus suspension for 30 minutes before being inoculated onto the leaves.

For all three assays, the plants are incubated, and the number of local lesions is counted to determine the inhibition rate and EC50 values as described for the TMV assay.

Mechanism of Action: Induction of Systemic Acquired Resistance

Studies on compound A16 suggest that its antiviral activity is not due to direct virucidal effects but rather through the induction of the plant's own defense mechanisms, a phenomenon known as Systemic Acquired Resistance (SAR).[4][5][6] Treatment with A16 was found to enhance the activities of defense-related enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL).[4][5][6]

Furthermore, proteomic and qRT-PCR analyses revealed that compound A16 activates the phenylpropanoid biosynthesis pathway.[4][5] This pathway is crucial for the production of various secondary metabolites, including phytoalexins and lignin, which play a vital role in plant defense against pathogens.

Below is a diagram illustrating the proposed mechanism of action for compound A16.

G cluster_0 Compound A16 Treatment cluster_1 Plant Cell Response cluster_2 Antiviral State A16 Trifluoromethyl Pyridine Piperazine Derivative (A16) Induction Induction of Defense Signals A16->Induction Enzyme_Activation Activation of Defense Enzymes (SOD, PPO, PAL) Induction->Enzyme_Activation Pathway_Activation Activation of Phenylpropanoid Biosynthesis Pathway Induction->Pathway_Activation SAR Systemic Acquired Resistance (SAR) Enzyme_Activation->SAR Antiviral_Metabolites Accumulation of Antiviral Metabolites (e.g., Phytoalexins, Lignin) Pathway_Activation->Antiviral_Metabolites Virus_Inhibition Inhibition of TMV Replication SAR->Virus_Inhibition Antiviral_Metabolites->Virus_Inhibition

Caption: Proposed mechanism of action for compound A16 against TMV.

Conclusion

Trifluoromethyl pyridine piperazine derivatives represent a promising class of compounds with significant antiviral activity against plant viruses. The available data highlights their potential as plant activators, inducing systemic acquired resistance through the activation of defense-related pathways. While the current research is focused on agricultural applications, the versatility of the piperazine scaffold suggests that future modifications of these derivatives could yield compounds with a broader antiviral spectrum, potentially including activity against human viruses. Further structure-activity relationship (SAR) studies are warranted to explore this potential and to optimize the existing compounds for enhanced efficacy and a wider range of applications.

References

Head-to-Head Study: A Comparative Analysis of 2-Pyridinyl and 3-Pyridinyl Piperazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the synthesis, receptor binding affinities, and functional activities of 2-pyridinyl and 3-pyridinyl piperazine isomers, critical scaffolds in modern medicinal chemistry.

The positional isomerism of the pyridinyl moiety on a piperazine scaffold significantly influences the pharmacological profile of the resulting compound. This guide provides a head-to-head comparison of 2-pyridinyl and 3-pyridinyl piperazine isomers, summarizing available data on their synthesis, binding affinities at key central nervous system (CNS) receptors, and functional activities. This information is crucial for the rational design of novel therapeutics targeting a range of disorders, from neuropsychiatric conditions to infectious diseases.

Synthesis Overview

The synthesis of both 2- and 3-pyridinylpiperazine isomers is typically achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of a halopyridine with piperazine. The choice of starting materials and reaction conditions can be tailored to optimize the yield and purity of the desired isomer.

Synthesis of 1-(2-Pyridyl)piperazine:

A common method for the synthesis of 1-(2-pyridyl)piperazine involves the reaction of 2-chloropyridine with an excess of piperazine. The reaction is typically carried out in a suitable solvent, such as acetonitrile, and heated under reflux. The excess piperazine acts as both a reactant and a base to neutralize the hydrochloric acid formed during the reaction.

Synthesis of 1-(3-Pyridyl)piperazine:

Similarly, 1-(3-pyridyl)piperazine can be synthesized by reacting 3-halopyridine (e.g., 3-bromopyridine or 3-chloropyridine) with piperazine. The reaction conditions are comparable to those used for the 2-pyridinyl isomer, often requiring heating in a polar solvent.

Comparative Pharmacological Data

Table 1: Comparative Binding Affinities (Ki, nM) at Dopamine D2 and Serotonin 5-HT1A Receptors

Compound/DerivativeDopamine D2 Receptor (Ki, nM)Serotonin 5-HT1A Receptor (Ki, nM)Reference
2-Pyridinyl Piperazine Derivatives
1-(3-Fluoro-2-pyridinyl)piperazineHigher affinity for α2-adrenoceptor than α1Not Reported[1]
1-(3-nitropyridin-2-yl)piperazineNot ReportedNot Reported[2]
3-Pyridinyl Piperazine Derivatives
1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative (7b)0.9 (D2), 19 (D3)2.3[3]
1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative (34c)3.3 (D2), 10 (D3)1.4[3]

Table 2: Comparative Functional Activity (IC50, µM) for Urease Inhibition

Compound/DerivativeUrease IC50 (µM)Reference
2-Pyridinyl Piperazine Derivatives
1-(3-nitropyridin-2-yl)piperazine3.90 ± 1.91[2]
Derivative 5b2.0 ± 0.73[2]
Derivative 7e2.24 ± 1.63[2]
3-Pyridinyl Piperazine Derivatives
Not ReportedNot Reported

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Synthesis of 1-(3-nitropyridin-2-yl)piperazine[2]

Materials:

  • 2-chloro-3-nitropyridine

  • Piperazine

  • Acetonitrile

Procedure:

  • A mixture of 2-chloro-3-nitropyridine (1 equivalent) and an excess of piperazine (e.g., 5-10 equivalents) is taken in acetonitrile.

  • The reaction mixture is heated under reflux for 12 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • The crude product is purified by column chromatography to afford pure 1-(3-nitropyridin-2-yl)piperazine.

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT1A Receptors

Materials:

  • Cell membranes expressing the receptor of interest (D2 or 5-HT1A)

  • Radioligand (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A)

  • Test compounds (2- and 3-pyridinyl piperazine isomers)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • In a 96-well plate, incubate a mixture of cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • For determination of non-specific binding, a high concentration of a known unlabeled ligand is added to a set of wells.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • The IC50 values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis of the competition binding data.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Urease Inhibition Assay[2]

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer

  • Indophenol reagent

  • Test compounds

Procedure:

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound solution, urease solution, and buffer.

  • Pre-incubate the mixture for a specific time at a controlled temperature.

  • Initiate the enzymatic reaction by adding the urea solution.

  • After a defined incubation period, stop the reaction and measure the amount of ammonia produced using the indophenol method.

  • The absorbance is measured at a specific wavelength (e.g., 630 nm).

  • The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor.

  • The IC50 value (concentration of the inhibitor that causes 50% enzyme inhibition) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The interaction of pyridinyl piperazine isomers with G-protein coupled receptors (GPCRs) like the dopamine D2 and serotonin 5-HT1A receptors initiates downstream signaling cascades. The following diagrams illustrate these pathways and a typical experimental workflow for assessing receptor binding.

G_protein_signaling cluster_D2 Dopamine D2 Receptor (Gi-coupled) cluster_5HT1A Serotonin 5-HT1A Receptor (Gi-coupled) D2_Ligand 2- or 3-Pyridinyl Piperazine Isomer D2R D2 Receptor D2_Ligand->D2R Binds Gi Gi Protein D2R->Gi Activates AC_D2 Adenylate Cyclase Gi->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Converts ATP to PKA_D2 PKA cAMP_D2->PKA_D2 Activates CREB_D2 CREB PKA_D2->CREB_D2 Phosphorylates Gene_D2 Gene Transcription CREB_D2->Gene_D2 Regulates HT1A_Ligand 2- or 3-Pyridinyl Piperazine Isomer HT1AR 5-HT1A Receptor HT1A_Ligand->HT1AR Binds Gi_HT1A Gi Protein HT1AR->Gi_HT1A Activates AC_HT1A Adenylate Cyclase Gi_HT1A->AC_HT1A Inhibits cAMP_HT1A cAMP AC_HT1A->cAMP_HT1A Converts ATP to PKA_HT1A PKA cAMP_HT1A->PKA_HT1A Activates CREB_HT1A CREB PKA_HT1A->CREB_HT1A Phosphorylates Gene_HT1A Gene Transcription CREB_HT1A->Gene_HT1A Regulates

Caption: Simplified Gi-coupled signaling pathways for D2 and 5-HT1A receptors.

experimental_workflow cluster_synthesis Synthesis cluster_assay In Vitro Assay cluster_analysis Data Analysis Start Halopyridine + Piperazine Reaction Nucleophilic Aromatic Substitution Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product Pyridinyl Piperazine Isomer Purification->Product Binding Radioligand Binding Assay Product->Binding Functional Functional Assay (e.g., cAMP, Urease) Product->Functional Ki Determine Ki (Binding Affinity) Binding->Ki EC50 Determine EC50/IC50 (Functional Potency) Functional->EC50 Comparison Comparative Analysis Ki->Comparison EC50->Comparison

Caption: General experimental workflow for synthesis and evaluation.

Conclusion

The available data, though not from a single direct comparative study, suggests that the positional isomerism of the pyridinyl group on the piperazine ring has a profound impact on the pharmacological profile of these compounds. The 3-pyridinyl piperazine derivatives, for which more comprehensive CNS receptor data was found, exhibit potent and dual activity at dopamine D2/D3 and serotonin 5-HT1A receptors. In contrast, the 2-pyridinyl piperazine derivatives have been more extensively studied for their effects on α-adrenergic receptors and as urease inhibitors.

The subtle shift in the position of the pyridine nitrogen from the 2- to the 3-position alters the electronic distribution and steric hindrance of the molecule, leading to differential interactions with the binding pockets of various receptors. This underscores the importance of exploring positional isomerism as a key strategy in drug design and lead optimization. Further head-to-head studies of the unsubstituted 2- and 3-pyridinyl piperazine isomers are warranted to provide a more definitive and direct comparison of their intrinsic pharmacological properties. This would provide a clearer baseline for understanding the structure-activity relationships of their more complex derivatives and aid in the development of more selective and potent therapeutic agents.

References

In Vitro to In Vivo Correlation: Evaluating the Activity of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comparative analysis of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine, a piperazine derivative with potential activity within the central nervous system. Its performance is evaluated in the context of established compounds with similar structural motifs, such as atypical antipsychotics, to establish a framework for understanding its in vitro to in vivo correlation. The following sections detail the pharmacological profile, experimental data, and methodologies crucial for assessing its therapeutic potential.

Comparative Analysis of Receptor Binding Affinity

The therapeutic efficacy and side-effect profile of antipsychotic and antidepressant drugs are largely determined by their affinity for various neurotransmitter receptors. To contextualize the potential action of this compound, this section compares the in vitro binding affinities of related and established compounds at key serotonin (5-HT) and dopamine (D) receptors. Atypical antipsychotics, for instance, often exhibit a higher affinity for 5-HT2A receptors compared to D2 receptors, which is a key determinant of their atypicality.[1]

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)
1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) *1101302900
Aripiprazole 4.43.40.34
Risperidone 4.80.163.0
Clozapine 191.6126

In Vivo Behavioral Models for Antipsychotic Activity

The in vitro receptor profile of a compound must be validated through in vivo models to assess its functional effects in a complex biological system. Several well-established rodent models are used to screen for antipsychotic potential.

In Vivo ModelPrincipleEndpoint Measured
Catalepsy in Rodents Inhibition of the dopaminergic system in the nigrostriatum.[3]Failure of the animal to correct an externally imposed, unusual posture over time.[3]
Conditioned Avoidance Reflex Measures the ability of a drug to suppress a learned avoidance response to an unpleasant stimulus.Inhibition of the avoidance response without impairing the escape response.
Amphetamine-Induced Stereotypy Based on the hyperfunction of the dopaminergic system induced by amphetamine.[1]Inhibition of stereotypic behaviors such as sniffing, licking, and gnawing.
Apomorphine-Induced Climbing Apomorphine, a dopamine agonist, induces a characteristic climbing behavior in mice.Inhibition of the climbing behavior.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline standard protocols for key in vitro and in vivo assays.

In Vitro: Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane Receptor-expressing cell membranes Incubate Incubate membranes, radioligand, and test compound at various concentrations Membrane->Incubate Radioligand Radiolabeled ligand Radioligand->Incubate TestCompound Test Compound (e.g., this compound) TestCompound->Incubate Filter Rapid filtration to separate bound from free radioligand Incubate->Filter Wash Wash filters to remove non-specifically bound ligand Filter->Wash Measure Quantify radioactivity on filters using a scintillation counter Wash->Measure Calculate Calculate percent inhibition of radioligand binding Measure->Calculate Determine Determine IC50 and Ki values Calculate->Determine

Caption: Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor (e.g., CHO cells transfected with the human 5-HT2A receptor) in an ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in the assay buffer.

  • Assay: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to minimize non-specific binding.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and then calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo: Catalepsy Test in Rodents

This behavioral test is a primary screen for the extrapyramidal side effects characteristic of typical antipsychotics that strongly block D2 receptors.[3] Atypical antipsychotics generally induce less catalepsy.

G cluster_acclimation Acclimation & Dosing cluster_testing Testing Procedure cluster_evaluation Evaluation Acclimate Acclimate rats to the testing room Dose Administer test compound, vehicle, or standard drug (e.g., Haloperidol) Acclimate->Dose Position Place the rat's forepaws on a horizontal bar Dose->Position Time Start a stopwatch Position->Time Observe Observe the time until the rat removes both paws from the bar Time->Observe Record Record the latency to move (up to a cutoff time, e.g., 180s) Observe->Record Repeat Repeat the test at several time points post-dosing Record->Repeat Analyze Analyze and compare the cataleptic scores between groups Repeat->Analyze G cluster_5HT2A 5-HT2A Receptor Pathway (Antagonism) cluster_D2 D2 Receptor Pathway (Antagonism) Serotonin_5HT2A Serotonin Receptor_5HT2A 5-HT2A Receptor Serotonin_5HT2A->Receptor_5HT2A Gq Gq/11 Receptor_5HT2A->Gq Antagonist Antagonist (e.g., Atypical Antipsychotics) Antagonist->Receptor_5HT2A Neuronal_Excitation ↓ Neuronal Excitation Antagonist->Neuronal_Excitation PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Dopamine_D2 Dopamine Receptor_D2 D2 Receptor Dopamine_D2->Receptor_D2 Gi Gi Receptor_D2->Gi Antagonist_D2 Antagonist Antagonist_D2->Receptor_D2 Dopamine_Release ↑ Dopamine Release (in prefrontal cortex) Antagonist_D2->Dopamine_Release AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA

References

Benchmarking the Safety Profile of Novel Piperazine Derivatives Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Piperazine derivatives represent a versatile scaffold in medicinal chemistry, with numerous compounds demonstrating significant therapeutic potential across various disease areas, including oncology, infectious diseases, and central nervous system disorders. As novel piperazine-containing entities advance through the drug discovery pipeline, a thorough evaluation of their safety profile is paramount. This guide provides a comparative analysis of the safety profiles of novel piperazine derivatives against a selection of established antipsychotic and antidepressant drugs, for which piperazine derivatives are often developed as analogues or next-generation alternatives.

This document summarizes key preclinical safety data, including cytotoxicity, genotoxicity, off-target effects, and in vivo toxicity. Detailed experimental protocols for the key assays are provided to facilitate reproducibility and further investigation.

Comparative Safety Data

The following tables summarize the quantitative safety data for a representative novel piperazine derivative, LQFM018, and four widely prescribed psychoactive drugs: olanzapine, aripiprazole, fluoxetine, and sertraline. It is important to note that a complete safety profile for a single novel piperazine derivative is not always available in the public domain. Therefore, for genotoxicity and hERG inhibition, data from other relevant novel piperazine derivatives are included to provide a representative profile for this class of compounds.

Table 1: In Vitro Cytotoxicity

This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineAssay TypeIC50 (µM)Reference
Novel Piperazine Derivative (LQFM018) K562MTT50[1]
Olanzapine -->10Data not readily available in this format
Aripiprazole MKN45MTT21.36 µg/mL (~47.7 µM)[2][3][4][5]
NIH3T3MTT54.17 µg/mL (~120.9 µM)[2][3][4][5]
Fluoxetine AGSMTT~18 (24h)[6]
SUM149PT-6.8-10.7 (48h)[7]
Sertraline -->10Data not readily available in this format

Note: Cytotoxicity data can vary significantly based on the cell line and assay conditions.

Table 2: In Vitro Genotoxicity

This table summarizes the findings from common genotoxicity assays. The Ames test evaluates the potential of a compound to induce mutations in bacteria, while the chromosomal aberration test assesses the ability to cause structural changes in chromosomes in mammalian cells.

CompoundAmes Test (Salmonella typhimurium)Chromosomal Aberration (in vitro)Reference
Novel Piperazine Derivatives (Representative) NegativeNegative[8][9]
Olanzapine NegativeNegativeProduct Inserts
Aripiprazole NegativePositive (in CHO cells)Product Inserts,[10]
Fluoxetine NegativeNegative[11]
Sertraline NegativePositive (in mouse lymphoma cells)Product Inserts,[12][13]
Table 3: hERG Potassium Channel Inhibition

Inhibition of the hERG potassium channel is a critical safety endpoint as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. The IC50 value represents the concentration of the drug that causes 50% inhibition of the hERG channel current.

CompoundIC50 (µM)Reference
Novel Piperazine Derivatives (Representative) <50% inhibition at 1 µM[14]
Olanzapine 3.8 - 11.9[15][16]
Aripiprazole >10[17][18]
Fluoxetine 3.1[1][14][19]
Sertraline >10Data not readily available in this format
Table 4: In Vivo Acute and Repeated Dose Toxicity in Rats

This table presents data from in vivo toxicity studies in rats. The LD50 is the dose that is lethal to 50% of the test animals in an acute study. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which there were no statistically or biologically significant increases in the frequency or severity of adverse effects in a repeated-dose study.

CompoundAcute Oral LD50 (mg/kg)28-Day Oral NOAEL (mg/kg/day)Reference
Novel Piperazine Derivative (LQFM018) >2000 - 5000Not Available[1]
Olanzapine >200010Product Inserts
Aripiprazole 705 - 95310[2][20]
Fluoxetine 45212.5Product Inserts
Sertraline 1327 - 159110[1][12][13][21][22]
Table 5: Off-Target Receptor Binding Profile (Ki in nM)

This table summarizes the binding affinities (Ki) of the compounds for a selection of key off-target receptors. A lower Ki value indicates a higher binding affinity. High affinity for these receptors can predict potential side effects.

ReceptorNovel Piperazine (LQFM018)OlanzapineAripiprazoleFluoxetineSertraline
Dopamine D2 2601.9-110.34-2.8>100025
Serotonin 5-HT1A -2201.7-4.4860230
Serotonin 5-HT2A -4-133.4-14130110
Histamine H1 -0.087-719-60200>1000
Muscarinic M1 -1.9-26>1000>1000427-2100
Adrenergic α1 -19-5725.7-57220110

References for Table 5:[3][5][7][10][14][15][16][17][18][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard industry practices and regulatory guidelines.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[3][11][23][25][28]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[3][11][23][25][28]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vitro Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A positive test indicates that the chemical can induce mutations that revert the bacteria to a histidine-synthesizing state.

  • Strain Preparation: Prepare overnight cultures of the appropriate S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).[7][18][29][33][38]

  • Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[7][29]

  • Exposure: In a test tube, mix the tester strain, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Add molten top agar to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vitro Genotoxicity: Chromosomal Aberration Test

This assay assesses the potential of a test substance to induce structural chromosomal damage in cultured mammalian cells.

  • Cell Culture: Use a suitable cell line (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).

  • Exposure: Treat the cell cultures with at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a short period (e.g., 3-6 hours) followed by a recovery period, or for a continuous period (e.g., 24 hours).[35][36][39]

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures to accumulate cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining and Analysis: Stain the slides with Giemsa and score at least 200 metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges) under a microscope.

  • Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

hERG Potassium Channel Assay (Manual Patch-Clamp)

This electrophysiological assay directly measures the effect of a compound on the hERG potassium channel current.

  • Cell Culture: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system.

  • Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on a single cell.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[5][6][15][16][34]

  • Compound Application: Perfuse the cell with a control solution and then with solutions containing increasing concentrations of the test compound.

  • Data Acquisition: Record the hERG current at each concentration.

  • Data Analysis: Measure the amplitude of the tail current in the presence of the compound and express it as a percentage of the control current. Determine the IC50 value from the concentration-response curve.

In Vivo Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

This study provides information on the acute toxic effects of a single oral dose of a substance.

  • Animal Selection: Use a single sex (typically female) of a rodent species (usually rats).[2][4][24][26][27]

  • Sighting Study: Administer a starting dose to a single animal to determine the appropriate starting dose for the main study.

  • Main Study: Dose groups of 5 animals sequentially at fixed dose levels (5, 50, 300, 2000 mg/kg). The progression to the next dose level depends on the outcome of the previous dose.

  • Dosing: Administer the test substance as a single oral gavage.

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days. Record body weight changes.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: The outcome is the identification of a dose that causes evident toxicity or mortality, which is then used for classification and labeling. An LD50 is not the primary endpoint of this method.

In Vivo Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards arising from repeated exposure to a substance over 28 days.

  • Animal Selection: Use at least 10 male and 10 female rodents (usually rats) per group.

  • Dose Groups: Use at least three dose levels and a control group. The highest dose should induce some toxicity but not mortality. The lowest dose should ideally be a No-Observed-Adverse-Effect Level (NOAEL).

  • Dosing: Administer the test substance daily by oral gavage or in the diet/drinking water for 28 days.[10][17][19][31][40]

  • Observations: Conduct daily clinical observations, weekly body weight and food/water consumption measurements, and functional observations (e.g., sensory reactivity, motor activity).

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Pathology: Perform a full necropsy on all animals and weigh major organs. Preserve organs and tissues for histopathological examination.

  • Data Analysis: Analyze the data for dose-related effects to determine the target organs of toxicity and the NOAEL.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (e.g., D2, 5-HT2A) G_Protein G-Protein GPCR->G_Protein Activates/Inhibits hERG hERG K+ Channel Cardiac_Repolarization Arrhythmia Risk hERG->Cardiac_Repolarization Affects Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA Downstream Downstream Targets PKA->Downstream Gene_Expression Gene Expression Downstream->Gene_Expression Modulates Cellular_Response Therapeutic/Adverse Effects Gene_Expression->Cellular_Response Leads to Piperazine Piperazine Derivative Piperazine->GPCR Binds (On/Off-target) Piperazine->hERG Blocks Established_Drug Established Drug Established_Drug->GPCR Established_Drug->hERG K_ion K_ion->hERG Efflux

Caption: Off-target signaling and hERG channel interaction of piperazine derivatives.

Experimental Workflow Diagram

Caption: Tiered experimental workflow for preclinical safety assessment.

Conclusion

This guide provides a framework for benchmarking the safety profile of novel piperazine derivatives against established drugs. The data presented indicate that while some novel piperazine derivatives show promising safety profiles, particularly in terms of lower acute toxicity, careful evaluation of off-target effects and potential for hERG inhibition is crucial. The provided experimental protocols serve as a starting point for researchers to conduct their own comparative safety assessments. A thorough and rigorous preclinical safety evaluation is essential for the successful development of new, safer, and more effective piperazine-based therapeutics.

References

Confirming the mechanism of systemic acquired resistance induction by the compound.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel compound's performance in inducing Systemic Acquired Resistance (SAR) against established alternatives. Detailed experimental data, protocols, and pathway visualizations are presented to offer an objective assessment of its mechanism and efficacy.

Comparative Performance Analysis

The efficacy of a novel SAR-inducing compound ("Compound X") is benchmarked against well-established inducers: Salicylic Acid (SA), the endogenous signaling molecule for SAR, and Acibenzolar-S-methyl (ASM or BTH), a widely used synthetic analog. The following tables summarize the key performance indicators from comparative experiments in the model plant Arabidopsis thaliana.

Table 1: Induction of SAR Marker Gene (PR1) Expression

Compound (Concentration)Method of ApplicationTime Post-Treatment (hours)PR1 Gene Expression (Fold Change vs. Mock)
Compound X (100 µM)Foliar Spray24150 ± 18
48210 ± 25
Salicylic Acid (1 mM)Foliar Spray24120 ± 15
48180 ± 20
ASM/BTH (100 µM)Foliar Spray24135 ± 16
48195 ± 22
Mock (Water/Solvent)Foliar Spray24 / 481 ± 0.2

Table 2: Accumulation of NPR1 Protein

Compound (Concentration)Method of ApplicationTime Post-Treatment (hours)NPR1 Protein Level (Relative Units vs. Mock)
Compound X (100 µM)Foliar Spray63.5 ± 0.4
Salicylic Acid (1 mM)Foliar Spray63.2 ± 0.3
ASM/BTH (100 µM)Foliar Spray63.4 ± 0.5
Mock (Water/Solvent)Foliar Spray61 ± 0.1

Table 3: Pathogen Resistance Bioassay

Pre-treatment (Inducer)Challenge PathogenTime Post-Infection (days)Bacterial Growth (log CFU/cm²)
Compound X (100 µM)Pseudomonas syringae pv. tomato DC300034.2 ± 0.3
Salicylic Acid (1 mM)Pseudomonas syringae pv. tomato DC300034.5 ± 0.4
ASM/BTH (100 µM)Pseudomonas syringae pv. tomato DC300034.3 ± 0.3
Mock (Water/Solvent)Pseudomonas syringae pv. tomato DC300036.8 ± 0.5

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and accurate comparison.

Pathogen Bioassay for SAR Quantification

This protocol assesses the level of disease resistance induced by a test compound.

  • Plant Growth: Arabidopsis thaliana (Col-0) plants are grown on soil under short-day conditions (8 hours light/16 hours dark) at 22-23°C for 4-5 weeks.

  • Compound Application (Primary Treatment): Three lower leaves of each plant are fully infiltrated with a needleless syringe containing the test compound solution (e.g., 100 µM Compound X) or a mock solution (water with corresponding solvent concentration). Plants are then returned to the growth chamber for 48 hours to allow for the establishment of SAR.

  • Bacterial Inoculum Preparation: A virulent strain of Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) is streaked onto a King's B agar plate with appropriate antibiotics and grown for 2 days at 28°C. A single colony is used to inoculate liquid King's B medium and grown overnight. The bacterial cells are pelleted, washed, and resuspended in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.001 (approximately 5 x 10⁵ colony-forming units [CFU]/mL).

  • Pathogen Challenge (Secondary Inoculation): Two upper, systemic (non-treated) leaves are infiltrated with the Pst DC3000 suspension.

  • Quantification of Bacterial Growth: Three days after the challenge inoculation, leaf discs of a known area are collected from the infected leaves, homogenized in 10 mM MgCl₂, and serially diluted. The dilutions are plated on King's B agar with antibiotics. The plates are incubated for 2 days at 28°C, and the colonies are counted to determine the number of CFUs per cm² of leaf tissue. A significant reduction in bacterial growth compared to the mock-treated plants indicates the induction of SAR.[1]

Gene Expression Analysis by RT-qPCR

This protocol measures the transcript levels of the key SAR marker gene, Pathogenesis-Related 1 (PR1).

  • Plant Treatment and Sample Collection: Arabidopsis plants are treated with the test compound or mock solution via foliar spray. Systemic (upper) leaves are harvested at specified time points (e.g., 24 and 48 hours), immediately frozen in liquid nitrogen, and stored at -80°C.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the leaf tissue using a suitable kit or Trizol-based method. The concentration and purity of the RNA are determined using a spectrophotometer. 1-2 µg of total RNA is then used for first-strand cDNA synthesis with a reverse transcriptase enzyme.[2]

  • Quantitative PCR (qPCR): The qPCR reaction is prepared using a SYBR Green master mix, the diluted cDNA as a template, and gene-specific primers for PR1 and a reference gene (e.g., UBQ5 or ACTIN2) for normalization.

  • Data Analysis: The relative expression of the PR1 gene is calculated using the 2-ΔΔCT method, where the expression level in compound-treated plants is compared to that in mock-treated plants.[1] A significant upregulation of PR1 is a hallmark of SAR activation.

NPR1 Protein Accumulation by Western Blot

This protocol detects the accumulation of the master regulator of SAR, NPR1.

  • Protein Extraction: Plant leaf tissue (approximately 100-200 mg), collected after compound treatment and frozen in liquid nitrogen, is ground to a fine powder. The powder is homogenized in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, 0.1% Triton X-100, and a protease inhibitor cocktail). The homogenate is centrifuged at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris. The supernatant containing the total protein is collected.[3][4][5][6]

  • Protein Quantification: The protein concentration in the supernatant is determined using a Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 40-80 µg) from each sample are mixed with Laemmli loading buffer, boiled, and separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.[7]

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to NPR1 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7][8][9][10]

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on X-ray film or with a digital imager. The intensity of the bands can be quantified to compare NPR1 levels between treatments. An increase in NPR1 protein levels is indicative of SAR activation.

Visualizations

Experimental Workflow

The logical progression for confirming the SAR-inducing mechanism of a novel compound is outlined below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Confirmation cluster_2 Phase 3: Efficacy Validation cluster_3 Conclusion A Treat Plants with Novel Compound B Measure PR1 Gene Expression (RT-qPCR) A->B C Measure NPR1 Protein Accumulation (Western Blot) B->C D Analyze SAR Signaling Pathway Mutants C->D E Perform Pathogen Bioassay (e.g., Pseudomonas syringae) D->E F Quantify Disease Resistance (Bacterial Growth) E->F G Confirm SAR Induction Mechanism and Efficacy F->G

Caption: Workflow for SAR-inducing compound validation.

Systemic Acquired Resistance (SAR) Signaling Pathway

The following diagram illustrates the core signaling cascade activated during SAR, which a successful inducing compound is expected to trigger.

G cluster_0 Local Tissue (Site of Induction) cluster_1 Signal Biosynthesis cluster_2 Systemic Tissue (Distal Leaves) cluster_3 Cytoplasm cluster_4 Nucleus Inducer SAR Inducer (e.g., Compound X, Pathogen) SA_Bio Salicylic Acid (SA) Biosynthesis Inducer->SA_Bio NHP_Bio N-hydroxypipecolic acid (NHP) Biosynthesis Inducer->NHP_Bio SA_Sys Systemic SA Accumulation SA_Bio->SA_Sys Transport NHP_Sig Mobile NHP Signal NHP_Bio->NHP_Sig Transport NPR1_Oligo NPR1 Oligomer (Inactive) NPR1_Mono NPR1 Monomer (Active) NPR1_Oligo->NPR1_Mono Dissociation NPR1_Nuc NPR1 Monomer NPR1_Mono->NPR1_Nuc Translocation TGA TGA Transcription Factors NPR1_Nuc->TGA Binds to PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Activates Expression SAR_Response SAR Response (Enhanced Immunity) PR_Genes->SAR_Response SA_Sys->NPR1_Oligo Reduces Disulfide Bonds NHP_Sig->SA_Sys Induces

Caption: Core SAR signaling pathway in plants.

References

Safety Operating Guide

Proper Disposal of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental compliance.

Immediate Safety and Handling

Before beginning any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a suitable environment.

Personal Protective Equipment (PPE):

EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[6]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[3][6]Prevents skin contact and absorption.
Body Protection A complete suit protecting against chemicals or a lab coat, with proper footwear.[3][5]Shields skin from accidental spills.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[3][5]Prevents inhalation of harmful dust or vapors.

Handling Environment:

  • All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][4]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Avoid the formation of dust and aerosols.[3][6]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[2][7]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains or waterways.[1][2][3][6]

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[1][6]

    • Use an inert absorbent material like sand, silica gel, or vermiculite for liquid spills.[4][7]

    • Collect all waste into a suitable, labeled, and closed container for disposal.[1][2][6][7]

  • Decontamination: Wash the spill area thoroughly. Contaminated clothing should be removed immediately and laundered separately before reuse.[1][7]

Disposal Workflow

The proper disposal of this compound should follow a structured workflow to ensure all safety and regulatory aspects are covered. This process involves identifying the waste, selecting appropriate containers, and arranging for professional disposal.

G Disposal Workflow for this compound A Identify Waste Stream (Unused product, contaminated materials) B Segregate as Hazardous Waste (Halogenated Organic) A->B C Package in a Suitable Container (Labeled, sealed, non-reactive) B->C D Store in a Designated Area (Cool, dry, well-ventilated, secure) C->D E Arrange for Professional Disposal (Contact licensed waste disposal service) D->E F Complete Waste Manifest (Documentation) E->F

Disposal Workflow Diagram

Step-by-Step Disposal Protocol

  • Waste Characterization and Segregation :

    • Characterize the waste as hazardous, specifically as a halogenated organic compound.

    • Segregate it from other non-hazardous laboratory waste.

  • Packaging and Labeling :

    • Place the waste material in a suitable, closed container to prevent leakage.[2][6] The container must be compatible with the chemical.

    • Clearly label the container with the chemical name: "this compound", and appropriate hazard symbols (e.g., corrosive, irritant).

  • Temporary Storage :

    • Store the sealed container in a designated hazardous waste accumulation area.

    • This area should be cool, dry, well-ventilated, and secure (store locked up).[2][4][5][6]

  • Final Disposal :

    • The disposal of this chemical must be handled by a licensed professional waste disposal service.[3] Do not attempt to dispose of it down the drain or with general refuse.[2][3][6]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and hazards.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety protocols. The compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause severe skin burns and eye damage[1].

Summary of Required Personal Protective Equipment
PPE CategoryMinimum RequirementSpecifications and Recommendations
Eye and Face Protection Chemical safety gogglesA full face shield is required when there is a risk of splashing. Contact lenses should not be worn[2][3].
Hand Protection Chemical-resistant glovesSelect gloves tested to a relevant standard (e.g., Europe EN 374, US F739). For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is advised. PVC gloves are suggested as a potential material, but suitability should be confirmed for the specific operational conditions. Always wash hands after removing gloves[2].
Skin and Body Protection Lab coat or overallsA PVC apron or a full PVC protective suit may be necessary for tasks with a high risk of exposure. Safety footwear or rubber gumboots should be worn[2].
Respiratory Protection Use in a well-ventilated areaA NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if engineering controls do not adequately prevent exposure or if irritation is experienced. The use of respiratory protection should be based on a professional risk assessment[2][4].

Operational and Disposal Plans

Handling and Storage Procedures

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[3].

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[5].

Safe Handling Practices:

  • Avoid all personal contact, including inhalation of dust or fumes[2][3].

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used[3].

  • Keep containers securely sealed when not in use and protect them from physical damage[3].

  • Wash hands thoroughly with soap and water after handling[3].

  • Contaminated work clothes should be laundered separately before reuse[3].

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[5].

  • Keep containers tightly closed and store in the original container[3][6].

Spill and Emergency Procedures

Minor Spills:

  • Remove all ignition sources.

  • Clean up spills immediately.

  • Wear appropriate PPE as outlined in Section 1.1.

  • Use dry clean-up procedures to avoid generating dust.

  • Place the spilled material into a suitable, labeled container for waste disposal[2].

Major Spills:

  • Evacuate the area and move upwind.

  • Alert emergency responders, providing the location and nature of the hazard.

  • Wear full-body protective clothing and a self-contained breathing apparatus (SCBA).

  • Prevent the spillage from entering drains or water courses[2].

Disposal Plan
  • Dispose of waste material in a suitable, labeled container.

  • Disposal of this chemical and its container must be done in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance[6].

Experimental Protocols: Personal Protective Equipment (PPE)

Donning PPE
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Overalls: Put on the lab coat or overalls, ensuring complete coverage.

  • Respiratory Protection (if required): Perform a fit check for the respirator.

  • Eye and Face Protection: Put on chemical safety goggles. If a splash hazard exists, add a face shield over the goggles.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat or overalls.

Doffing PPE
  • Gloves: Remove gloves using a technique that avoids skin contact with the contaminated exterior.

  • Gown/Overalls: Remove the lab coat or overalls by rolling it inside out, without touching the exterior.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye and Face Protection: Remove the face shield and then the goggles.

  • Respiratory Protection (if worn): Remove the respirator.

  • Final Hand Hygiene: Wash hands again with soap and water.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Task Assessment ppe_base Minimum PPE: - Chemical Goggles - Lab Coat - Chemical-Resistant Gloves (Class 3+) start->ppe_base All Handling Tasks decision1 Risk of Splash or Airborne Particles? decision2 Adequate Ventilation (Fume Hood)? decision1->decision2 No ppe_splash Add: - Full Face Shield decision1->ppe_splash Yes decision3 Prolonged or Repeated Contact? decision2->decision3 Yes ppe_respirator Add: - Approved Respirator decision2->ppe_respirator No ppe_gloves Upgrade: - Gloves (Class 5+) decision3->ppe_gloves Yes ppe_body Add: - PVC Apron or Suit decision3->ppe_body No ppe_base->decision1 ppe_splash->decision2 ppe_respirator->decision3 ppe_gloves->ppe_body

Caption: PPE selection workflow for handling this compound.

References

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.